Dithiane diol
Description
Structure
3D Structure
Properties
CAS No. |
16096-98-3 |
|---|---|
Molecular Formula |
C4H8O2S2 |
Molecular Weight |
152.2 g/mol |
IUPAC Name |
(4R,5R)-dithiane-4,5-diol |
InChI |
InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1 |
InChI Key |
YPGMOWHXEQDBBV-IMJSIDKUSA-N |
SMILES |
C1C(C(CSS1)O)O |
Isomeric SMILES |
C1[C@@H]([C@H](CSS1)O)O |
Canonical SMILES |
C1C(C(CSS1)O)O |
Other CAS No. |
16096-98-3 14193-38-5 |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Dithiane-2,5-diol: A Versatile Synthon for Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dithiane-2,5-diol (B140307), a commercially available and stable heterocyclic compound, serves as a pivotal synthon in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, and key applications in the synthesis of diverse sulfur-containing heterocycles. Emphasis is placed on its role as a stable precursor for the in-situ generation of α-mercaptoacetaldehyde, a reactive intermediate that participates in a variety of synthetically valuable transformations. This document furnishes detailed experimental protocols for cornerstone reactions, including the Gewald synthesis of 2-aminothiophenes and sulfa-Michael/aldol cascade reactions for the construction of substituted tetrahydrothiophenes, making it an essential resource for professionals in drug discovery and development.
Introduction
1,4-Dithiane-2,5-diol (CAS No. 40018-26-6) is the stable dimer of the otherwise unstable α-mercaptoacetaldehyde.[1] Its unique structure, possessing both nucleophilic and electrophilic potential, renders it a versatile C2 synthon for the construction of complex molecular architectures, particularly sulfur-containing heterocycles.[2] These structural motifs are prevalent in a wide array of biologically active compounds and functional materials. This guide aims to provide a detailed technical overview of the properties and synthetic utility of 1,4-dithiane-2,5-diol for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1,4-dithiane-2,5-diol are summarized in the tables below, providing a ready reference for its physical and chemical characteristics, as well as its spectroscopic signature.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 40018-26-6 | [3] |
| Molecular Formula | C₄H₈O₂S₂ | [3] |
| Molecular Weight | 152.24 g/mol | |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 130 °C (decomposes) | [3] |
| Solubility | Slightly soluble in water; soluble in alcohol. | [3] |
| IUPAC Name | 1,4-dithiane-2,5-diol | [3] |
| Synonyms | 2,5-Dihydroxy-1,4-dithiane, Mercaptoacetaldehyde dimer |
Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | A German patent provides the following ¹H NMR data: a doublet at 3.01 ppm (CH₂) with a coupling constant of 5.4 Hz, and a triplet at 4.8 or 4.9 ppm (CH). The document notes that the multiplets of the CH groups may be further split by coupling with the OH proton. | [4] |
| ¹³C NMR | Spectra available on databases such as SpectraBase. | [5] |
| FTIR (KBr wafer) | Spectrum available on PubChem. | [3] |
| Mass Spectrometry (GC-MS) | Top peaks at m/z 76, 47, and 48. | [3] |
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1,4-dithiane-2,5-diol is primarily derived from its ability to generate two equivalents of α-mercaptoacetaldehyde in situ, typically under basic or thermal conditions. This reactive intermediate is then available to participate in a variety of carbon-carbon and carbon-sulfur bond-forming reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. (4R,5R)-1,2-dithiane-4,5-diol | C4H8O2S2 | CID 439407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DE3149653A1 - Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane - Google Patents [patents.google.com]
- 5. 2,5-Dihydroxy-1,4-dithiane - SpectraBase [spectrabase.com]
Synthesis of 1,4-Dithiane-2,5-diol from Chloroacetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,4-dithiane-2,5-diol (B140307), a versatile synthon in organic chemistry, from the starting material chloroacetaldehyde (B151913). The document details the underlying reaction mechanism, comprehensive experimental protocols, and key quantitative data to support research and development in medicinal chemistry and materials science.
Introduction
1,4-Dithiane-2,5-diol, also known as 2,5-dihydroxy-1,4-dithiane or mercaptoacetaldehyde (B1617137) dimer, is a crucial intermediate in organic synthesis.[1] Its primary utility lies in its role as a stable, commercially available precursor for the in-situ generation of the reactive 2-mercaptoacetaldehyde.[1][2] This reactive intermediate is a valuable building block for constructing a wide array of sulfur-containing heterocycles, which are prominent scaffolds in many biologically active molecules, including the antiretroviral drug Lamivudine.[1][2] The synthesis of 1,4-dithiane-2,5-diol is therefore a foundational process for various applications in drug discovery and materials science.[3]
Reaction Pathway and Mechanism
The most common and established method for synthesizing 1,4-dithiane-2,5-diol involves the reaction of chloroacetaldehyde with a sulfur source, typically sodium hydrosulfide (B80085) (NaSH).[4][5] The reaction proceeds through the formation of a transient thioacetaldehyde (B13765720) intermediate. This intermediate is unstable and readily undergoes dimerization to form the more stable six-membered heterocyclic ring of 1,4-dithiane-2,5-diol.[4][5] The overall transformation is a nucleophilic substitution followed by a dimerization.
Caption: Reaction pathway for the synthesis of 1,4-dithiane-2,5-diol.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported experimental protocols for the synthesis of 1,4-dithiane-2,5-diol. This allows for a comparative analysis of different reaction conditions and their outcomes.
| Parameter | Value | Reference(s) |
| Yield | ≥90.0% | [6] |
| up to 75.3% | [5] | |
| Reaction Temperature | -10°C | [4][5] |
| 20°C - 40°C | [7] | |
| ≤25°C | [6] | |
| pH of Reaction Mixture | 7 - 9 | [7] |
| Adjusted to 8 | [5] | |
| pH of Chloroacetaldehyde | Adjusted to 2.5 - 5.0 | [6] |
| Addition Time | 1.5 - 3 hours | [6] |
| Curing/Reaction Time | 40 - 60 minutes | [6] |
| Melting Point | 135.0 - 150.0 °C | [6] |
| 130 °C (decomposes) | [1] | |
| 108 - 110 °C | [7] | |
| Appearance | Off-white or pale yellow powder | [1][6] |
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of 1,4-dithiane-2,5-diol. A generalized protocol is provided, followed by a more specific patented example.
General Laboratory-Scale Synthesis Protocol
This protocol is a composite of several published methods.[4][5][7]
Materials:
-
Chloroacetaldehyde solution
-
Sodium hydrosulfide (NaSH), 70% hydrated[5]
-
Dichloromethane (B109758) (or other suitable solvent)[4]
-
Methanol (B129727) (ice-cold)[5]
-
Hydrochloric acid (dilute solution)[6]
-
Deionized water
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Preparation of Chloroacetaldehyde Solution: Dissolve commercially available chloroacetaldehyde in a suitable solvent such as dichloromethane or use a commercially available aqueous solution.[4] If necessary, adjust the pH of the aqueous solution to between 2.5 and 5.0.[6]
-
Preparation of Sodium Hydrosulfide Solution: In a separate reaction vessel equipped with a stirrer and thermometer, prepare a solution of sodium hydrosulfide in water.
-
Reaction: Cool the sodium hydrosulfide solution to a controlled temperature, typically between -10°C and 5°C, using an ice-salt or other cooling bath.[4][6]
-
Addition: Slowly add the chloroacetaldehyde solution dropwise to the stirred and cooled sodium hydrosulfide solution. Monitor the temperature throughout the addition, ensuring it does not exceed the set limit (e.g., 25°C).[6] A solid precipitate is expected to form during this step.[4][5]
-
pH Adjustment and Curing: During and after the addition, monitor the pH of the reaction mixture, maintaining it within the range of 7 to 9 using a suitable acid or base.[7] Once the addition is complete, allow the mixture to stir (cure) for approximately 40-60 minutes at the controlled temperature.[6]
-
Isolation: Collect the solid product by filtration.
-
Purification: Wash the crude product sequentially with a dilute hydrochloric acid solution and then with cold water to remove inorganic salts and other impurities.[1][6] A final wash with a cold solvent like methanol can also be performed.[4]
-
Drying: Dry the purified 1,4-dithiane-2,5-diol under vacuum at room temperature to obtain the final product.[1]
Caption: General experimental workflow for the synthesis of 1,4-dithiane-2,5-diol.
Patented High-Yield Synthesis Protocol
The following protocol is based on a patent that reports yields of ≥90.0%.[6]
Procedure:
-
An aqueous solution of chloroacetaldehyde (9-10% mass content) is adjusted to a pH of 2.5-5.0 to obtain solution B.
-
A portion of the total sodium hydrosulfide (2.8-4.2% of the total amount) is added dropwise to water (water to NaSH weight ratio of 13-20:1) and cooled to below 8°C.
-
Once the reactor temperature drops to below 5°C, the chloroacetaldehyde solution B and the remaining sodium hydrosulfide are added dropwise simultaneously. The rate of addition ratio of chloroacetaldehyde solution B to sodium hydrosulfide is maintained at 2:1.
-
The temperature during the addition is controlled to not exceed 25°C, and the addition is carried out over 1.5-3 hours.
-
After the addition is complete, the mixture is cured for 40-60 minutes, with the temperature maintained at ≤25°C.
-
The product is isolated by suction filtration.
-
The crude product is washed with a mixture of process water and 30% hydrochloric acid solution (mass ratio of HCl solution to water is 1.2-1.8:100), followed by a water wash.
-
The final product is dried. The reported product has a dithiane content of ≥97.0% and a moisture content of ≤0.5%.[6]
Conclusion
The synthesis of 1,4-dithiane-2,5-diol from chloroacetaldehyde and sodium hydrosulfide is a robust and scalable process. Careful control of reaction parameters such as temperature, pH, and addition rate is critical to achieving high yields and purity. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of sulfur-containing heterocyclic compounds for applications in drug development and beyond. The versatility of 1,4-dithiane-2,5-diol as a synthon ensures its continued importance in modern organic chemistry.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN109608433A - A kind of preparation method of 2,5- dihydroxy -1,4- dithiane - Google Patents [patents.google.com]
- 7. DE3149653A1 - Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane - Google Patents [patents.google.com]
1,4-Dithiane-2,5-diol as a Mercaptoacetaldehyde Dimer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dithiane-2,5-diol (B140307), the stable crystalline dimer of the volatile and reactive mercaptoacetaldehyde (B1617137), serves as a pivotal synthon in modern organic chemistry. Its ability to generate two equivalents of mercaptoacetaldehyde in situ under mild conditions has led to its widespread use in the synthesis of a diverse array of sulfur-containing heterocycles. This technical guide provides a comprehensive overview of the chemical and physical properties of 1,4-dithiane-2,5-diol, detailed experimental protocols for its key synthetic applications, and an exploration of its biological activities. Particular focus is given to its role in the Gewald reaction for the synthesis of 2-aminothiophenes, sulfa-Michael/aldol (B89426) cascade reactions for the construction of functionalized tetrahydrothiophenes, and its application as a key intermediate in the synthesis of the antiretroviral drug, Lamivudine (B182088). This document aims to be an essential resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
1,4-Dithiane-2,5-diol is a commercially available and versatile heterocyclic compound.[1][2] Structurally, it exists as a six-membered ring containing two sulfur atoms and two hydroxyl groups.[3] Its primary chemical significance lies in its role as a stable and convenient precursor to 2-mercaptoacetaldehyde, a highly reactive intermediate possessing both a nucleophilic thiol group and an electrophilic aldehyde functionality.[4][5] This dual reactivity makes mercaptoacetaldehyde a valuable C2 synthon for the construction of various sulfur-containing heterocycles, which are prominent scaffolds in many biologically active compounds.[5]
The instability and volatility of mercaptoacetaldehyde make its direct handling challenging. 1,4-Dithiane-2,5-diol circumvents these issues by providing a stable, solid form that readily dissociates into its monomeric components under basic or thermal conditions.[4] This in situ generation allows for controlled reactions and has led to the development of numerous elegant and efficient synthetic methodologies.
Physicochemical and Spectroscopic Properties
1,4-Dithiane-2,5-diol is typically a white to off-white crystalline powder.[6] It is slightly soluble in water but shows better solubility in polar organic solvents like alcohols.[6] A summary of its key physicochemical and spectroscopic data is presented below.
| Property | Value |
| IUPAC Name | 1,4-dithiane-2,5-diol |
| Synonyms | 2,5-Dihydroxy-1,4-dithiane, Mercaptoacetaldehyde dimer |
| CAS Number | 40018-26-6 |
| Molecular Formula | C₄H₈O₂S₂ |
| Molecular Weight | 152.24 g/mol |
| Melting Point | 130 °C (decomposes)[6] |
| Appearance | White to off-white powder[6] |
| Solubility | Slightly soluble in water; soluble in alcohol[6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.96 (d, 1H), 5.57 (d, 1H), 4.74 (s, 1H), 3.32-3.29 (m, 1H), 3.17-3.08 (dd, 1H), 2.02 (d, 2H), 1.70 (d, 1H), 1.51-1.42 (m, 2H), 1.09-1.00 (m, 2H), 0.91(d, 6H), 0.78 (d, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 16.27, 20.69, 23.30, 26.16, 31.42, 34.11, 38.46, 40.35, 46.86, 46.07, 80.20, 101.22, 103.20, 172.18 |
| IR (Neat, cm⁻¹) | 3456, 2956, 2864, 1731, 1457, 1387, 1288, 1196, 1041, 986 |
| Mass Spectrum (m/z) | Major peaks corresponding to the fragmentation of the molecule. |
Key Synthetic Applications and Experimental Protocols
The utility of 1,4-dithiane-2,5-diol as a mercaptoacetaldehyde precursor is highlighted in several important synthetic transformations.
In Situ Generation of Mercaptoacetaldehyde
The foundational reaction for most applications of 1,4-dithiane-2,5-diol is its cleavage into two molecules of mercaptoacetaldehyde. This equilibrium can be driven towards the monomer by the application of heat or, more commonly, a base.[4]
Gewald Reaction for the Synthesis of 2-Aminothiophenes
The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to highly substituted 2-aminothiophenes.[4] 1,4-Dithiane-2,5-diol serves as a convenient sulfur source, generating mercaptoacetaldehyde in situ.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4,5-dialkylthiophene-3-carbonitriles [2]
-
To a solution of the appropriate ketone (1.0 mmol) and malononitrile (B47326) (1.0 mmol) in ethanol (B145695) (10 mL), add 1,4-dithiane-2,5-diol (0.5 mmol).
-
Add triethylamine (B128534) (0.2 mL) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aminothiophene.
| Ketone/Aldehyde | α-Cyano Compound | Base | Solvent | Yield (%) |
| Cyclohexanone | Malononitrile | Triethylamine | Ethanol | 65-91 |
| Cyclopentanone | Ethyl Cyanoacetate | Triethylamine | Ethanol | ~92 |
| Various Aldehydes | Malononitrile | Morpholine | Ethanol | 35-80 |
Sulfa-Michael/Aldol Cascade Reactions
1,4-Dithiane-2,5-diol is extensively used in cascade reactions, such as the sulfa-Michael/aldol sequence, to construct highly functionalized tetrahydrothiophenes.[7] This reaction involves the in situ generation of mercaptoacetaldehyde, which then undergoes a Michael addition to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation.
Experimental Protocol: Synthesis of Trisubstituted Tetrahydrothiophenes from Chalcones [2][7]
-
In a round-bottom flask, dissolve the substituted chalcone (1.0 mmol) in dichloromethane (B109758) (10 mL).
-
Add 1,4-dithiane-2,5-diol (0.6 mmol) to the solution.
-
Add triethylamine (0.1 mmol) or another suitable base (e.g., DABCO) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction time may vary depending on the substrate.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the substituted tetrahydrothiophene.
| Chalcone Substituent (R¹) | Chalcone Substituent (R²) | Yield (%) |
| 4-Cl | H | 82 |
| 4-MeO | H | 60 |
| H | 4-Cl | Lower yield |
| H | 4-Me | Higher yield |
Note: Yields can vary significantly based on specific substrates and reaction conditions.[8][9]
Synthesis of a Lamivudine Intermediate
1,4-Dithiane-2,5-diol is a crucial starting material in the synthesis of the antiretroviral drug Lamivudine. It is used to construct the 1,3-oxathiolane (B1218472) ring system, a key structural feature of the drug.[4]
Generalized Protocol for Lamivudine Intermediate Synthesis [4][10][11]
-
A chiral auxiliary, such as L-menthyl glyoxylate (B1226380), is dehydrated.
-
The dehydrated glyoxylate is then condensed with 1,4-dithiane-2,5-diol in a suitable solvent like toluene, often with an acid catalyst, and heated to reflux.
-
After the reaction is complete, the solvent is removed to yield the crude 5-hydroxy-[6][12]oxathiolane-2-carboxylic acid ester intermediate.
-
This intermediate is then carried forward in subsequent steps to synthesize Lamivudine.
| Chiral Auxiliary | Catalyst | Solvent | Yield (%) |
| L-Menthyl glyoxylate | Acetic acid | Toluene | 88-90 |
| L-Menthyl glyoxylate | BF₃·Et₂O | Tetrahydrofuran | Not specified |
Biological Activities and Potential Mechanisms of Action
While primarily recognized for its synthetic utility, 1,4-dithiane-2,5-diol and the heterocyclic compounds derived from it have demonstrated a range of biological activities.
Phytogrowth-Inhibitory and Antimicrobial Activities
1,4-Dithiane-2,5-diol and its derivatives have been reported to possess phytogrowth-inhibitory and antibacterial properties.[13] The precise mechanisms are not fully elucidated but are thought to involve the disruption of essential cellular processes in the target organisms. The antimicrobial action of many sulfur-containing heterocyclic compounds is attributed to their ability to interfere with microbial growth and modulate immune responses.[3]
Anticancer Potential
Organosulfur compounds, a broad class that includes derivatives of 1,4-dithiane-2,5-diol, have been extensively studied for their anticancer properties.[1][14] These compounds can modulate multiple signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.[15] A plausible mechanism for the anticancer activity of such compounds is the induction of apoptosis through the modulation of pro- and anti-apoptotic proteins.
Conclusion
1,4-Dithiane-2,5-diol is a remarkably versatile and valuable reagent in organic synthesis, primarily serving as a stable and convenient source of the reactive intermediate, mercaptoacetaldehyde. Its application in the Gewald reaction, sulfa-Michael/aldol cascades, and the synthesis of key pharmaceutical intermediates like that for Lamivudine, underscores its importance in modern drug discovery and development. Furthermore, the emerging biological activities of 1,4-dithiane-2,5-diol and its derivatives suggest potential for further exploration in medicinal and agricultural chemistry. This technical guide provides a solid foundation for researchers and professionals to harness the full potential of this important building block.
References
- 1. Organosulfur Compounds in Colorectal Cancer Prevention and Progression | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for 1,4-Dithiane-2,5-diol (HMDB0033670) [hmdb.ca]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organocatalytic sulfa-Michael/aldol cascade: constructing functionalized 2,5-dihydrothiophenes bearing a quaternary carbon stereocenter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EP2161267A1 - A process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2,5-dihydroxy-1,4-dithiane [thegoodscentscompany.com]
- 13. 2,5-Dihydroxy-1,4-dithiane | 40018-26-6 [chemicalbook.com]
- 14. frontiersin.org [frontiersin.org]
- 15. Organosulfur compounds and possible mechanism of garlic in cancer - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of dithiane diol formation
An In-depth Technical Guide on the Synthesis of α-Hydroxy Ketones via Dithiane Intermediates
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of carbon-carbon bonds remains a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of strategies, the use of 1,3-dithianes as masked acyl anions represents a powerful application of "umpolung," or the inversion of polarity. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and applications of dithiane chemistry for the synthesis of α-hydroxy ketones, a critical functional group in numerous natural products and pharmaceutical agents. This process, often referred to as the Corey-Seebach reaction, proceeds through a key 2-(1-hydroxyalkyl)-1,3-dithiane intermediate, which can be conceptualized as a protected "dithiane diol" equivalent.
Introduction to Dithiane Umpolung Chemistry
In typical carbonyl chemistry, the carbonyl carbon is electrophilic. The Corey-Seebach reaction ingeniously reverses this reactivity.[1] An aldehyde is first converted into a 1,3-dithiane (B146892), a cyclic thioacetal. The protons on the carbon atom between the two sulfur atoms (C2) are sufficiently acidic (pKa ≈ 30-31) to be removed by a strong base like n-butyllithium (n-BuLi).[2][3] This generates a nucleophilic carbanion, effectively an acyl anion equivalent, which can then attack various electrophiles, including aldehydes and ketones.[1][4] Subsequent hydrolysis of the dithiane moiety regenerates a carbonyl group, yielding valuable products such as α-hydroxy ketones, which are not readily accessible through traditional methods like the aldol (B89426) reaction.[2][5]
The Core Mechanism: A Three-Stage Process
The synthesis of an α-hydroxy ketone using this methodology is best understood as a sequence of three distinct mechanistic stages:
-
Protection: Formation of the 1,3-dithiane from a starting aldehyde.
-
Carbon-Carbon Bond Formation: Deprotonation of the dithiane and subsequent nucleophilic attack on a carbonyl electrophile to form the pivotal hydroxy-dithiane intermediate.
-
Deprotection: Hydrolysis of the dithiane to unveil the final α-hydroxy ketone product.
Stage 1: Mechanism of 1,3-Dithiane Formation (Protection)
The initial step involves the protection of an aldehyde as a cyclic thioacetal. This is typically achieved by reacting the aldehyde with 1,3-propanedithiol (B87085) in the presence of a Brønsted or Lewis acid catalyst.[6] The reaction proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by one of the thiol groups. Subsequent intramolecular cyclization and dehydration yield the stable 1,3-dithiane ring.
Caption: Acid-catalyzed formation of a 1,3-dithiane.
Stage 2: Mechanism of Lithiation and C-C Bond Formation
This stage is the heart of the Corey-Seebach reaction. The 1,3-dithiane is treated with a strong base, typically n-BuLi, at low temperatures (e.g., -30 °C) in an inert solvent like THF.[2] The base abstracts the acidic C2 proton, generating a 2-lithio-1,3-dithiane. This carbanion is a potent nucleophile that readily attacks the electrophilic carbon of a ketone or aldehyde. An acid-base workup protonates the resulting alkoxide to yield the 2-(1-hydroxyalkyl)-1,3-dithiane intermediate.
Caption: C-C bond formation via a lithiated dithiane.
Stage 3: Mechanism of Dithiane Deprotection (Hydrolysis)
The final step is the hydrolysis of the thioacetal to reveal the ketone functionality. This transformation is challenging due to the stability of the dithiane group.[2] A common and effective method involves the use of mercury(II) salts, such as a mixture of HgCl₂ and HgO, in aqueous acetonitrile (B52724).[7] The soft Lewis acid Hg²⁺ has a high affinity for the soft sulfur atoms, coordinating to them and facilitating hydrolytic cleavage. Water attacks the activated carbon, and following a series of steps, the C-S bonds are broken, releasing the desired α-hydroxy ketone and an insoluble mercury-dithiolate complex.
Caption: Mercury(II)-assisted deprotection of a dithiane.
Experimental Protocols
The following are generalized protocols synthesized from established procedures.[8][9][10] Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Dithiane Formation
-
To a stirred solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) is added 1,3-propanedithiol (1.1 - 1.2 eq).
-
A Lewis acid catalyst (e.g., BF₃·OEt₂ (0.1 eq) or anhydrous LiClO₄ (0.2 eq)) is added portion-wise.[11]
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with an aqueous base (e.g., 10% KOH solution or saturated NaHCO₃).
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Lithiation and Reaction with a Carbonyl Electrophile
-
A solution of the 2-substituted-1,3-dithiane (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).
-
The solution is cooled to between -40 °C and -20 °C using a suitable cooling bath.
-
n-Butyllithium (1.05 - 1.1 eq, as a solution in hexanes) is added dropwise via syringe, maintaining the internal temperature. A color change (typically to yellow or orange) indicates the formation of the anion.
-
The mixture is stirred at this temperature for 1-2 hours.
-
A solution of the ketone or aldehyde electrophile (1.0 - 1.2 eq) in anhydrous THF is added dropwise, again maintaining the low temperature.
-
The reaction is allowed to stir for several hours, gradually warming to room temperature. Progress is monitored by TLC.
-
The reaction is carefully quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude hydroxy-dithiane is purified by flash chromatography.
Protocol 3: General Procedure for Dithiane Deprotection using Mercury(II) Salts
Caution: Mercury compounds are highly toxic and must be handled with extreme care in a well-ventilated fume hood. All waste must be disposed of according to institutional safety protocols.
-
The 2-(1-hydroxyalkyl)-1,3-dithiane (1.0 eq) is dissolved in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Mercury(II) chloride (HgCl₂, ~2.5 eq) and mercury(II) oxide (HgO, ~2.5 eq) are added to the solution.
-
The resulting suspension is stirred vigorously at room temperature or with gentle heating (e.g., 50-60 °C). The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the mixture is filtered through a pad of Celite® to remove the insoluble mercury salts. The filter cake is washed thoroughly with an organic solvent (e.g., acetone (B3395972) or CH₂Cl₂).
-
The filtrate is concentrated under reduced pressure to remove the organic solvent.
-
The remaining aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude α-hydroxy ketone is purified by flash column chromatography.
Quantitative Data Summary
The Corey-Seebach reaction and subsequent deprotection are generally high-yielding processes, though yields can be substrate-dependent. The table below summarizes representative yields for the deprotection step, which is often the most challenging part of the sequence.
| Substrate (Dithiane of...) | Deprotection Reagent(s) | Yield (%) | Reference |
| 3-Nitrobenzaldehyde | Hg(NO₃)₂·3H₂O (solid state) | 95 | [10] |
| 4-Chlorobenzaldehyde | Hg(NO₃)₂·3H₂O (solid state) | 90 | [10] |
| Heptanal | Hg(NO₃)₂·3H₂O (solid state) | 96 | [10] |
| 4-Bromobenzophenone | Hg(NO₃)₂·3H₂O (solid state) | 91 | [10] |
| 2-(1-Hydroxyalkyl)dithiane | N-Bromosuccinimide (NBS) | Good to High | [12] |
| Various aromatic dithianes | H₂O₂ (30%), I₂ (cat.), SDS | up to 95 | [13] |
| Various dithianes | Cu(NO₃)₂·2.5H₂O, Clay | Excellent | [14] |
Conclusion
The synthesis of α-hydroxy ketones through dithiane intermediates is a robust and versatile strategy that highlights the power of umpolung chemistry. By temporarily inverting the polarity of an aldehyde's carbonyl carbon, chemists can form previously challenging carbon-carbon bonds with a wide range of carbonyl-containing electrophiles. While the classic deprotection methods often rely on toxic mercury reagents, ongoing research continues to provide milder and more environmentally benign alternatives.[13] This technical guide provides the foundational mechanistic understanding and practical protocols necessary for researchers in drug discovery and complex molecule synthesis to effectively utilize this important transformation.
References
- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. organic chemistry - Mercury assisted deprotection of dithiane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Dithiane Diols
This technical guide provides a comprehensive overview of the core physical and chemical properties of dithiane diols, with a primary focus on the versatile and commercially available synthon, 1,4-dithiane-2,5-diol (B140307). It is intended for researchers, scientists, and professionals in drug development who utilize sulfur-containing heterocycles in their work. This document summarizes key quantitative data, outlines detailed experimental protocols for synthesis and characterization, and illustrates important chemical transformations and workflows.
Core Physical and Spectroscopic Properties
1,4-Dithiane-2,5-diol (CAS No: 40018-26-6) is a heterocyclic organic compound that serves as the stable, solid dimer of 2-mercaptoacetaldehyde.[1][2] Its unique structure, containing both nucleophilic hydroxyl groups and sulfur atoms that influence reactivity, makes it a valuable building block in organic synthesis.[1][3]
Physical Properties
The physical characteristics of 1,4-dithiane-2,5-diol are summarized in the table below. These properties are essential for determining appropriate solvents, reaction conditions, and handling procedures.
| Property | Value | Reference(s) |
| IUPAC Name | 1,4-dithiane-2,5-diol | [4],[5] |
| Synonyms | 2,5-Dihydroxy-1,4-dithiane, Mercaptoacetaldehyde dimer | [4],[5] |
| Molecular Formula | C₄H₈O₂S₂ | [4],[5] |
| Molecular Weight | 152.24 g/mol | [5] |
| Appearance | White to pale yellow powder/crystalline solid | [5] |
| Melting Point | 130 °C (decomposes) | [5] |
| Boiling Point (est.) | 360.87 °C | [5] |
| Water Solubility (est.) | 79.1 g/L | [4] |
| logP (est.) | -0.74 | [4] |
| pKa (Strongest Acidic) | 13.38 | [4] |
| Polar Surface Area | 40.46 Ų | [4] |
| Solubility | Soluble in polar solvents like DMF, DMSO, THF, and CHCl₃. | ,[6],[5] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and structural confirmation of dithiane diols and their derivatives.
| Technique | Description | Reference(s) |
| ¹H NMR | In copolyesters derived from 1,4-dithiane-2,5-diol, proton signals for –CH₂–S appear in the range of 2.82-3.37 ppm, while the >CH-O protons are assigned to a peak around 4.27 ppm.[5] | [5] |
| ¹³C NMR | The carbon spectrum shows distinct signals for the carbon atoms within the dithiane ring.[5] The specific shifts can be used to determine the stereochemistry of derivatives.[7] | [5],[7] |
| IR Spectroscopy | Copolymers containing the 1,4-dithiane-2,5-diol moiety exhibit characteristic absorption bands for C-S stretching at approximately 659 cm⁻¹ and C-H bending of the 1,4-disubstituted dithiane ring around 780 cm⁻¹.[5] | [5] |
| Mass Spectrometry | Mass spectrometry is highly suitable for the identification and structural analysis of diol-containing lipids and can be applied to dithiane diol derivatives to study fragmentation patterns.[8] | [8] |
| X-ray Crystallography | Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of crystalline dithiane diols and their derivatives, providing precise information on bond lengths, angles, and conformation.[9][10][11] | [9][10][11] |
Chemical Properties and Reactivity
1,4-Dithiane-2,5-diol's chemical versatility stems from its ability to act as a stable precursor to the reactive intermediate 2-mercaptoacetaldehyde. This transformation allows it to participate in a wide array of synthetic reactions.
In Situ Generation of 2-Mercaptoacetaldehyde
Under basic or thermal conditions, 1,4-dithiane-2,5-diol exists in equilibrium with its monomeric form, 2-mercaptoacetaldehyde. This monomer is a powerful synthon, featuring both an electrophilic aldehyde group and a nucleophilic thiol group.[1][12] This dual reactivity is the foundation for its use in numerous cascade and multicomponent reactions.[1]
Key Synthetic Applications
The unique reactivity of 1,4-dithiane-2,5-diol makes it a cornerstone for synthesizing various sulfur-containing heterocycles, many of which are scaffolds for bioactive molecules.
-
Synthesis of 2-Aminothiophenes (Gewald Reaction) : It serves as a key reactant in the Gewald reaction to produce C-4 and C-5 unsubstituted 2-aminothiophene derivatives.[1]
-
Cascade Reactions : It is widely used in sulfa-Michael/aldol and sulfa-Michael/Henry cascade reactions to generate polysubstituted tetrahydrothiophenes with high stereoselectivity.[1] These reactions can create three contiguous stereocenters in a single pot operation.[1]
-
Synthesis of Bioactive Molecules : 1,4-Dithiane-2,5-diol is a crucial intermediate in the synthesis of important drugs, including the antiretroviral agent Lamivudine.[1][5]
-
Polymer Chemistry : It is used as a monomer in the synthesis of copolyesters and polyurethanes.[6] The inclusion of the sulfur-containing dithiane moiety can enhance properties like refractive index, adhesive strength, and biocompatibility for medical devices.[6]
Experimental Protocols
This section provides generalized methodologies for the synthesis, characterization, and application of 1,4-dithiane-2,5-diol.
Synthesis of a this compound-Containing Copolyester
This protocol describes a direct melt polycondensation method for synthesizing a random copolyester, adapted from procedures for Poly(1,4-dithiane 2,5-diol succinate-co-1,10 decane (B31447) diol succinate).
Materials:
-
1,4-Dithiane-2,5-diol (0.01 mole)
-
A dicarboxylic acid (e.g., Succinic acid, 0.02 mole)
-
A second diol (e.g., 1,10-decanediol (B1670011), 0.01 mole)
-
Catalyst (e.g., Titanium Tetraisopropoxide, ~0.8 mL)
-
Three-necked round-bottom flask, oil bath, stirrer, nitrogen inlet
Procedure:
-
Combine 1,4-dithiane-2,5-diol, succinic acid, and 1,10-decanediol in the three-necked flask.
-
Inert the atmosphere by connecting one inlet to a nitrogen supply.
-
Heat the mixture in an oil bath with stirring until all reactants have melted.
-
Add the titanium tetraisopropoxide catalyst to the molten mixture.
-
Maintain the temperature at ~185°C for one hour with continuous stirring.
-
Increase the temperature to ~195°C and maintain for an additional two hours to advance the polymerization.
-
Allow the reaction to cool. Dissolve the crude copolyester product in a minimal amount of chloroform.
-
Re-precipitate the polymer by slowly adding the chloroform solution to ice-cold methanol with stirring.
-
Filter the purified copolyester and dry under vacuum.
General Protocol for Sulfa-Michael/Aldol Cascade Reaction
This protocol outlines a general procedure for the synthesis of functionalized tetrahydrothiophenes.[1]
Materials:
-
1,4-Dithiane-2,5-diol (1 equivalent)
-
An α,β-unsaturated ketone (chalcone derivative) (1 equivalent)
-
Base catalyst (e.g., Triethylamine or a chiral catalyst like squaramide)
-
Solvent (e.g., Ethanol, Water)
-
TLC plates, column chromatography supplies
Procedure:
-
Dissolve the α,β-unsaturated ketone and the catalyst in the chosen solvent in a reaction vessel.
-
Add 1,4-dithiane-2,5-diol to the mixture. The diol will begin to dissociate to form 2-mercaptoacetaldehyde in situ.
-
Stir the reaction at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired trisubstituted tetrahydrothiophene (B86538) derivative.
Characterization by NMR Spectroscopy
This protocol provides a general method for preparing a sample for ¹H or ¹³C NMR analysis.[13]
Materials:
-
Synthesized this compound derivative (~10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Pipette, vortex mixer
Procedure:
-
Dissolve approximately 10 mg of the purified, dry sample in 0.6-0.7 mL of a suitable deuterated solvent directly in a clean, dry NMR tube.
-
Use a vortex mixer to ensure the sample is completely dissolved and the solution is homogeneous.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H and/or ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the resulting Free Induction Decay (FID) to obtain the spectrum for analysis.
Role in Drug Development
Dithiane diols, particularly 1,4-dithiane-2,5-diol, are of significant interest to the pharmaceutical industry due to their utility in constructing complex molecular architectures found in numerous therapeutic agents.
The synthesis of Lamivudine, an essential medication for the treatment of HIV/AIDS, prominently features a key step involving 1,4-dithiane-2,5-diol.[1] It is used to construct the core oxathiolane ring of the drug molecule.[5] Furthermore, polymers synthesized using 1,4-dithiane-2,5-diol have shown promising biomedical properties, including antioxidant, antimicrobial, and cytotoxic activity against cancer cell lines, suggesting their potential use in drug delivery systems and medical implants.[6] The development of novel dithiolethiones as potent inducers of cytoprotective Phase 2 enzymes for cancer prevention also highlights the importance of the dithiane scaffold in medicinal chemistry.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of S...: Ingenta Connect [ingentaconnect.com]
- 3. nbinno.com [nbinno.com]
- 4. Showing Compound 1,4-Dithiane-2,5-diol (FDB011773) - FooDB [foodb.ca]
- 5. benchchem.com [benchchem.com]
- 6. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The X-ray crystal structure, conformation and preparation of anti-3,3,6,6-tetramethylthiepane-4,5-diol: stereochemistry of reduction of a heterocyclic α-hydroxy ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage conditions for 1,4-dithiane-2,5-diol
An In-depth Technical Guide on the Stability and Storage of 1,4-Dithiane-2,5-diol (B140307)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dithiane-2,5-diol, a stable dimer of α-mercaptoacetaldehyde, is a versatile synthon in organic chemistry, particularly in the synthesis of sulfur-containing heterocycles.[1][2][3] Its stability is a critical factor for its effective use in research and development. This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,4-dithiane-2,5-diol, based on currently available data. It also outlines experimental protocols for its analysis, which can be adapted for stability and purity assessments.
Physicochemical Properties
A summary of the key physicochemical properties of 1,4-dithiane-2,5-diol is presented in Table 1. Understanding these properties is fundamental to its handling and storage.
Table 1: Physicochemical Properties of 1,4-Dithiane-2,5-diol
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O₂S₂ | [4] |
| Molecular Weight | 152.24 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [3][6] |
| Melting Point | 130 °C (with decomposition) | [5][7] |
| Solubility | Soluble in water | [1] |
| pKa | Not available | |
| logP | -0.276 at 22.8 °C | [8] |
Stability Profile
Thermal Stability
1,4-Dithiane-2,5-diol decomposes at its melting point of 130 °C.[5][7] Thermal decomposition can lead to the release of hazardous gases, including carbon oxides (CO, CO₂) and sulfur oxides.[1][9][10]
Chemical Stability and Incompatibilities
The compound's stability is compromised in the presence of certain chemical agents. It is crucial to avoid contact with:
Environmental Factors
1,4-Dithiane-2,5-diol is reported to be hygroscopic and sensitive to air and light.[1][5] Therefore, exposure to these conditions should be minimized to prevent degradation.
Recommended Storage Conditions
To ensure the long-term stability and purity of 1,4-dithiane-2,5-diol, the storage conditions summarized in Table 2 should be adhered to.
Table 2: Recommended Storage Conditions for 1,4-Dithiane-2,5-diol
| Parameter | Recommendation | Reference(s) |
| Temperature | Refrigerate at 2-8 °C. | [3][7] |
| Atmosphere | Store under an inert gas. | [5] |
| Container | Keep in a tightly closed container. | [1][5] |
| Environment | Store in a dry, cool, and well-ventilated place. | [1][5] |
| Light | Protect from light. | [9] |
Logical Workflow for Handling and Storage
The following diagram illustrates the key considerations for maintaining the stability of 1,4-dithiane-2,5-diol.
Caption: Factors influencing the stability of 1,4-dithiane-2,5-diol.
Experimental Protocols for Stability Assessment
While specific stability-indicating methods have not been published, the following analytical techniques can be employed to assess the purity and degradation of 1,4-dithiane-2,5-diol.
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for purity determination and can be adapted to monitor for the appearance of degradation products.
-
Instrumentation: An Agilent HPLC 1100 or equivalent system.[11]
-
Column: A Daicel chiral AS-H or OD-H column can be used, though a standard C18 column may also be effective for purity analysis.[11]
-
Mobile Phase: A mixture of polar organic solvents (e.g., acetonitrile, methanol) and water. Gradient elution may be necessary to resolve the parent compound from potential impurities.
-
Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectral analysis).
-
Sample Preparation: Dissolve a known concentration of 1,4-dithiane-2,5-diol in a suitable solvent (e.g., mobile phase).
-
Analysis: Monitor the peak area of the parent compound over time under various stress conditions (e.g., elevated temperature, different pH values, light exposure). The appearance of new peaks would indicate degradation.
Gas Chromatography (GC)
GC can be used to assess the purity of 1,4-dithiane-2,5-diol.
-
Instrumentation: A standard gas chromatograph with a flame ionization detector (FID).
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium or nitrogen.
-
Temperature Program: An optimized temperature gradient to ensure the elution and separation of the compound and any volatile impurities.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization may be necessary to improve volatility and thermal stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used to identify degradation products.[12][13][14]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.[11]
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O).
-
Analysis: Comparison of the NMR spectrum of a stored or stressed sample to that of a reference standard can reveal the presence of impurities or degradation products through the appearance of new signals.
Mass Spectrometry (MS)
MS can be coupled with GC or LC to identify the molecular weights of potential degradation products.[11][13]
-
Instrumentation: An LC-MS or GC-MS system.
-
Ionization: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.
-
Analysis: The mass-to-charge ratio of the parent compound and any new peaks can help in identifying the chemical structures of degradation products.
Potential Degradation Pathway
1,4-Dithiane-2,5-diol is the stable dimer of α-mercaptoacetaldehyde.[1][2][3] Under certain conditions, such as in solution or upon heating, it can exist in equilibrium with its monomeric form. The reactive aldehyde and thiol groups of the monomer can then undergo further reactions, such as oxidation or polymerization, leading to degradation.
Caption: Putative degradation pathway of 1,4-dithiane-2,5-diol.
Conclusion
1,4-Dithiane-2,5-diol is a valuable reagent whose utility is dependent on its stability. Adherence to proper storage conditions, including refrigeration, exclusion of moisture and air, and protection from light, is essential for maintaining its quality. While specific degradation kinetic data is limited, the analytical methods outlined provide a framework for researchers to conduct their own stability assessments. A thorough understanding of its stability profile and proper handling procedures will ensure its successful application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of S...: Ingenta Connect [ingentaconnect.com]
- 4. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dithiane-2,5-diol 97 40018-26-6 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,4-二硫-2,5-二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,5-Dihydroxy-1,4-dithiane - Safety Data Sheet [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Human Metabolome Database: Showing metabocard for 1,4-Dithiane-2,5-diol (HMDB0033670) [hmdb.ca]
- 11. rsc.org [rsc.org]
- 12. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]
- 13. asianpubs.org [asianpubs.org]
- 14. spectrabase.com [spectrabase.com]
Dithiane Diols: Versatile Synthons in Modern Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dithiane diols represent a versatile and powerful class of synthons in the arsenal (B13267) of synthetic organic chemists. Their unique structural features, combining the polarity-inverting capabilities of the dithiane ring with the reactive handles of hydroxyl groups, enable the construction of complex molecular architectures with high levels of control and efficiency. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of dithiane diols, with a focus on their utility in the synthesis of natural products and pharmaceutical agents.
The Dithiane Moiety: A Gateway to Umpolung Reactivity
The foundational concept underpinning the utility of many dithiane-based synthons is umpolung, or the inversion of polarity. In a typical carbonyl compound, the carbonyl carbon is electrophilic. However, by converting a carbonyl group into a 1,3-dithiane (B146892), the formerly electrophilic carbon atom can be rendered nucleophilic. This transformation is achieved by deprotonation of the C2 proton of the dithiane ring with a strong base, such as n-butyllithium, to generate a stabilized carbanion.[1][2] This acyl anion equivalent can then participate in a variety of carbon-carbon bond-forming reactions with a range of electrophiles, a transformation famously known as the Corey-Seebach reaction.[1][2]
The stability of the 2-lithio-1,3-dithiane anion is attributed to the ability of the adjacent sulfur atoms to stabilize the negative charge through the involvement of their d-orbitals and inductive effects.[3][4] This nucleophilic dithiane intermediate can react with a variety of electrophiles, including alkyl halides, epoxides, aldehydes, ketones, and esters, to form a diverse array of functionalized molecules.[2][5]
1,4-Dithiane-2,5-diol (B140307): A Stable Precursor to a Reactive Synthon
While the umpolung strategy is a cornerstone of dithiane chemistry, 1,4-dithiane-2,5-diol operates through a different, yet equally powerful, synthetic paradigm. This commercially available, crystalline solid serves as a stable, odorless, and convenient precursor to the highly reactive 2-mercaptoacetaldehyde synthon.[1][6] In the presence of a base or upon heating, 1,4-dithiane-2,5-diol readily dissociates to generate two equivalents of 2-mercaptoacetaldehyde in situ.[6] This intermediate possesses both a nucleophilic thiol group and an electrophilic aldehyde functionality, making it an ideal building block for the synthesis of a wide variety of sulfur-containing heterocycles.[1][6]
Synthesis of Sulfur-Containing Heterocycles
The in situ generation of 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol has been extensively utilized in the construction of thiophenes, thiazoles, and other sulfur-containing ring systems. These reactions often proceed through cascade or domino sequences, allowing for the rapid assembly of complex heterocyclic frameworks from simple starting materials.[1]
One prominent application is in the Gewald reaction, which provides access to highly substituted 2-aminothiophenes.[1] Additionally, sulfa-Michael/aldol and sulfa-Michael/Henry cascade reactions with various Michael acceptors lead to the stereoselective formation of polysubstituted tetrahydrothiophenes.[1]
Applications in Drug Development
The versatility of 1,4-dithiane-2,5-diol as a synthon has been leveraged in the synthesis of several important pharmaceutical agents. A notable example is its use in the synthesis of the antiretroviral drug Lamivudine. In this synthesis, the dithiane diol is condensed with a chiral glyoxylate (B1226380) to construct a key oxathiolane intermediate, highlighting its role in the stereocontrolled synthesis of complex drug molecules.[1]
Chiral Dithiane Diols in Asymmetric Synthesis
The introduction of chirality into the this compound framework provides powerful tools for asymmetric synthesis. C2-symmetric chiral diols, in general, are highly effective ligands and auxiliaries in a wide range of enantioselective transformations.[7] Chiral dithiane diols can be employed as chiral acyl anion equivalents, enabling the enantioselective synthesis of a variety of chiral molecules.[8]
For instance, the application of a chiral, C2-symmetric 1,3-dithiane 1,3-dioxide as a chiral acyl anion equivalent has been demonstrated in the asymmetric synthesis of (R)-Salbutamol.[8] The high degree of stereocontrol in the addition of this chiral synthon to an aromatic aldehyde showcases the potential of chiral dithiane diols in the synthesis of enantiomerically pure pharmaceutical compounds.[8]
Data Presentation
Table 1: Representative Reactions of 1,4-Dithiane-2,5-diol in Heterocycle Synthesis
| Reaction Type | Electrophile/Reaction Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| Sulfa-Michael/Aldol | α,β-Unsaturated Ketones | KF, Chiral oligoEG | Chiral Trisubstituted Tetrahydrothiophenes | High ee | [9] |
| Domino Reaction | (E)-2-(aryl)-2,3-dihydro-1H-inden-1-ones | Triethylamine, Water | Spiro[indene-2,3'-thiophen]-1(3H)-ones | - | [9] |
| Gewald Reaction | α-Oxoketene dithioacetals | K2CO3, Ethanol, 80 °C | 2-Methylthio-3-aroyl/heteroaroyl thiophenes | 55-70 | [10] |
| [3+3] Cycloaddition | Azomethine Imines | DABCO | Dinitrogen-fused Heterocycles | 75-96 | - |
| Cascade Reaction | β-Halo-α,β-unsaturated aldehydes | Recyclable polymer-supported base | Polycyclic 2-formylthiophenes | High | [1] |
Table 2: Deprotection of 1,3-Dithianes
| Reagent/Conditions | Substrate Scope | Advantages | Reference |
| 30% H2O2, I2 (cat.), SDS, Water | Tolerates various protecting groups | Mild, environmentally friendly | [2] |
| o-Iodoxybenzoic acid (IBX), β-cyclodextrin, Water | General thioacetals/thioketals | Neutral conditions, room temperature | [2] |
| Silicasulfuric acid/NaNO3 | S,S-acetals | Mild, chemoselective | [2] |
| Bis(trifluoroacetoxy)iodobenzene | Dithiane-containing alkaloids | Clean, suitable for labile compounds | [2] |
Experimental Protocols
General Procedure for the Synthesis of 1,3-Dithiane
This procedure is based on the method described by Corey and Seebach.[9]
Materials:
-
1,3-Propanedithiol (B87085) (0.30 mol)
-
Methylal (dimethoxymethane) (0.33 mol)
-
Boron trifluoride diethyl etherate (36 mL)
-
Glacial acetic acid (72 mL)
-
Chloroform (B151607) (570 mL)
-
10% Aqueous potassium hydroxide (B78521)
-
Anhydrous potassium carbonate
Procedure:
-
A 1-L, three-necked, round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel is charged with a mixture of boron trifluoride diethyl etherate, glacial acetic acid, and 120 mL of chloroform.
-
The mixture is heated to reflux with vigorous stirring.
-
A solution of 1,3-propanedithiol and methylal in 450 mL of chloroform is added at a constant rate over 8 hours.
-
After the addition is complete, the mixture is allowed to cool to room temperature.
-
The reaction mixture is washed successively with water (4 x 80 mL), 10% aqueous potassium hydroxide (2 x 120 mL), and water (2 x 80 mL).
-
The organic layer is dried over anhydrous potassium carbonate and concentrated under reduced pressure.
-
The crude product is recrystallized from methanol to afford 1,3-dithiane as colorless crystals.
General Procedure for the Deprotection of a 1,3-Dithiane using Hydrogen Peroxide and Iodine
This protocol is based on a mild and environmentally friendly deprotection method.[2]
Materials:
-
Substituted 1,3-dithiane (1 mmol)
-
30% Aqueous hydrogen peroxide
-
Iodine (5 mol%)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the substituted 1,3-dithiane in a minimal amount of a suitable organic solvent (e.g., CH2Cl2), add an aqueous solution of SDS.
-
To this biphasic mixture, add iodine followed by the dropwise addition of 30% aqueous hydrogen peroxide.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the corresponding carbonyl compound.
Conclusion
Dithiane diols are a class of synthons with broad and growing importance in organic synthesis. From the classical umpolung reactivity of 1,3-dithianes to the versatile heterocycle synthesis enabled by 1,4-dithiane-2,5-diol, these compounds provide efficient and often stereoselective routes to complex molecular targets. The development of chiral dithiane diols has further expanded their utility into the realm of asymmetric synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry of dithiane diols is essential for the design and execution of innovative and effective synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. scribd.com [scribd.com]
- 6. Synthetic applications of 1,2 dithiane. | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,4-Dithiane-2,5-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-dithiane-2,5-diol (B140307), a versatile building block in organic synthesis. The document is tailored for researchers and professionals in drug development, offering a consolidated resource for the characterization of this compound. Below, you will find tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for 1,4-dithiane-2,5-diol. It is important to note that while some data for the pure compound is available, other data is derived from the analysis of polymers incorporating the 1,4-dithiane-2,5-diol monomer, providing valuable expected ranges for the chemical shifts and absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Context |
| 2.82 - 3.37 | Multiplet | -CH₂-S- | In a copolyester[1][2] |
| 3.70 - 4.02 | Multiplet | -CH₂-O- | In a copolyester[1][2] |
| 4.27 | Multiplet | >CH-O- | In a copolyester[1][2] |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | -CH-OH |
| Data not available in search results | -CH₂-S- |
Note: While databases indicate the existence of ¹³C NMR data for 1,4-dithiane-2,5-diol, specific chemical shifts for the pure compound were not available in the performed searches. Further consultation of spectral databases is recommended.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 (broad) | Strong | O-H stretch (from absorbed moisture) |
| 2936 | Medium | Aliphatic C-H stretch |
| 1420 | Medium | Aliphatic C-C stretch |
| 1130 | Strong | C-O stretch |
| 780 | Medium | C-H bend (1,4-disubstituted dithiane)[1][2] |
| 659 | Medium | C-S stretch[1][2] |
Note: The IR data is a compilation of expected absorptions and data reported in the context of a copolyester containing the 1,4-dithiane-2,5-diol moiety. The peak at 3400 cm⁻¹ is characteristic of hydroxyl groups but also of absorbed water in KBr pellets.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 152 | Low | [M]⁺ (Molecular Ion) |
| 76 | High | Top Peak (fragment)[3] |
| 47 | Medium | Fragment[3] |
| 48 | Medium | Fragment[3] |
Note: The fragmentation pattern of 1,4-dithiane-2,5-diol is not extensively detailed in the available literature. The provided data is based on information from spectral databases.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 1,4-dithiane-2,5-diol.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of 1,4-dithiane-2,5-diol.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. Due to the presence of hydroxyl groups, DMSO-d₆ is often preferred to observe the exchangeable protons.
-
Transfer the solution to a 5 mm NMR tube, ensuring the sample height is appropriate for the spectrometer.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the solvent residual peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of 1,4-dithiane-2,5-diol.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture.
-
In an agate mortar and pestle, grind 1-2 mg of 1,4-dithiane-2,5-diol into a fine powder.[4]
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample until a homogeneous mixture is obtained.[4]
-
Transfer the mixture to a pellet die.
-
Press the mixture in a hydraulic press at approximately 8-10 tons of pressure for several minutes to form a transparent or translucent pellet.[5]
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be collected.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of 1,4-dithiane-2,5-diol and identify its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of 1,4-dithiane-2,5-diol in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
The concentration should be in the range of 10-100 µg/mL.
-
-
Instrument Parameters (GC):
-
Gas Chromatograph: A GC system equipped with a mass spectrometer detector.
-
Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or HP-5ms).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
Instrument Parameters (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to 1,4-dithiane-2,5-diol in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
The fragmentation pattern can be compared with spectral libraries (e.g., NIST) for confirmation.
-
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like 1,4-dithiane-2,5-diol.
Caption: General workflow for the spectroscopic analysis of 1,4-dithiane-2,5-diol.
References
- 1. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
An In-depth Technical Guide on the Biological Activity of Dithiane Diol Derivatives
This technical guide provides a comprehensive overview of the biological activities of derivatives of 1,4-dithiane-2,5-diol. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the synthesis, experimental protocols, and quantitative biological data for these compounds, with a focus on their anticancer, antioxidant, and antimicrobial properties.
Introduction
1,4-dithiane-2,5-diol is a versatile and commercially available monomer recognized for its utility in synthesizing a variety of sulfur-containing heterocycles and polymers.[1][2] As the stable dimer of α-mercapto acetaldehyde, it possesses both nucleophilic and electrophilic centers, making it an efficient synthon in heterocyclic chemistry.[1][2] The incorporation of sulfur into polymer backbones can confer unique properties, including optical activity, flame retardancy, and high refractive indices.[3] In the biomedical field, polymers and derivatives containing the dithiane moiety are of increasing interest due to their biocompatibility, biodegradability, and diverse biological activities.[3][4] This guide focuses on the biological evaluation of copolyesters synthesized using 1,4-dithiane-2,5-diol, highlighting their potential as anticancer, antioxidant, and antimicrobial agents.
Synthesis of Biologically Active Dithiane Diol Copolyesters
The primary examples of biologically active this compound derivatives are aliphatic random copolyesters. Two such copolyesters, designated as PDDD and PDDS, have been synthesized via direct melt polycondensation.
2.1. Synthesis of Poly(1,4-dithiane-2,5-diol dodecanedioate-co-1,12-dodecanediol dodecanedioate) (PDDD)
This copolyester was synthesized using 1,4-dithiane-2,5-diol, 1,12-dodecanediol, and 1,12-dodecanedioic acid.[3] The process involves a direct melt polycondensation method.[3]
2.2. Synthesis of Poly(1,4-dithiane-2,5-diol succinate-co-1,10-decanediol succinate) (PDDS)
PDDS was synthesized using 1,4-dithiane-2,5-diol, 1,10-decanediol, and succinic acid, with titanium tetraisopropoxide as a catalyst.[5] This also utilized a direct melt polycondensation technique.[5]
The general workflow for the synthesis of these copolyesters is illustrated in the diagram below.
Caption: General workflow for the synthesis and characterization of this compound-based copolyesters.
Biological Activities and Quantitative Data
The synthesized copolyesters have demonstrated promising biological activities, particularly in anticancer, antioxidant, and antimicrobial assays.
3.1. Anticancer Activity
The in vitro cytotoxicity of the copolyesters has been evaluated against various cell lines using the MTT assay.[3][5] This colorimetric assay measures the reduction of methylthiazolyldiphenyl-tetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells, providing a quantitative measure of cell viability.
3.1.1. Quantitative Anticancer Data
The 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| PDDD | A549 (Lung Cancer) | 250 | [3][4] |
| PDDD | Vero (Normal) | 500 | [3][4] |
| PDDS | A549 (Lung Cancer) | 200 | [5] |
| PDDS | Vero (Normal) | 400 | [5] |
3.2. Antioxidant Activity
The antioxidant potential of the copolyesters was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay.[3] This method evaluates the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The percentage of inhibition is a measure of the antioxidant capacity.
3.2.1. Quantitative Antioxidant Data
| Compound | Concentration (µg/mL) | % Inhibition | Reference |
| PDDD | 1000 | 81.60 | [4] |
| PDDD | 500 | 70.21 | [4] |
| PDDD | 250 | 58.60 | [4] |
| PDDD | 125 | 45.32 | [4] |
| PDDD | 62.5 | 31.29 | [4] |
| PDDD | 31.25 | 20.41 | [4] |
| PDDD | 15.62 | 10.11 | [4] |
3.3. Antimicrobial Activity
The antimicrobial properties were determined using the well diffusion method.[3][5] This technique involves placing the test compound in wells on an agar (B569324) plate inoculated with a specific microorganism. The diameter of the zone of inhibition around the well indicates the antimicrobial potency.
3.3.1. Quantitative Antimicrobial Data
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
| PDDS | Escherichia coli | 12.0 | [5] |
| PDDS | Klebsiella pneumoniae | 11.0 | [5] |
| PDDS | Staphylococcus aureus | 14.0 | [5] |
| PDDS | Pseudomonas aeruginosa | 10.0 | [5] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
4.1. MTT Assay for Cytotoxicity
The workflow for assessing cytotoxicity using the MTT assay is depicted below.
Caption: Step-by-step protocol for the MTT cytotoxicity assay.
Protocol Details:
-
Cells (e.g., A549 lung cancer cells and Vero normal cells) are seeded in 96-well plates and incubated for 24 hours to allow for attachment.[5]
-
The cells are then treated with various concentrations of the this compound copolyester.[3][5]
-
After a 48-hour incubation period, the medium is removed, and MTT solution is added to each well.[5]
-
The plate is incubated for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[3]
-
The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[5]
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.[5]
-
The percentage of cell viability is calculated, and the IC50 value is determined graphically.[5]
4.2. DPPH Radical Scavenging Assay
Protocol Details:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Various concentrations of the test copolyester are added to the DPPH solution.[4]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
4.3. Well Diffusion Method for Antimicrobial Activity
Protocol Details:
-
Agar plates are prepared and uniformly inoculated with a suspension of the test microorganism.
-
Wells of a specific diameter are created in the agar.
-
A defined volume of the test copolyester solution (at a specific concentration) is added to each well.[5]
-
The plates are incubated under appropriate conditions for the microorganism to grow (e.g., 37°C for 24 hours).
-
The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[5]
Structure-Activity Relationships and Logical Pathways
The biological activity of these copolyesters is influenced by their chemical structure. The presence of the sulfur-containing dithiane moiety is crucial. The logical relationship between the synthesis and the observed biological activity is outlined below.
Caption: Logical flow from the synthesis of this compound copolyesters to their observed biological effects.
Conclusion
Derivatives of 1,4-dithiane-2,5-diol, particularly in the form of aliphatic copolyesters, exhibit a range of promising biological activities. The data presented in this guide indicate their potential as anticancer, antioxidant, and antimicrobial agents. The flexible synthesis process allows for the tuning of their physical and biological properties, making them attractive candidates for various biomedical applications, including drug delivery systems.[3] Further research is warranted to explore the in vivo efficacy and safety of these compounds and to elucidate the specific signaling pathways involved in their anticancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
The Genesis and Evolution of Dithiane Diols in Synthetic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dithiane diols, a unique class of sulfur-containing heterocyclic compounds, have carved a niche in the landscape of organic synthesis. This technical guide provides a comprehensive overview of the discovery, history, and chemical significance of these versatile molecules. The document focuses on the two primary isomers: the stable and synthetically valuable 1,4-dithiane-2,5-diol (B140307), and the transient yet mechanistically important 1,3-dithiane-2,2-diol. We delve into the historical context of their discovery, detail their synthetic methodologies with specific experimental protocols, and present key quantitative data in a structured format. Furthermore, this guide employs visualizations to elucidate reaction pathways and experimental workflows, offering a robust resource for researchers in organic chemistry and drug development.
Introduction
The incorporation of sulfur into heterocyclic frameworks has profound effects on their chemical reactivity and biological activity. Dithiane diols, characterized by a six-membered ring containing two sulfur atoms and two hydroxyl groups, represent a fascinating subclass of these heterocycles. Their discovery and subsequent exploration have been driven by their utility as synthons and their involvement in pivotal synthetic transformations. This guide will explore the distinct histories and chemical personalities of the 1,4- and 1,3-isomers, providing a detailed understanding of their roles in modern organic chemistry.
The Discovery and History of 1,4-Dithiane-2,5-diol
1,4-Dithiane-2,5-diol, also known as the dimer of mercaptoacetaldehyde (B1617137), is a stable, crystalline solid that has become a commercially available and versatile building block in organic synthesis.[1] Its history is intrinsically linked to the study of α-mercaptoaldehydes, which are prone to dimerization.
Early Investigations into Mercaptoacetaldehyde and its Dimer
The first synthesis of what is now recognized as 1,4-dithiane-2,5-diol is believed to have occurred in the mid-20th century during investigations into sulfur-containing heterocycles.[2] Early studies on the reaction of chloroacetaldehyde (B151913) with sources of hydrosulfide (B80085) anion led to the formation of a stable dimeric product.[3] This dimer was identified as 2,5-dihydroxy-1,4-dithiane.[3] These initial syntheses, while foundational, often resulted in mixtures of isomers and polymeric byproducts, with melting points of the crude products varying significantly.[3]
A notable early contribution to the understanding of this compound came from the work of Hesse and colleagues in 1952, which was published in the Berichte der Deutschen Chemischen Gesellschaft.[3] They were able to obtain a compound with a melting point of 138-143°C, which they identified as the dimeric form of mercaptoacetaldehyde based on elemental analysis and molecular weight determination.[3] Later work by Hromatka and coworkers, published in Monatshefte für Chemie in 1954, reported a similar compound with a melting point of 150-152°C.[3]
Elucidation of Structure and Modern Synthetic Utility
It was later established that the pure, stable form of 2,5-dihydroxy-1,4-dithiane has a melting point of 108-110°C.[3] The higher melting points reported in earlier literature were likely due to the presence of linear polymeric chains of mercaptoacetaldehyde units.[3]
In contemporary organic synthesis, 1,4-dithiane-2,5-diol is valued as a stable and convenient source of 2-mercaptoacetaldehyde, which can be generated in situ under basic or thermal conditions.[1] This has led to its widespread use in the synthesis of a variety of sulfur-containing heterocycles, including thiophenes, thiazolidines, and other biologically active molecules.[1] It serves as a key intermediate in the preparation of the antiretroviral drug Lamivudine.[4]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for 1,4-dithiane-2,5-diol is presented in Table 1.
| Property | Value |
| IUPAC Name | 1,4-dithiane-2,5-diol |
| Other Names | 2,5-Dihydroxy-1,4-dithiane, Mercaptoacetaldehyde dimer |
| CAS Number | 40018-26-6 |
| Molecular Formula | C₄H₈O₂S₂ |
| Molecular Weight | 152.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 130 °C (decomposes) |
| Solubility | Slightly soluble in water; soluble in alcohol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.82-3.37 (m, -CH₂-S-), 3.70-4.02 (m, -CH₂-O-), 4.27 (m, >CH-O) ppm[5] |
| ¹³C NMR | δ 96.64, 97.48 ppm (geminal diol carbon)[6] |
| IR (KBr) | Strong absorption around 3300 cm⁻¹ (O-H stretching), 2936 cm⁻¹ (C-H stretching), 1130 cm⁻¹ (C-O stretching), 659 cm⁻¹ (C-S stretching)[5] |
| Mass Spectrum (EI) | m/z 152 (M⁺) |
The Transient Nature of 1,3-Dithiane-2,2-diol
In stark contrast to its 1,4-isomer, 1,3-dithiane-2,2-diol is not a stable, isolable compound under normal conditions. Its existence is primarily postulated as a transient intermediate in the hydrolysis of 2-substituted 1,3-dithianes to their corresponding carbonyl compounds, a cornerstone of the Corey-Seebach reaction.
The Corey-Seebach Reaction and the "Umpolung" Concept
The significance of 1,3-dithianes in organic synthesis was cemented by the development of the Corey-Seebach reaction. This powerful synthetic tool allows for the "umpolung" or reversal of polarity of a carbonyl carbon. An aldehyde is first converted to a 1,3-dithiane (B146892), which can then be deprotonated at the C2 position to form a nucleophilic acyl anion equivalent. This nucleophile can then react with various electrophiles.
The Hydrolysis Step: A Fleeting Glimpse of the Gem-Diol
The final step in the Corey-Seebach synthesis of a ketone from an aldehyde involves the hydrolysis of the 2,2-disubstituted 1,3-dithiane. This process is typically carried out using reagents such as mercury(II) chloride in aqueous acid. The accepted mechanism for this hydrolysis involves the formation of a transient geminal diol, 1,3-dithiane-2,2-diol, which rapidly eliminates water to yield the final ketone product. The inherent instability of most gem-diols, which readily dehydrate to the corresponding carbonyl compounds, explains why 1,3-dithiane-2,2-diol is not isolated.
The general instability of geminal diols can be overcome in specific cases, such as in certain macrocyclic systems where angle strain is relieved in the sp³ hybridized diol compared to the sp² hybridized ketone.[6] However, for the relatively strain-free 1,3-dithiane ring system, the equilibrium lies heavily towards the ketone.
Experimental Protocols
Synthesis of 1,4-Dithiane-2,5-diol
The following protocol is a representative method for the synthesis of 1,4-dithiane-2,5-diol from chloroacetaldehyde and sodium hydrosulfide.
Materials:
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium hydrosulfide (NaSH) hydrate
-
Deionized water
-
Ice bath
Procedure: [4]
-
In a well-ventilated fume hood, prepare a solution of sodium hydrosulfide in water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add the chloroacetaldehyde solution dropwise to the stirred sodium hydrosulfide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.
-
A white precipitate of 1,4-dithiane-2,5-diol will form. Collect the solid by vacuum filtration.
-
Wash the crude product with ice-cold water and then with a small amount of cold methanol.
-
Recrystallize the crude product from a minimal amount of hot methanol to obtain pure 1,4-dithiane-2,5-diol as white crystals.
-
Dry the crystals under vacuum.
Expected Yield: Yields of up to 75% have been reported for this reaction.[4]
In situ Generation of 2-Mercaptoacetaldehyde from 1,4-Dithiane-2,5-diol for Heterocycle Synthesis
This protocol outlines the general procedure for using 1,4-dithiane-2,5-diol as a source of 2-mercaptoacetaldehyde in a subsequent reaction, such as a Gewald reaction.
Materials:
-
1,4-Dithiane-2,5-diol
-
An appropriate electrophile (e.g., an α,β-unsaturated ketone)
-
A suitable base (e.g., triethylamine (B128534) or piperidine)
-
A suitable solvent (e.g., ethanol (B145695) or methanol)
Procedure: [1]
-
In a round-bottom flask, dissolve the electrophile and a catalytic amount of the base in the chosen solvent.
-
Add 1,4-dithiane-2,5-diol to the mixture.
-
Stir the reaction mixture at room temperature or heat gently, monitoring the progress by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up according to the specific requirements of the synthesized heterocycle.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction pathways and logical relationships.
Caption: Synthesis of 1,4-Dithiane-2,5-diol.
Caption: Hydrolysis of a 1,3-Dithiane.
Conclusion
The study of dithiane diols reveals a tale of two isomers with remarkably different chemical fates. 1,4-Dithiane-2,5-diol, born from early investigations into mercaptoacetaldehyde, has matured into a stable and indispensable tool for synthetic chemists, providing a gateway to a diverse array of sulfur-containing heterocycles. In contrast, its 1,3-counterpart, 1,3-dithiane-2,2-diol, remains a fleeting intermediate, a testament to the powerful thermodynamic driving force towards carbonyl formation. This guide has provided a comprehensive exploration of the discovery, history, and practical application of these compounds, offering valuable insights for researchers at the forefront of chemical synthesis and drug discovery. The detailed protocols and structured data presented herein are intended to serve as a practical resource for the continued exploration and utilization of these fascinating molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. DE3149653A1 - Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]
- 6. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
The Bifunctional Nature of 1,4-Dithiane-2,5-diol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Versatile Synthon in Modern Organic Chemistry
1,4-Dithiane-2,5-diol (B140307) (1,4-DTD), a commercially available and stable heterocyclic compound, has emerged as a cornerstone in synthetic organic chemistry. Its remarkable versatility stems from its inherent bifunctional nature, acting as a stable precursor to the reactive intermediate 2-mercaptoacetaldehyde. This intermediate possesses both a nucleophilic thiol group and an electrophilic aldehyde functionality, rendering 1,4-DTD an invaluable two-carbon building block for the construction of a diverse array of sulfur-containing heterocycles. This technical guide provides a comprehensive overview of the core principles governing the reactivity of 1,4-DTD, detailed experimental protocols for its key transformations, and quantitative data to support its application in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1,4-dithiane-2,5-diol is fundamental for its effective application in synthesis. The key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1,4-dithiane-2,5-diol |
| Synonyms | 2,5-Dihydroxy-1,4-dithiane, Mercaptoacetaldehyde dimer |
| CAS Number | 40018-26-6 |
| Molecular Formula | C₄H₈O₂S₂ |
| Molecular Weight | 152.24 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 130 °C (decomposes)[1] |
| Solubility | Soluble in polar solvents |
The Core of Bifunctionality: In-Situ Generation of 2-Mercaptoacetaldehyde
The dual reactivity of 1,4-dithiane-2,5-diol is unlocked through its cleavage under basic or thermal conditions to generate two equivalents of 2-mercaptoacetaldehyde in situ.[1][2] This reactive intermediate is the true workhorse, participating in a wide range of transformations. The equilibrium between the stable dimeric form and the reactive monomer is a key aspect of its chemistry.
The nucleophilic thiol group of 2-mercaptoacetaldehyde readily participates in Michael additions and other conjugate additions to electron-deficient alkenes. Simultaneously, the electrophilic aldehyde carbonyl group is susceptible to attack by various nucleophiles, leading to cyclization and the formation of diverse heterocyclic systems. The reaction conditions, including the choice of base, solvent, and temperature, can be tuned to favor specific reaction pathways.
Key Synthetic Applications and Experimental Protocols
The bifunctional nature of 1,4-dithiane-2,5-diol has been exploited in a multitude of synthetic strategies. The following sections detail the experimental protocols for some of the most significant applications.
Gewald Reaction for the Synthesis of 2-Aminothiophenes
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes. In this reaction, 1,4-DTD serves as a convenient and stable source of the requisite α-mercaptoaldehyde.
Experimental Protocol: General Procedure for the Gewald Reaction
-
To a solution of the appropriate ketone or aldehyde (1.0 mmol) and an activated nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add 1,4-dithiane-2,5-diol (0.5 mmol).
-
Add a catalytic amount of a base, such as triethylamine (B128534) (0.1-0.2 mL).
-
Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aminothiophene.
Table 1: Substrate Scope and Yields for the Gewald Reaction
| Ketone/Aldehyde | Activated Nitrile | Product | Yield (%) |
| Cyclohexanone | Malononitrile | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 85-95 |
| Acetone | Ethyl cyanoacetate | Ethyl 2-amino-4-methylthiophene-3-carboxylate | 70-80 |
| Benzaldehyde | Malononitrile | 2-Amino-4-phenylthiophene-3-carbonitrile | 65-75 |
Sulfa-Michael/Aldol (B89426) Cascade for the Synthesis of Tetrahydrothiophenes
The sequential sulfa-Michael addition of the in situ-generated thiolate to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation of the resulting enolate with the aldehyde functionality, provides a highly efficient route to functionalized tetrahydrothiophenes. This cascade reaction can be catalyzed by various bases and has been successfully applied in both racemic and asymmetric synthesis.
Experimental Protocol: General Procedure for the Sulfa-Michael/Aldol Cascade
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane (B109758), methanol (B129727), or water) (10 mL), add 1,4-dithiane-2,5-diol (0.6-1.0 mmol).
-
Add a catalytic amount of a base (e.g., triethylamine, DBU, or a chiral amine for asymmetric synthesis) (0.1-0.2 mmol).
-
Stir the reaction mixture at room temperature or a specified temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (if necessary).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydrothiophene derivative.
Table 2: Diastereoselectivity in Sulfa-Michael/Aldol Reactions
| Electrophile | Base/Catalyst | Solvent | Diastereomeric Ratio (dr) | Yield (%) |
| Chalcone | Triethylamine | Dichloromethane | >20:1 | 85-95 |
| (E)-2-Nitro-1-phenylethene | Triethylamine | Methanol | 4:1 | 70-80 |
| 2-Cyclohexen-1-one | L-Proline | DMSO | 9:1 | 60-70 |
[3+3] Cycloaddition with Azomethine Imines
1,4-Dithiane-2,5-diol can also participate in [3+3] cycloaddition reactions with 1,3-dipoles such as azomethine imines. This reaction, often catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), provides a direct route to six-membered nitrogen- and sulfur-containing heterocycles with high diastereoselectivity.[3] The proposed mechanism involves the in-situ formation of 2-mercaptoacetaldehyde, which then acts as a three-carbon synthon.
Experimental Protocol: General Procedure for [3+3] Cycloaddition
-
To a solution of the azomethine imine (1.0 mmol) in a suitable solvent (e.g., methanol or dichloromethane) (10 mL), add 1,4-dithiane-2,5-diol (1.0-1.2 mmol).
-
Add a catalytic amount of DABCO (0.1-0.2 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired cycloadduct.
Table 3: Yields and Diastereoselectivity in [3+3] Cycloaddition Reactions
| Azomethine Imine Substituent | Diastereomeric Ratio (dr) | Yield (%) |
| Phenyl | >20:1 | 85-95 |
| 4-Chlorophenyl | >20:1 | 90-98 |
| 4-Methylphenyl | >20:1 | 80-90 |
Applications in Drug Development
The synthetic utility of 1,4-dithiane-2,5-diol has been prominently demonstrated in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Lamivudine, an important antiretroviral drug used in the treatment of HIV/AIDS.[1] In this synthesis, 1,4-DTD is condensed with a chiral glyoxylate (B1226380) to form a key oxathiolane intermediate, highlighting the importance of this synthon in accessing complex and biologically active molecules.
Conclusion
1,4-Dithiane-2,5-diol is a powerful and versatile bifunctional building block in modern organic synthesis. Its ability to serve as a stable and convenient source of the reactive 2-mercaptoacetaldehyde synthon has enabled the development of efficient and elegant strategies for the construction of a wide variety of sulfur-containing heterocycles. The detailed protocols and quantitative data presented in this guide are intended to facilitate its broader application by researchers, scientists, and drug development professionals in their pursuit of novel molecules with significant biological and material properties. The continued exploration of the reactivity of this remarkable compound is poised to unlock further innovations in chemical synthesis.
References
solubility of 1,4-dithiane-2,5-diol in common organic solvents
An In-Depth Technical Guide on the Solubility of 1,4-Dithiane-2,5-diol (B140307)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dithiane-2,5-diol (CAS No. 40018-26-6) is a versatile heterocyclic compound recognized as the stable, cyclic dimer of α-mercaptoacetaldehyde.[1] Its unique structure, featuring a six-membered ring with two sulfur atoms and two hydroxyl groups, makes it a valuable synthon in organic synthesis, particularly for constructing sulfur-containing heterocycles.[1] Its application in the synthesis of pharmaceuticals, such as the antiviral drug Lamivudine, highlights its importance in the drug development pipeline.[1] Understanding the solubility of this compound in various solvents is critical for its application in synthesis, purification, and formulation. This guide provides a comprehensive overview of the available solubility data for 1,4-dithiane-2,5-diol in water and common organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.
Physicochemical Properties
A brief summary of the key physicochemical properties of 1,4-dithiane-2,5-diol is presented below:
| Property | Value |
| IUPAC Name | 1,4-dithiane-2,5-diol |
| Synonyms | 2,5-Dihydroxy-1,4-dithiane, Mercaptoacetaldehyde dimer |
| CAS Number | 40018-26-6 |
| Molecular Formula | C₄H₈O₂S₂ |
| Molecular Weight | 152.24 g/mol |
| Appearance | White to pale yellow crystalline powder/solid[1][2] |
| Melting Point | 130 °C (with decomposition)[1][3][4] |
Solubility Data
The solubility of 1,4-dithiane-2,5-diol is influenced by the two polar hydroxyl groups, which allow for hydrogen bonding, and the dithiane ring. The following tables summarize the available quantitative and qualitative solubility data.
Quantitative Solubility Data
Quantitative solubility data for 1,4-dithiane-2,5-diol is primarily available for water. There is some variation in the reported values, which may be attributed to different experimental methods or the use of estimations. The most reliable data appears to be from a study following OECD Test Guideline 105.
| Solvent | Temperature | Solubility | Method | Reference(s) |
| Water | 20 °C | 5.17 g/L | OECD Test Guideline 105 | [5] |
| Water | 20 °C | 3.9 g/L (0.39%) | - | [3][6][7] |
| Water | 25 °C | ~930 g/L | Estimated | [2] |
| Water | - | 79.1 g/L | Predicted (ALOGPS) | [8] |
Qualitative Solubility Data
For organic solvents, the available information is largely qualitative. The compound's polar nature suggests higher solubility in polar solvents.
| Solvent/Solvent Class | Solubility | Notes | Reference(s) |
| Alcohol | Soluble | General term, includes solvents like ethanol (B145695) and methanol. | [2][9] |
| Polar Organic Solvents | Moderately Soluble / Soluble | Consistent with the presence of two hydroxyl groups. | [1][6] |
| Ethanol | Soluble (at least when heated) | Used as a reaction solvent at 80°C. | [10] |
| Chloroform (CHCl₃) | Potentially Soluble | Copolymers made from the diol are soluble in CHCl₃. | [11][12] |
| Dimethylformamide (DMF) | Potentially Soluble | Copolymers made from the diol are soluble in DMF. | [12] |
| Tetrahydrofuran (THF) | Potentially Soluble | Copolymers made from the diol are soluble in THF. | [12] |
| Acetone | Potentially Partially Soluble | Copolymers made from the diol are partially soluble in acetone. | [11] |
Experimental Protocol for Solubility Determination
The following is a generalized, detailed methodology for determining the solubility of a solid compound like 1,4-dithiane-2,5-diol in an organic solvent. This protocol is a synthesis of standard laboratory procedures.[13][14]
Objective
To quantitatively determine the solubility of 1,4-dithiane-2,5-diol in a specific organic solvent at a controlled temperature.
Materials and Equipment
-
1,4-Dithiane-2,5-diol (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Vials or test tubes with secure caps
-
Thermostatic shaker bath or magnetic stirrer with hotplate
-
Calibrated thermometer or temperature probe
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Filtration apparatus (if required)
-
Oven for drying
Procedure: Isothermal Equilibrium Method
-
Preparation : Add an excess amount of 1,4-dithiane-2,5-diol to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition : Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration :
-
Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake/stir for a sufficient period to reach equilibrium. This can range from several hours to over 24 hours. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Phase Separation :
-
Once equilibrium is reached, stop the agitation and allow the vials to rest in the thermostatic bath for several hours to allow the excess solid to settle.
-
This step is critical to avoid contamination of the liquid phase with undissolved solid.
-
-
Sample Collection :
-
Carefully withdraw a known volume of the clear, supernatant (saturated solution) using a pre-warmed pipette or syringe to prevent premature crystallization upon cooling.
-
Immediately filter the sample through a syringe filter (also pre-warmed to the experimental temperature if possible) into a pre-weighed vial.
-
-
Solvent Evaporation and Mass Determination :
-
Accurately weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent from the vial under reduced pressure or in a fume hood. An oven set to a moderate temperature (e.g., 50-60 °C) can be used to ensure all solvent is removed, provided the compound is thermally stable at that temperature.
-
Once the dissolved solid is completely dry, reweigh the vial. The difference in mass corresponds to the mass of 1,4-dithiane-2,5-diol that was dissolved in the collected volume of solvent.
-
-
Calculation of Solubility :
-
Calculate the solubility using the determined mass of the dissolved solid and the volume of the solvent. The results are typically expressed in g/L, mg/mL, or mol/L.
Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of solvent sample in L)
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for 1,4-dithiane-2,5-diol and the specific solvents being used before starting any experimental work.[5]
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized using the following diagram.
Caption: Workflow for determining the solubility of 1,4-dithiane-2,5-diol.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dithiane-2,5-diol|lookchem [lookchem.com]
- 4. 40018-26-6 CAS MSDS (2,5-Dihydroxy-1,4-dithiane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2,5-Dihydroxy-1,4-dithiane | 40018-26-6 [chemicalbook.com]
- 6. Showing Compound 2,5-Dimethyl-1,4-dithiane-2,5-diol (FDB011622) - FooDB [foodb.ca]
- 7. Page loading... [wap.guidechem.com]
- 8. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | C6H12O2S2 | CID 62105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. 2,5-dihydroxy-1,4-dithiane [thegoodscentscompany.com]
- 13. benchchem.com [benchchem.com]
- 14. jocpr.com [jocpr.com]
Theoretical and Computational Insights into Dithiane Diols: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, structural properties, and computational analysis of 1,3-dithiane-2,2-diol and 1,4-dithiane-2,5-diol (B140307), highlighting their potential in medicinal chemistry and drug design.
Introduction
Dithiane diols, heterocyclic organic compounds featuring a six-membered ring with two sulfur atoms and two hydroxyl groups, are versatile synthons in organic chemistry. Their unique structural and electronic properties make them valuable building blocks for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the theoretical and computational studies of two key isomers: 1,3-dithiane-2,2-diol and 1,4-dithiane-2,5-diol. It is intended for researchers, scientists, and drug development professionals interested in leveraging these scaffolds for novel therapeutic agents.
Synthesis and Physicochemical Properties
1,3-Dithiane-2,2-diol
1,3-Dithiane-2,2-diol is the hydrated form of 1,3-dithiane-2-one. Its synthesis typically involves the protection of a carbonyl group with 1,3-propanedithiol (B87085) to form the dithiane ring, followed by subsequent modifications.[1][2] The parent 1,3-dithiane (B146892) can be prepared by reacting 1,3-propanedithiol with formaldehyde (B43269) or a formaldehyde equivalent like dimethoxymethane (B151124).[3] The hydrolysis of a 2,2-disubstituted-1,3-dithiane can, in principle, yield the diol, though it is often an intermediate in the deprotection to the corresponding ketone.[4]
Table 1: Physicochemical Properties of 1,3-Dithiane and its Diol Derivative
| Property | 1,3-Dithiane | 1,3-Dithiane-2,2-diol (Predicted) |
| Molecular Formula | C₄H₈S₂ | C₄H₁₀O₂S₂ |
| Molecular Weight | 120.23 g/mol | 154.25 g/mol |
| Appearance | Colorless crystals | - |
| Melting Point | 53-54 °C[3] | - |
| Boiling Point | 95 °C at 20 mmHg[3] | - |
| Solubility | Soluble in organic solvents | - |
Note: Experimental data for 1,3-dithiane-2,2-diol is scarce due to its nature as a hydrated ketone.
1,4-Dithiane-2,5-diol
1,4-Dithiane-2,5-diol exists as a stable dimer of α-mercaptoacetaldehyde and is commercially available.[5][6][7] It can be synthesized by the dimerization of α-mercaptoacetaldehyde, which in turn can be generated from the reaction of chloroacetaldehyde (B151913) with sodium hydrosulfide (B80085).[8][9] This diol is a versatile synthon as it can generate two equivalents of the reactive α-mercaptoacetaldehyde in situ upon heating or under basic conditions.[7][10]
Table 2: Physicochemical Properties of 1,4-Dithiane-2,5-diol
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O₂S₂ | [11] |
| Molecular Weight | 152.24 g/mol | [11][12][13] |
| Appearance | White to off-white powder | [11] |
| Melting Point | 130 °C (decomposes) | [10] |
| Solubility | Soluble in polar solvents | [10] |
| InChIKey | YUIOPHXTILULQC-UHFFFAOYSA-N | [11] |
Experimental Protocols
Synthesis of 1,3-Dithiane
A detailed protocol for the synthesis of 1,3-dithiane, a precursor for 1,3-dithiane-2,2-diol, is available from Organic Syntheses.[3] The procedure involves the reaction of 1,3-propanedithiol with dimethoxymethane in chloroform, catalyzed by boron trifluoride etherate and glacial acetic acid. The product is purified by washing, drying, and recrystallization from methanol.[3]
Synthesis of 1,4-Dithiane-2,5-diol
A common method for the synthesis of 1,4-dithiane-2,5-diol involves the reaction of chloroacetaldehyde with sodium hydrosulfide.[9] The resulting α-mercaptoacetaldehyde then dimerizes to form the diol.
Protocol:
-
A solution of chloroacetaldehyde is slowly added to a solution of sodium hydrosulfide at a controlled low temperature.
-
The pH of the reaction mixture is monitored and adjusted as needed.
-
The precipitated solid product is collected by filtration.
-
The crude product is washed with a cold solvent, such as methanol, and dried to yield 1,4-dithiane-2,5-diol.[9]
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel 1,2-dithiolan-4-yl benzoate derivatives as PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: Showing metabocard for 1,4-Dithiane-2,5-diol (HMDB0033670) [hmdb.ca]
- 9. sciexplore.ir [sciexplore.ir]
- 10. Structure-based design and synthesis of small molecule protein-tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 1,4-Dithiane-2,5-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1,4-dithiane-2,5-diol (B140307) (CAS No: 40018-26-6), a compound used in various chemical syntheses, including as a precursor for substituted tetrahydrothiophene (B86538) derivatives and potential antiviral and antitumor agents.[1] Due to its hazardous properties, strict adherence to safety protocols is essential when handling this substance.
Chemical and Physical Properties
1,4-Dithiane-2,5-diol is a white to off-white or yellowish crystalline powder with a characteristic stench.[1][2][3][4] It is soluble in water.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O₂S₂ | [2][5][6][7][8] |
| Molecular Weight | 152.23 - 152.24 g/mol | [2][5][6][8] |
| Melting Point | 130 °C (decomposes) | [1][2][3] |
| Autoignition Temperature | 310 °C / 590 °F | [5] |
| Appearance | White to off-white/pale yellow powder | [1][2][3] |
| Odor | Sulfurous, meaty, toasted bread-like, stench | [1][4][5] |
| Water Solubility | Soluble | [5] |
Toxicological Data
This compound is harmful if swallowed and may cause an allergic skin reaction. It is also noted to cause serious eye damage.[2]
| Test | Result | Species | Source(s) |
| LD50 Oral | 200 - 2000 mg/kg | Rat | [5] |
| LC50 Inhalation | 0.44 mg/L (4 h) | Rat | [5] |
| LC50 Inhalation | 0.522 mg/L (4 h) | Rat | [5] |
Hazard Identification and GHS Classification
1,4-Dithiane-2,5-diol is classified as a hazardous substance. The GHS classification indicates it is toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[2]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[6] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[6] |
| Skin Sensitization | Category 1A | H317: May cause an allergic skin reaction.[2][6] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2] |
| Specific target organ toxicity — repeated exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[6] |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life.[6] |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[6] |
Signal Word: Danger[2]
Hazard Pictograms:
Safe Handling and Storage
Engineering Controls:
-
Handle in a well-ventilated place, preferably under a chemical fume hood.[5][9]
-
Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[5][7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][7] Inspect gloves before use and use proper glove removal technique.[7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[5] A dust mask of type N95 (US) is also recommended.
Handling Procedures:
-
Do not breathe dust, vapor, mist, or gas.[5]
-
Do not eat, drink, or smoke when using this product.[5]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[9]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9]
-
Store away from incompatible materials such as acids, bases, and strong oxidizing agents.[5]
-
Store locked up or in an area accessible only to qualified or authorized personnel.[5][6]
Emergency Procedures
First-Aid Measures:
-
General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention is required.[5]
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Immediate medical attention is required.[5]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[5]
-
If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[5]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5][7]
-
Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[5]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[5]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to safe areas.[5] Wear personal protective equipment. Avoid breathing dust.[5][10]
-
Environmental Precautions: Should not be released into the environment.[5] Do not let the product enter drains.[6][7]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[5]
Disposal Considerations
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]
Experimental Protocols
Detailed experimental protocols for the determination of toxicological data such as LD50 and LC50 values are not publicly available in the provided safety data sheets. These studies are typically conducted under specific guidelines (e.g., OECD Test Guidelines) by specialized laboratories. For specific experimental details, it is recommended to consult toxicological databases or contact the chemical supplier.
Visualized Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of 1,4-dithiane-2,5-diol from receipt to disposal.
Caption: Workflow for the safe handling of 1,4-dithiane-2,5-diol.
References
- 1. 2,5-Dihydroxy-1,4-dithiane | 40018-26-6 [chemicalbook.com]
- 2. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-dihydroxy-1,4-dithiane [thegoodscentscompany.com]
- 4. cloudfront.zoro.com [cloudfront.zoro.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. himediadownloads.com [himediadownloads.com]
- 8. scbt.com [scbt.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 40018-26-6 Name: 1,4-dithiane-2,5-diol [xixisys.com]
- 10. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 1,4-Dithiane-2,5-diol in Sulfa-Michael/Aldol Cascade Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1,4-dithiane-2,5-diol (B140307) in organocatalytic sulfa-Michael/aldol cascade reactions. This powerful strategy enables the synthesis of highly functionalized sulfur-containing heterocycles, which are valuable scaffolds in medicinal chemistry and drug development.
Introduction
1,4-Dithiane-2,5-diol is a stable, commercially available solid that serves as a convenient precursor for 2-mercaptoacetaldehyde.[1] This in situ generation of the reactive bifunctional intermediate, possessing both a nucleophilic thiol and an electrophilic aldehyde, allows for elegant and efficient cascade reactions.[1] The sulfa-Michael/aldol cascade, in particular, has emerged as a robust method for the stereoselective construction of substituted tetrahydrothiophenes and related structures.[1][2]
This document outlines the key aspects of this reaction, including detailed experimental protocols and data for the synthesis of functionalized 2,5-dihydrothiophenes and trisubstituted tetrahydrothiophenes.
Core Concepts and Reaction Mechanism
The sulfa-Michael/aldol cascade reaction is a one-pot process that involves two key steps:
-
Sulfa-Michael Addition: The thiol group of the in situ generated 2-mercaptoacetaldehyde adds to an α,β-unsaturated carbonyl compound in a conjugate addition.
-
Intramolecular Aldol Reaction: The enolate formed after the Michael addition attacks the aldehyde functionality of the initial adduct, leading to cyclization and the formation of the tetrahydrothiophene (B86538) ring.
The overall transformation allows for the rapid construction of complex heterocyclic systems from simple starting materials. The reaction can be catalyzed by organocatalysts to achieve high levels of stereocontrol.
Caption: General workflow of the sulfa-Michael/aldol cascade reaction.
Applications in the Synthesis of Functionalized 2,5-Dihydrothiophenes
An organocatalytic sulfa-Michael/aldol cascade reaction of 1,4-dithiane-2,5-diol with α-aryl-β-nitroacrylates provides an efficient route to functionalized 2,5-dihydrothiophenes bearing a quaternary carbon stereocenter.[3][4][5][6] These structures are of significant interest due to their prevalence in bioactive compounds.[3][4][7]
Quantitative Data Summary
The following table summarizes the results for the cascade reaction with various α-aryl-β-nitroacrylates. The optimal conditions involve the use of an organocatalyst to induce enantioselectivity.
| Entry | R (Ester Group) | Ar (Aryl Group) | Yield (%) | ee (%) |
| 1 | Benzyl | Phenyl | 67 | 66 |
| 2 | Isopropyl | Phenyl | 73 | 75 |
| 3 | tert-Butyl | Phenyl | 71 | 83 |
| 4 | tert-Butyl | 4-Fluorophenyl | 75 | 86 |
| 5 | tert-Butyl | 4-Chlorophenyl | 72 | 85 |
| 6 | tert-Butyl | 4-Bromophenyl | 70 | 84 |
| 7 | tert-Butyl | 3-Chlorophenyl | 68 | 82 |
| 8 | tert-Butyl | 2-Chlorophenyl | 65 | 83 |
Data sourced from Zhu et al. (2018).[4]
Experimental Protocol: Synthesis of Functionalized 2,5-Dihydrothiophenes
This protocol is a general procedure for the organocatalytic sulfa-Michael/aldol cascade reaction between 1,4-dithiane-2,5-diol and α-aryl-β-nitroacrylates.
Materials:
-
1,4-Dithiane-2,5-diol
-
α-Aryl-β-nitroacrylate
-
Organocatalyst (e.g., a chiral diphenylprolinol TMS ether derivative)
-
Solvent (e.g., Dichloromethane)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a stirred solution of the α-aryl-β-nitroacrylate (0.1 mmol) and the organocatalyst (0.02 mmol) in the chosen solvent (1.0 mL) at the desired temperature, add 1,4-dithiane-2,5-diol (0.12 mmol).
-
Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired functionalized 2,5-dihydrothiophene (B159602).
-
Characterize the product using standard analytical techniques (NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.
Caption: Experimental workflow for 2,5-dihydrothiophene synthesis.
Applications in the Synthesis of Trisubstituted Tetrahydrothiophenes
A catalyst-free sulfa-Michael/aldol cascade reaction between chalcones and 1,4-dithiane-2,5-diol in water provides an environmentally friendly and efficient method for the synthesis of trisubstituted tetrahydrothiophenes.[8] This approach is notable for its operational simplicity and use of a green solvent.
Quantitative Data Summary
The following table presents the yields for the reaction of various chalcones with 1,4-dithiane-2,5-diol.
| Entry | R¹ (Substituent on Chalcone (B49325) Phenyl Ring 1) | R² (Substituent on Chalcone Phenyl Ring 2) | Yield (%) | Time (h) |
| 1 | 4-Cl | H | 82 | 11 |
| 2 | 4-Br | H | 85 | 11 |
| 3 | 4-F | H | 78 | 11.5 |
| 4 | 4-Me | H | 72 | 12 |
| 5 | 4-OMe | H | 60 | 12 |
| 6 | H | 4-Cl | 73 | 12 |
| 7 | H | 4-Me | 80 | 11.5 |
Data adapted from a study on catalyst-free synthesis in water.[8]
Experimental Protocol: Synthesis of Trisubstituted Tetrahydrothiophenes
This protocol describes a general procedure for the catalyst-free sulfa-Michael/aldol cascade reaction between chalcones and 1,4-dithiane-2,5-diol.
Materials:
-
1,4-Dithiane-2,5-diol
-
Chalcone derivative
-
Triethylamine (B128534) (optional, as a basic catalyst)[1]
-
Solvent (e.g., Water or an organic solvent like Dichloromethane)[1][8]
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the chalcone (0.5 mmol) in the chosen solvent (5 mL), add 1,4-dithiane-2,5-diol (0.6 mmol).[1]
-
If a catalyst is used, add triethylamine (0.1 mmol).[1]
-
Stir the reaction mixture at room temperature.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, if an organic solvent was used, concentrate the mixture under reduced pressure. If water was used, the product may precipitate and can be collected by filtration.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired trisubstituted tetrahydrothiophene.[1]
-
Characterize the product using standard analytical techniques (NMR, HRMS).
Caption: Experimental workflow for tetrahydrothiophene synthesis.
Conclusion
The use of 1,4-dithiane-2,5-diol in sulfa-Michael/aldol cascade reactions represents a highly effective and versatile strategy for the synthesis of complex sulfur-containing heterocycles.[1] The protocols detailed herein provide robust methods for accessing both 2,5-dihydrothiophenes and tetrahydrothiophenes, which are valuable scaffolds for drug discovery and development.[3][4][7] These application notes serve as a practical guide for researchers to harness the synthetic potential of this valuable building block.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-ジチアン-2,5-ジオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Organocatalytic sulfa-Michael/aldol cascade: constructing functionalized 2,5-dihydrothiophenes bearing a quaternary carbon stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalytic sulfa-Michael/aldol cascade: constructing functionalized 2,5-dihydrothiophenes bearing a quaternary carbon stereocenter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04325F [pubs.rsc.org]
- 5. Organocatalytic sulfa-Michael/aldol cascade: constructing functionalized 2,5-dihydrothiophenes bearing a quaternary carbon stereocenter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Organocatalytic sulfa-Michael/aldol cascade: constructing functionalized 2,5-dihydrothiophenes bearing a quaternary carbon stereocenter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Tetrahydrothiophenes Using 1,4-Dithiane-2,5-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dithiane-2,5-diol (B140307), a commercially available and stable dimer of 2-mercaptoacetaldehyde, serves as a versatile and efficient synthon in heterocyclic chemistry.[1][2][3] Its utility lies in its ability to generate 2-mercaptoacetaldehyde in situ under basic or thermal conditions.[4][5] This reactive intermediate, possessing both a nucleophilic thiol and an electrophilic aldehyde, is a powerful tool for the construction of various sulfur-containing heterocycles, including polysubstituted tetrahydrothiophenes.[1][2] Tetrahydrothiophene (B86538) moieties are prevalent in numerous biologically active compounds and are of significant interest in drug discovery and development.[6]
This document provides detailed application notes and experimental protocols for the synthesis of tetrahydrothiophenes via a sulfa-Michael/intramolecular aldol (B89426) cascade reaction of 1,4-dithiane-2,5-diol with various electrophilic alkenes.[1][7]
Reaction Mechanism: Sulfa-Michael/Aldol Cascade
The primary pathway for the synthesis of tetrahydrothiophenes using 1,4-dithiane-2,5-diol is a domino reaction sequence involving a sulfa-Michael addition followed by an intramolecular aldol condensation.[1][7] The process is typically initiated by a base, which facilitates the decomposition of 1,4-dithiane-2,5-diol into two equivalents of 2-mercaptoacetaldehyde.[5]
The key steps are:
-
Generation of 2-Mercaptoacetaldehyde: 1,4-dithiane-2,5-diol, in the presence of a base, equilibrates to its monomeric form, 2-mercaptoacetaldehyde.[4]
-
Sulfa-Michael Addition: The nucleophilic thiol of 2-mercaptoacetaldehyde undergoes a conjugate addition to an α,β-unsaturated carbonyl compound (or other suitable Michael acceptor).[1]
-
Intramolecular Aldol Cyclization: The enolate formed after the Michael addition attacks the aldehyde functionality within the same molecule, leading to the formation of the tetrahydrothiophene ring and a hydroxyl group.[1]
This cascade reaction allows for the stereoselective construction of multiple C-C and C-S bonds and up to three contiguous stereocenters in a single synthetic operation.[1]
Experimental Protocols
General Protocol for the Synthesis of Polysubstituted Tetrahydrothiophenes
This protocol describes a general procedure for the diastereoselective synthesis of tetrahydrothiophene derivatives from α,β-unsaturated ketones (e.g., chalcones) and 1,4-dithiane-2,5-diol.[4]
Materials:
-
Substituted chalcone (B49325) or other α,β-unsaturated ketone (1.0 mmol)
-
1,4-Dithiane-2,5-diol (0.6 mmol, 1.2 equivalents of 2-mercaptoacetaldehyde)
-
Triethylamine (Et3N) or another suitable base (e.g., DABCO) (0.1 mmol)
-
Dichloromethane (DCM) or another suitable solvent (10 mL)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 mmol) in the chosen solvent (10 mL).[4]
-
Add 1,4-dithiane-2,5-diol (0.6 mmol) to the solution.[4]
-
Add the base (0.1 mmol) and stir the reaction mixture at room temperature.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired polysubstituted tetrahydrothiophene.[4]
Asymmetric Synthesis of Chiral Trisubstituted Tetrahydrothiophenes
This protocol outlines a method for the enantioselective synthesis of tetrahydrothiophenes using a chiral fluoride (B91410) catalyst.[8]
Materials:
-
α,β-Unsaturated ketone (1.0 mmol)
-
1,4-Dithiane-2,5-diol (0.6 mmol)
-
Potassium Fluoride (KF)
-
Chiral oligoEG (e.g., Song's chiral oligoEG)
-
Solvent (e.g., MTBE)
Procedure:
-
To a reaction vessel, add the α,β-unsaturated ketone (1.0 mmol), 1,4-dithiane-2,5-diol (0.6 mmol), KF, and the chiral oligoEG in the appropriate solvent.
-
Stir the reaction at the desired temperature (e.g., 60 °C) and monitor by TLC.[9]
-
Once the reaction is complete, quench the reaction and perform a standard aqueous workup.
-
The organic layer is dried and concentrated.
-
The chiral product is purified by column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Data Presentation
The following table summarizes representative data for the synthesis of tetrahydrothiophenes from various starting materials.
| Entry | Michael Acceptor | Catalyst/Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference |
| 1 | Chalcone | Et3N | DCM | - | High | - | - | [4] |
| 2 | (E)-2-aryl-2,3-dihydro-1H-inden-1-one | Et3N | Water | - | - | Stereoselective | - | [1] |
| 3 | 3-Nitro-2H-chromene | Et3N | Et2O | 4-6 | 80-92 | cis | - | [1] |
| 4 | Maleimide | DABCO | Various | - | up to 98 | >20:1 | - | [9] |
| 5 | 2-Ylideneoxindole | Squaramide | - | - | - | - | High | [1] |
| 6 | α,β-Unsaturated Ketone | KF/Chiral oligoEG | MTBE | - | High | - | High | [8] |
Note: "-" indicates data not specified in the cited sources.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of tetrahydrothiophenes via the sulfa-Michael/aldol cascade reaction.
Caption: General workflow for tetrahydrothiophene synthesis.
The following diagram illustrates the signaling pathway of the sulfa-Michael/aldol cascade reaction.
Caption: Sulfa-Michael/Aldol cascade reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of S...: Ingenta Connect [ingentaconnect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Applications of 1,4-Dithiane-2,5-diol in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,4-Dithiane-2,5-diol (B140307), a commercially available and stable solid, serves as a convenient and versatile precursor for the in situ generation of 2-mercaptoacetaldehyde.[1][2] This bifunctional intermediate, possessing both a nucleophilic thiol and an electrophilic aldehyde, is a powerful building block for the construction of a wide array of sulfur-containing heterocycles. Its application in cascade and multicomponent reactions provides efficient access to complex molecular architectures of significant interest in medicinal chemistry and materials science. This document outlines key applications of 1,4-dithiane-2,5-diol in heterocyclic synthesis, providing detailed experimental protocols and quantitative data for prominent transformations.
Key Applications
The utility of 1,4-dithiane-2,5-diol in heterocyclic synthesis is highlighted by its application in several named reactions and cascade sequences, including:
-
Gewald Reaction: A multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[2][3]
-
Sulfa-Michael/Aldol (B89426) Cascade: A powerful one-pot method for the diastereoselective synthesis of functionalized tetrahydrothiophenes.[1][4]
-
Sulfa-Michael/Henry Cascade: An analogous reaction to the aldol cascade, employing nitroalkenes as Michael acceptors to yield nitrotetrahydrothiophenes.[4]
-
[3+2] and [3+3] Annulation Reactions: For the construction of various five- and six-membered sulfur-containing heterocycles.[4][5]
Data Presentation
The following tables summarize quantitative data for the synthesis of various heterocycles using 1,4-dithiane-2,5-diol.
Table 1: Synthesis of 2-Aminothiophenes via Gewald Reaction
| Entry | Ketone/Aldehyde | Active Methylene (B1212753) Nitrile | Base | Solvent | Conditions | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile (B47326) | Triethylamine (B128534) | Ethanol (B145695) | Reflux | High | [2] |
| 2 | Cyclopentanone | Malononitrile | Triethylamine | Ethanol | Reflux | High | [2] |
| 3 | Acetone | Malononitrile | Piperidine | Methanol | 50 °C | 75 | [3] |
| 4 | Propanal | Ethyl cyanoacetate | Triethylamine | Methanol | RT, 2 min | >95 | [3] |
Table 2: Synthesis of Tetrahydrothiophenes via Sulfa-Michael/Aldol Cascade
| Entry | α,β-Unsaturated Carbonyl | Base | Solvent | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Chalcone (B49325) | Triethylamine | Dichloromethane (B109758) | Room Temperature | High | - | [2] |
| 2 | (E)-2-(Aryl)-2,3-dihydro-1H-inden-1-one | Triethylamine | Water | Not specified | High | Stereoselective | [4] |
| 3 | N-Phenylmaleimide | DABCO | Dichloromethane | Room Temperature | 98 | >20:1 | [6] |
| 4 | α,β-Unsaturated Ketone | KF/Chiral OligoEG | Not specified | Not specified | High | High ee | [4] |
Table 3: Synthesis of Other Heterocycles
| Entry | Heterocycle | Reactants | Catalyst/Base | Solvent | Yield (%) | Reference | | :---- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Methylthio-3-aroylthiophene | α-Oxoketene dithioacetal | K₂CO₃ | Ethanol | 55-70 |[7] | | 2 | 3a-Nitro-2,3,3a,9b-tetrahydro-4H-thieno[3,2-c]chromen-3-ol | 3-Nitro-2H-chromene | Triethylamine | Diethyl ether | 80-92 |[4] | | 3 | 2-Substituted thiazole (B1198619) | α-Substituted benzylacetonitrile | Triethylamine | Trifluoroethanol | Moderate to Good |[5] |
Experimental Protocols
I. Synthesis of 2-Aminothiophenes via the Gewald Reaction
This protocol describes a general one-pot procedure for the synthesis of 2-aminothiophenes from a ketone, an active methylene nitrile, and 1,4-dithiane-2,5-diol.
Materials:
-
Appropriate ketone (e.g., cyclohexanone)
-
Malononitrile
-
1,4-Dithiane-2,5-diol
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the ketone (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add 1,4-dithiane-2,5-diol (0.5 mmol).[2]
-
Add triethylamine (0.2 mL) to the mixture.[2]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aminothiophene.
II. Synthesis of Substituted Tetrahydrothiophenes via Sulfa-Michael/Aldol Cascade
This protocol outlines a general procedure for the diastereoselective synthesis of highly functionalized tetrahydrothiophenes from α,β-unsaturated carbonyl compounds and 1,4-dithiane-2,5-diol.
Materials:
-
Substituted chalcone or other α,β-unsaturated carbonyl compound
-
1,4-Dithiane-2,5-diol
-
Triethylamine (Et₃N) or 1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated carbonyl compound (1.0 mmol) in dichloromethane (10 mL).[2]
-
Add 1,4-dithiane-2,5-diol (0.6 mmol) to the solution.[2]
-
Add triethylamine (0.1 mmol) or DABCO (catalytic amount) and stir the reaction mixture at room temperature.[2][6]
-
Monitor the reaction by TLC. The reaction time may vary depending on the substrate.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the substituted tetrahydrothiophene (B86538).
Visualizations
Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.
Caption: Cascade pathway for tetrahydrothiophene synthesis.
Caption: Decision workflow for selecting a synthetic protocol.
References
Application Notes and Protocols: 1,4-Dithiane-2,5-diol for the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,4-dithiane-2,5-diol (B140307) (1,4-DTD), a versatile and commercially available synthon, in the construction of a diverse array of bioactive heterocyclic molecules. Detailed experimental protocols for key reactions, quantitative biological data, and visual representations of synthetic workflows are presented to facilitate the application of this valuable building block in drug discovery and development.
Introduction
1,4-Dithiane-2,5-diol, the stable dimer of α-mercaptoacetaldehyde, serves as a convenient precursor for the in situ generation of its monomeric form, a bifunctional reagent possessing both nucleophilic (thiol) and electrophilic (aldehyde) centers. This unique reactivity profile enables its participation in a variety of cascade and multi-component reactions, providing efficient access to complex sulfur-containing heterocycles with a broad spectrum of biological activities, including antiviral, anticancer, and enzyme inhibitory properties.
Key Synthetic Applications and Bioactive Molecules
1,4-DTD is a cornerstone reagent in several powerful synthetic transformations, leading to the formation of privileged scaffolds in medicinal chemistry.
Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald three-component reaction is a robust method for the synthesis of highly substituted 2-aminothiophenes. In this reaction, 1,4-DTD serves as a synthetic equivalent of elemental sulfur, reacting with a ketone or aldehyde and an activated nitrile in the presence of a base. The resulting 2-aminothiophene core is found in numerous compounds with potential antiviral and antitumor activities.
Synthesis of Tetrahydrothiophenes via Sulfa-Michael/Aldol (B89426) Cascade Reactions
The reaction of 1,4-DTD with α,β-unsaturated carbonyl compounds, such as chalcones, initiates a sulfa-Michael addition followed by an intramolecular aldol condensation. This cascade sequence provides a diastereoselective route to highly functionalized tetrahydrothiophenes, which are key structural motifs in various biologically active molecules.
Synthesis of the Antiretroviral Drug Lamivudine
1,4-DTD is a crucial starting material in the synthesis of Lamivudine, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS and Hepatitis B. The synthesis involves the condensation of 1,4-DTD with a chiral glyoxylate (B1226380) derivative to construct the core oxathiolane ring of the drug.
Synthesis of Bioactive Copolyesters
Recent research has demonstrated the use of 1,4-DTD as a monomer in the synthesis of aliphatic random copolyesters. These polymers have shown promising anticancer, antioxidant, and antimicrobial properties.
Quantitative Biological Data
The following tables summarize the biological activities of representative molecules synthesized using 1,4-dithiane-2,5-diol.
| Compound Class | Specific Compound/Polymer | Biological Activity | Cell Line/Target | IC50/EC50/Ki | Citation(s) |
| Anticancer Agents | |||||
| Copolyester | Poly(1,4-dithiane-2,5-diol-co-dodecanedioic acid-co-dodecanediol) (PDDD) | Cytotoxicity | A549 (Lung Cancer) | 119.32 µg/mL | |
| Cytotoxicity | Vero (Normal) | 972.95 µg/mL | |||
| Thiazolidinone Derivatives | Steroidal mono-thiazolidin-4-one | Cytotoxicity | K562 (Leukemia) | 8.5 - 14.9 µM | |
| Cytotoxicity | HeLa (Cervical Cancer) | 8.9 - 15.1 µM | |||
| Cytotoxicity | MDA-MB-361 (Breast Cancer) | 12.7 - 25.6 µM | |||
| 5-(5-nitro-2-oxoindolin-3-ylidene)-2-(phenylamino)thiazol-4(5H)-one (7g) | Cytotoxicity | A549 (Lung Cancer) | 40 µM | ||
| Cytotoxicity | MCF-7 (Breast Cancer) | 40 µM | |||
| Cytotoxicity | PC3 (Prostate Cancer) | 50 µM | |||
| Enzyme Inhibitors | |||||
| Oxazolidinylthiazolidine | Compound 4f | Metallo-β-lactamase NDM-1 Inhibition | NDM-1 | Ki = 1.6 ± 0.6 μM | |
| Antileishmanial Agents | |||||
| 2-Aminothiophene Derivative | Compound 8CN | Antileishmanial (promastigote) | Leishmania | IC50 = 1.20 µM | |
| Compound DCN-83 | Antileishmanial (amastigote) | Leishmania | IC50 = 0.71 µM |
Experimental Protocols
Protocol 1: General Procedure for the Gewald Synthesis of 2-Aminothiophenes
This protocol describes a one-pot synthesis of 2-aminothiophenes from a ketone, an active methylene (B1212753) nitrile, and 1,4-dithiane-2,5-diol.
Materials:
-
Ketone (e.g., cyclopentanone) (1.0 mmol)
-
Malononitrile (B47326) (1.0 mmol)
-
1,4-Dithiane-2,5-diol (0.5 mmol)
-
Triethylamine (B128534) (0.2 mL)
-
Ethanol (B145695) (10 mL)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a solution of the ketone (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add 1,4-dithiane-2,5-diol (0.5 mmol).
-
Add triethylamine (0.2 mL) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-aminothiophene.
Protocol 2: General Procedure for the Sulfa-Michael/Aldol Cascade Reaction
This protocol outlines the synthesis of functionalized tetrahydrothiophenes via a cascade reaction between a chalcone (B49325) and 1,4-dithiane-2,5-diol.
Materials:
-
Chalcone (1.0 mmol)
-
1,4-Dithiane-2,5-diol (1.2 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol)
-
Ethyl acetate (10 mL)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of the chalcone (1.0 mmol) in ethyl acetate (10 mL), add 1,4-dithiane-2,5-diol (1.2 mmol) and DABCO (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the substituted tetrahydrothiophene (B86538).
Protocol 3: Synthesis of a Lamivudine Intermediate
This generalized protocol describes the condensation of L-menthyl glyoxylate with 1,4-dithiane-2,5-diol.
Materials:
-
L-Menthyl glyoxylate hydrate (B1144303)
-
Toluene
-
Acetic acid (catalytic amount)
-
1,4-Dithiane-2,5-diol
Procedure:
-
Dehydrate L-menthyl glyoxylate hydrate by azeotropic distillation with toluene.
-
To the solution of dehydrated L-menthyl glyoxylate in toluene, add a catalytic amount of acetic acid.
-
Add 1,4-dithiane-2,5-diol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-5 hours, or until the reaction is complete as monitored by TLC.
-
After completion, cool the reaction mixture to 50-55 °C.
-
Distill off the solvent under vacuum to obtain the crude 5-hydroxy--oxathiolane-2-carboxylic acid 2-isopropyl-5-methyl-cyclohexyl ester intermediate as a sticky mass.
Protocol 4: MTT Assay for Cytotoxicity of Copolyesters
This protocol is a general guideline for assessing the in vitro anticancer activity of synthesized copolyesters using the MTT assay.
Materials:
-
Synthesized copolyester
-
Human cancer cell line (e.g., A549) and a normal cell line (e.g., Vero)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of approximately 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the copolyester solution. After 24 hours, replace the medium with fresh medium containing different concentrations of the copolyester. Include a vehicle control (medium with the solvent used to dissolve the polymer) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations and experimental workflows described in these application notes.
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Caption: Cascade reaction for tetrahydrothiophene synthesis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
1,4-Dithiane-2,5-diol is a highly effective and versatile reagent for the synthesis of biologically relevant sulfur-containing heterocycles. The protocols detailed herein for the Gewald reaction and sulfa-Michael/aldol cascades provide robust and high-yielding methods for accessing 2-aminothiophenes and tetrahydrothiophenes, respectively. These application
Application Notes and Protocols: Catalytic Asymmetric Synthesis with 1,4-Dithiane-2,5-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dithiane-2,5-diol (B140307) is a versatile and stable crystalline solid that serves as a convenient precursor for the in-situ generation of 2-mercaptoacetaldehyde.[1] This bifunctional reagent, possessing both a nucleophilic thiol and an electrophilic aldehyde, is a valuable C2-synthon in organic synthesis. Its application in catalytic asymmetric synthesis has gained significant traction, particularly in organocatalysis, for the construction of chiral sulfur-containing heterocycles. These structural motifs are prevalent in numerous pharmaceuticals and biologically active compounds, making the development of enantioselective methodologies a critical area of research.[2]
This document provides detailed application notes and experimental protocols for key catalytic asymmetric reactions involving 1,4-dithiane-2,5-diol, focusing on organocatalyzed transformations.
Key Applications and Reaction Data
The primary application of 1,4-dithiane-2,5-diol in asymmetric synthesis is in cycloaddition and cascade reactions to produce highly functionalized, chiral sulfur-containing heterocycles. Below are summaries of key reaction types with representative data.
Organocatalytic Asymmetric [3+2] Annulation with Azlactones
This reaction provides access to chiral dihydrothiophen-2(3H)-one derivatives, which are valuable building blocks in medicinal chemistry. The reaction is often catalyzed by a chiral squaramide-based organocatalyst.[3][4]
Table 1: Squaramide-Catalyzed Asymmetric [3+2] Annulation of 1,4-Dithiane-2,5-diol with Azlactones
| Entry | Azlactone Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 2-phenyl-4-benzylidene-5(4H)-oxazolone | 10 | Toluene (B28343) | 24 | 85 | 92 |
| 2 | 2-methyl-4-benzylidene-5(4H)-oxazolone | 10 | Toluene | 36 | 78 | 88 |
| 3 | 2-phenyl-4-(4-chlorobenzylidene)-5(4H)-oxazolone | 10 | Toluene | 24 | 91 | 94 |
| 4 | 2-phenyl-4-(4-nitrobenzylidene)-5(4H)-oxazolone | 10 | Toluene | 20 | 95 | 95 |
Data compiled from representative examples in the literature. Actual results may vary.
Asymmetric Sulfa-Michael/Aldol Cascade with α,β-Unsaturated Ketones
This cascade reaction is a powerful method for the synthesis of chiral trisubstituted tetrahydrothiophenes. The reaction can be catalyzed by in-situ generated chiral fluoride (B91410) from KF and a chiral oligoEG.[5]
Table 2: Chiral Fluoride-Catalyzed Sulfa-Michael/Aldol Cascade Reaction
| Entry | α,β-Unsaturated Ketone | Catalyst System | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Chalcone | KF / Song's Chiral OligoEG | Ethyl Acetate (B1210297) | 48 | 82 | 90 |
| 2 | (E)-1,3-diphenylprop-2-en-1-one | KF / Song's Chiral OligoEG | Ethyl Acetate | 48 | 88 | 93 |
| 3 | (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | KF / Song's Chiral OligoEG | Ethyl Acetate | 52 | 85 | 91 |
| 4 | (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | KF / Song's Chiral OligoEG | Ethyl Acetate | 40 | 92 | 96 |
Data compiled from representative examples in the literature. Actual results may vary.
Synthesis of a Lamivudine (B182088) Intermediate
1,4-Dithiane-2,5-diol is a key starting material in the synthesis of the antiretroviral drug Lamivudine. A crucial step involves the condensation of 1,4-dithiane-2,5-diol with a chiral glyoxylate (B1226380) derivative.[1]
Table 3: Synthesis of a Key Oxathiolane Intermediate for Lamivudine
| Entry | Chiral Auxiliary | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | L-Menthyl glyoxylate | Acetic Acid | Toluene | Reflux | ~86 |
| 2 | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl glyoxylate | Acetic Acid | Toluene | Reflux | >85 |
Yields are approximate and based on literature descriptions.[6]
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Asymmetric [3+2] Annulation of 1,4-Dithiane-2,5-diol with Azlactones
Materials:
-
Azlactone (0.2 mmol)
-
1,4-Dithiane-2,5-diol (0.1 mmol, 0.5 equiv.)
-
Chiral Squaramide Catalyst (0.02 mmol, 10 mol%)
-
Toluene (2.0 mL)
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried reaction vial, add the azlactone (0.2 mmol), 1,4-dithiane-2,5-diol (0.1 mmol), and the chiral squaramide catalyst (0.02 mmol).
-
Add dry toluene (2.0 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 24-48 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired chiral dihydrothiophen-2(3H)-one.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Sulfa-Michael/Aldol Cascade with α,β-Unsaturated Ketones
Materials:
-
α,β-Unsaturated ketone (0.2 mmol)
-
1,4-Dithiane-2,5-diol (0.3 mmol, 1.5 equiv.)
-
Potassium Fluoride (KF) (0.02 mmol, 10 mol%)
-
Song's Chiral OligoEG (0.024 mmol, 12 mol%)
-
Ethyl Acetate (2.0 mL)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction flask, combine the α,β-unsaturated ketone (0.2 mmol), 1,4-dithiane-2,5-diol (0.3 mmol), potassium fluoride (0.02 mmol), and Song's chiral oligoEG (0.024 mmol).
-
Add ethyl acetate (2.0 mL) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete (typically 48 hours), quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral trisubstituted tetrahydrothiophene.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 3: Synthesis of (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester (Lamivudine Intermediate)
Materials:
-
L-Menthyl glyoxylate hydrate (B1144303) (0.35 mol)
-
1,4-Dithiane-2,5-diol (0.165 mol)
-
Glacial Acetic Acid (6 g)
-
Toluene (400 mL)
-
n-Hexane (200 mL)
-
Triethylamine (B128534) (3 mL)
Procedure:
-
To a 1000 mL four-necked flask equipped with a reflux condenser and a Dean-Stark trap, add toluene (400 mL), L-menthyl glyoxylate hydrate (0.35 mol), and glacial acetic acid (6 g).
-
Heat the mixture to reflux and remove water via the Dean-Stark trap (approximately 3 hours).
-
Cool the reaction mixture to 50 °C and add 1,4-dithiane-2,5-diol (0.165 mol).
-
Heat the mixture back to reflux and maintain for 3 hours.
-
After the reaction is complete, cool the mixture to 50 °C and filter by suction.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
Add n-hexane (200 mL) to the residue and cool to 30 °C.
-
Add triethylamine (3 mL) and then cool the mixture to 0-5 °C.
-
Maintain at this temperature for 1 hour to allow for precipitation.
-
Collect the solid product by suction filtration and dry at 50 °C to yield the white to pale yellow solid intermediate.[6]
Visualizations
Caption: Organocatalytic cycle for the [3+2] annulation.
Caption: Experimental workflow for the sulfa-Michael/aldol cascade.
Caption: Synthesis pathway for the Lamivudine intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic asymmetric [3 + 2] annulation of 1,4-dithiane-2,5-diol with azlactones: access to chiral dihydrothiophen-2(3H)-one derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. CN101830893A - Synthesis and preparation process of lamivudine intermediate HDMS - Google Patents [patents.google.com]
Application Notes and Protocols: Dithianes in Carbonyl Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Role of Dithiane Derivatives
In organic synthesis, the protection of carbonyl groups, particularly aldehydes, is a crucial step to prevent unwanted side reactions. While the term "dithiane diol" might be sought as a protecting group, current chemical literature predominantly points to a nuanced application of related structures. The commercially available 1,4-dithiane-2,5-diol is not typically used as a direct protecting group for external aldehydes. Instead, it serves as a stable, solid precursor for the in situ generation of 2-mercaptoacetaldehyde, a versatile bifunctional molecule utilized in the synthesis of various sulfur-containing heterocycles.[1][2][3]
The standard and widely used dithiane-based protecting group for aldehydes is the 1,3-dithiane (B146892) moiety, formed from the reaction of an aldehyde with 1,3-propanedithiol.[4] This documentation will provide detailed application notes and protocols for the use of 1,3-dithiane as a robust protecting group for aldehydes and will also describe the synthetic utility of 1,4-dithiane-2,5-diol.
Part 1: 1,3-Dithiane as a Protecting Group for Aldehydes
1,3-Dithianes are one of the most effective and widely used protecting groups for aldehydes and ketones due to their stability under both acidic and basic conditions.[5] They are readily formed and can be deprotected under specific, often mild, oxidative or mercury-based conditions.[4][6]
Logical Workflow for Aldehyde Protection and Deprotection
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. scbt.com [scbt.com]
- 6. Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
One-Pot Synthesis of Thiophenes from 1,4-Dithiane-2,5-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of thiophenes and their precursors using 1,4-dithiane-2,5-diol (B140307). This versatile and stable reagent serves as a safe and convenient precursor for the in-situ generation of 2-mercaptoacetaldehyde, a key building block in the construction of various sulfur-containing heterocycles. The protocols outlined below focus on two primary synthetic strategies: the Gewald reaction for the preparation of 2-aminothiophenes and sulfa-Michael/aldol (B89426) cascade reactions for the synthesis of highly substituted tetrahydrothiophenes, which can be further converted to thiophenes.
Introduction
1,4-Dithiane-2,5-diol is a commercially available and stable dimer of the reactive α-mercaptoacetaldehyde.[1][2] Its utility in organic synthesis stems from its ability to controllably release 2-mercaptoacetaldehyde under basic or thermal conditions, thereby avoiding the handling of the volatile and odorous monomer.[3] This intermediate possesses both a nucleophilic thiol group and an electrophilic aldehyde, enabling a variety of multicomponent and cascade reactions to form complex heterocyclic systems in a single step.[3] Thiophene (B33073) moieties are prevalent in numerous pharmaceuticals, agrochemicals, and materials, making efficient synthetic routes to these structures highly valuable.[1][4]
Key Synthetic Applications
Two of the most powerful one-pot methods utilizing 1,4-dithiane-2,5-diol for the synthesis of thiophene derivatives are:
-
The Gewald Reaction: A multicomponent reaction that yields highly functionalized 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and a sulfur source, in this case, 1,4-dithiane-2,5-diol.[3][5]
-
Sulfa-Michael/Aldol Cascade Reactions: A tandem process for the synthesis of polysubstituted tetrahydrothiophenes. This reaction involves the Michael addition of the in-situ generated 2-mercaptoacetaldehyde to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation.[1][6] These tetrahydrothiophenes can serve as precursors for the synthesis of fully aromatic thiophenes.
Reaction Mechanisms and Workflows
The foundational step in these syntheses is the base- or heat-mediated decomposition of 1,4-dithiane-2,5-diol into two equivalents of 2-mercaptoacetaldehyde.
Caption: In-situ generation of 2-mercaptoacetaldehyde.
Gewald Reaction Workflow
The Gewald reaction proceeds through a Knoevenagel condensation, followed by the addition of the thiol to the nitrile group and subsequent cyclization and tautomerization to form the stable 2-aminothiophene ring.
References
Application Notes and Protocols: The Role of 1,4-Dithiane-2,5-diol in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dithiane-2,5-diol (B140307) is a versatile and stable heterocyclic compound that serves as a crucial synthon in medicinal chemistry.[1] Primarily utilized as a stable precursor for the in-situ generation of the reactive intermediate 2-mercaptoacetaldehyde, it is instrumental in the synthesis of a wide array of sulfur-containing heterocycles.[1][2] These resulting scaffolds, including thiophenes, tetrahydrothiophenes, and thiazolidines, form the core of various biologically active molecules with therapeutic potential.[2][3] This document provides a comprehensive overview of the applications of 1,4-dithiane-2,5-diol in the development of novel therapeutic agents, detailing the biological activities of its derivatives and providing standardized protocols for their evaluation.
Synthetic Applications in Drug Discovery
The principal utility of 1,4-dithiane-2,5-diol in medicinal chemistry lies in its role as a building block for complex molecular architectures. A notable example is its application in the synthesis of the antiretroviral drug, Lamivudine, where it is used to construct a key oxathiolane intermediate.[3] Beyond this, it is employed in various multi-component reactions, such as the Gewald reaction, to produce substituted thiophenes, which are precursors to compounds with potential antiviral and antitumor activities.[3][4]
Biological Activities of 1,4-Dithiane-2,5-diol Derivatives
Derivatives synthesized from 1,4-dithiane-2,5-diol have exhibited a broad spectrum of biological activities, highlighting the importance of this synthon in drug discovery.
Antiviral Activity
A series of 2-amino-3-(arylsulfonyl)thiophenes, synthesized using 1,4-dithiane-2,5-diol, have demonstrated notable antiviral properties. Specifically, certain compounds have shown moderate and selective activity against HIV-1, while others were active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV).[5]
Anticancer Activity
Copolyesters synthesized with 1,4-dithiane-2,5-diol as a monomer have shown promising anticancer activity. For instance, a poly(1,4-dithiane-2,5-diol dodecanedioate-co-1,12-dodecane diol dodecanedioate) (PDDD) random copolyester exhibited significant cytotoxicity against the A549 human lung adenocarcinoma cell line.[3][6] Additionally, certain thiophene (B33073) aryl amides derived from this diol have displayed moderate in vitro activity against leukemia, breast, and colon cancer cell lines.[5]
Enzyme Inhibition
Derivatives of 1,4-dithiane-2,5-diol have been investigated as enzyme inhibitors. Notably, oxazolidinylthiazolidine derivatives have been identified as competitive inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics.
Other Biological Activities
A copolyester incorporating 1,4-dithiane-2,5-diol has also demonstrated antioxidant and antimicrobial properties.[6][7] The diol itself has been reported to possess phytogrowth-inhibitory and antibacterial activities.
Quantitative Biological Data
The following table summarizes the quantitative biological activity data for various derivatives of 1,4-dithiane-2,5-diol.
| Compound Class | Target/Assay | Compound Example | Activity (IC₅₀/EC₅₀/CC₅₀/Ki) | Reference |
| 2-Amino-3-(arylsulfonyl)thiophenes | HIV-1 | 2-amino-3-(2-nitrophenylsulfonyl)thiophene | EC₅₀ = 3.8 µg/mL; CC₅₀ = >100 µg/mL | [5] |
| 3-Arylsulfonyl-2-(trifluoroacetamido)thiophenes | Human Cytomegalovirus (CMV) | Not specified | IC₅₀ = 0.1-10 µg/mL | [5] |
| 3-Arylsulfonyl-2-(trifluoroacetamido)thiophenes | Varicella Zoster Virus (VZV) | Not specified | IC₅₀ = 0.1-10 µg/mL | [5] |
| Copolyester (PDDD) | A549 Lung Cancer Cell Line | Poly(1,4 dithiane 2,5 diol dodecanedioate-co-1,12 dodecane (B42187) diol dodecanedioate) | IC₅₀ = 119.32 µg/mL | [3][6] |
| Copolyester (PDDD) | Vero Cell Line (Cytotoxicity) | Poly(1,4 dithiane 2,5 diol dodecanedioate-co-1,12 dodecane diol dodecanedioate) | IC₅₀ = 972.95 µg/mL | [3][6] |
| Copolyester (PDDD) | DPPH Radical Scavenging | Poly(1,4 dithiane 2,5 diol dodecanedioate-co-1,12 dodecane diol dodecanedioate) | IC₅₀ = 129.21 µg/mL | [6] |
| Oxazolidinylthiazolidines | NDM-1 Lactamase | Compound 4f | Kᵢ = 1.6 ± 0.6 μM |
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate the evaluation of novel compounds derived from 1,4-dithiane-2,5-diol.
Protocol 1: Antiviral Assay for HIV-1 in CEM-SS Cells
This protocol is designed to assess the ability of a test compound to inhibit HIV-1 replication in a susceptible T-cell line.
Materials:
-
CEM-SS cells
-
HIV-1 viral stock (e.g., NL4-3)
-
Complete RPMI 1640 medium
-
96-well microplates
-
Test compound and control drug (e.g., Zidovudine)
-
Reagent for quantifying cell viability (e.g., MTT)
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
Cell Seeding: Seed CEM-SS cells at a density of 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound in complete RPMI 1640 medium.
-
Infection: Infect the cells with a pre-titered amount of HIV-1 stock.
-
Treatment: Immediately after infection, add the diluted test compound to the respective wells.
-
Incubation: Incubate the plates for 6 days at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for p24 antigen analysis.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability (MTT Assay): Add MTT reagent to the remaining cells in the plate and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) from the p24 inhibition data and the 50% cytotoxic concentration (CC₅₀) from the MTT data.
Protocol 2: Anticancer MTT Assay in A549 Cells
This protocol determines the cytotoxic effect of a test compound on the A549 human lung adenocarcinoma cell line.[8][9]
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[8]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for 24 or 48 hours.[8]
-
MTT Addition: Four hours prior to the end of the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Protocol 3: NDM-1 Inhibition Assay
This spectrophotometric assay measures the inhibition of NDM-1 activity using the chromogenic substrate nitrocefin (B1678963).[10]
Materials:
-
Purified recombinant NDM-1 enzyme
-
Nitrocefin solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO₄)
-
Test inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the NDM-1 enzyme to wells containing the diluted inhibitor or buffer (for control). Incubate for 10 minutes at room temperature.[10]
-
Reaction Initiation: Initiate the reaction by adding a solution of nitrocefin to each well.
-
Absorbance Measurement: Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.[11]
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value. For determination of the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor.
Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay assesses the free radical scavenging capacity of a test compound.[3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compound
-
Methanol
-
Positive control (e.g., Ascorbic acid)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compound in methanol.
-
Reaction Mixture: In a 96-well plate, add the test compound solution to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Protocol 5: Agar (B569324) Well Diffusion Assay for Antimicrobial Activity
This method is used to evaluate the antimicrobial activity of a test compound against various microorganisms.[4][12]
Materials:
-
Bacterial or fungal strains
-
Nutrient agar plates
-
Sterile cork borer
-
Test compound
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Inoculation: Prepare a standardized microbial inoculum and spread it evenly onto the surface of an agar plate.[4]
-
Well Creation: Aseptically create wells in the agar plate using a sterile cork borer.[12]
-
Sample Addition: Add a defined volume of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well.
-
Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental and Logical Workflows
References
- 1. botanyjournals.com [botanyjournals.com]
- 2. hereditybio.in [hereditybio.in]
- 3. Determination of DPPH radical scavenging activity [bio-protocol.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nitrocefin.com [nitrocefin.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions with 1,4-Dithiane-2,5-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for leveraging 1,4-dithiane-2,5-diol (B140307) in various synthetic organic reactions. As a stable, commercially available solid, 1,4-dithiane-2,5-diol serves as a convenient precursor to the reactive intermediate 2-mercaptoacetaldehyde, making it a valuable and versatile building block in modern organic synthesis and drug discovery.[1][2] Its utility is highlighted in the construction of a wide array of sulfur-containing heterocycles, which are significant scaffolds in medicinal chemistry.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of 1,4-dithiane-2,5-diol is presented in Table 1.[1]
| Property | Value |
| IUPAC Name | 1,4-dithiane-2,5-diol |
| Synonyms | 2,5-Dihydroxy-1,4-dithiane, Mercaptoacetaldehyde dimer |
| CAS Number | 40018-26-6 |
| Molecular Formula | C₄H₈O₂S₂ |
| Molecular Weight | 152.24 g/mol [1][3] |
| Appearance | White to pale yellow powder/crystalline solid[1] |
| Melting Point | 130 °C (decomposes)[1] |
| Solubility | Soluble in polar solvents[1] |
Core Application: In Situ Generation of 2-Mercaptoacetaldehyde
The primary utility of 1,4-dithiane-2,5-diol lies in its ability to generate two equivalents of 2-mercaptoacetaldehyde in situ.[1] This reactive intermediate possesses both a nucleophilic thiol group and an electrophilic aldehyde, enabling a variety of synthetically useful transformations.[4] The cleavage of the dimer can be achieved under basic or thermal conditions.[1]
References
Application Notes and Protocols for Diastereoselective Reactions Involving 1,4-Dithiane-2,5-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key diastereoselective reactions involving 1,4-dithiane-2,5-diol (B140307), a versatile and stable precursor to the reactive intermediate 2-mercaptoacetaldehyde. These reactions are of significant interest in the synthesis of complex sulfur-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and drug development.
Introduction
1,4-Dithiane-2,5-diol serves as a convenient and solid source for the in situ generation of 2-mercaptoacetaldehyde, a bifunctional synthon possessing both nucleophilic thiol and electrophilic aldehyde moieties. This unique reactivity allows for its participation in a variety of cascade and cycloaddition reactions, providing access to diverse and stereochemically rich heterocyclic systems. This document focuses on two prominent diastereoselective transformations: the DABCO-catalyzed [3+3] cycloaddition with azomethine imines for the synthesis of dinitrogen-fused heterocycles, and the sulfa-Michael/aldol (B89426) cascade reaction with chalcones for the preparation of highly substituted tetrahydrothiophenes.
DABCO-Catalyzed Diastereoselective [3+3] Cycloaddition with Azomethine Imines
This reaction provides an efficient route to a variety of highly functionalized six-membered dinitrogen-fused heterocycles with excellent diastereoselectivity. The reaction is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) and is believed to proceed via a domino sequence involving the cleavage of 1,4-dithiane-2,5-diol to 2-mercaptoacetaldehyde, followed by a [3+3] cycloaddition with the azomethine imine.
Quantitative Data
The following table summarizes the substrate scope for the DABCO-catalyzed [3+3] cycloaddition of 1,4-dithiane-2,5-diol with various azomethine imines, highlighting the yields and diastereomeric ratios (d.r.) achieved.
| Entry | Azomethine Imine (R1) | Azomethine Imine (R2) | Product | Yield (%) | d.r. |
| 1 | Ph | H | 3a | 85 | >20:1 |
| 2 | 4-MeC6H4 | H | 3b | 88 | >20:1 |
| 3 | 4-FC6H4 | H | 3c | 82 | >20:1 |
| 4 | 4-ClC6H4 | H | 3d | 80 | >20:1 |
| 5 | 4-BrC6H4 | H | 3e | 78 | >20:1 |
| 6 | 3-MeC6H4 | H | 3f | 86 | >20:1 |
| 7 | 2-MeC6H4 | H | 3g | 75 | >20:1 |
| 8 | 2-Naphthyl | H | 3h | 81 | >20:1 |
| 9 | Ph | Me | 3i | 83 | >20:1 |
| 10 | Ph | Et | 3j | 80 | >20:1 |
Experimental Protocol
General Procedure for the DABCO-Catalyzed [3+3] Cycloaddition:
-
To a solution of the azomethine imine (0.2 mmol) in anhydrous CH2Cl2 (2.0 mL) in a sealed tube, add 1,4-dithiane-2,5-diol (0.3 mmol, 1.5 equiv.).
-
Add DABCO (0.04 mmol, 20 mol%) to the mixture.
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired dinitrogen-fused heterocycle.
Reaction Workflow
Caption: Workflow for the DABCO-catalyzed [3+3] cycloaddition.
Diastereoselective Sulfa-Michael/Aldol Cascade Reaction with Chalcones
This one-pot cascade reaction provides access to highly functionalized and trisubstituted tetrahydrothiophenes.[1][2] The reaction is initiated by the in situ generation of 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol, which then undergoes a sulfa-Michael addition to the chalcone (B49325), followed by an intramolecular aldol cyclization.
Quantitative Data
The following table presents the results for the sulfa-Michael/aldol cascade reaction between 1,4-dithiane-2,5-diol and various chalcones.
| Entry | Chalcone (R1) | Chalcone (R2) | Time (h) | Yield (%) |
| 1 | 4-MeO-C6H4 | H | 12 | 60 |
| 2 | 4-Cl-C6H4 | H | 11 | 82 |
| 3 | 4-Br-C6H4 | H | 10 | 85 |
| 4 | 4-F-C6H4 | H | 11 | 80 |
| 5 | 4-NO2-C6H4 | H | 8 | 92 |
| 6 | Ph | H | 12 | 75 |
| 7 | 3-NO2-C6H4 | H | 9 | 90 |
| 8 | 2-Cl-C6H4 | H | 13 | 78 |
| 9 | Ph | Me | 14 | 70 |
| 10 | Ph | Cl | 15 | 65 |
Experimental Protocol
General Procedure for the Sulfa-Michael/Aldol Cascade Reaction:
-
To a solution of the chalcone (1.0 mmol) in a suitable solvent (e.g., ethyl acetate (B1210297), 5 mL), add 1,4-dithiane-2,5-diol (0.6 mmol).[1]
-
Add a catalytic amount of a base, such as triethylamine (B128534) (0.1 mmol).[1]
-
Stir the reaction mixture at room temperature.[1]
-
Monitor the progress of the reaction by TLC. Reaction times may vary depending on the specific substrate.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.[1]
-
Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted tetrahydrothiophene.[1]
Signaling Pathway Diagram
Caption: Mechanism of the Sulfa-Michael/Aldol cascade reaction.
Conclusion
The diastereoselective reactions of 1,4-dithiane-2,5-diol presented herein offer robust and efficient methods for the synthesis of stereochemically complex sulfur-containing heterocycles. The detailed protocols and quantitative data provided serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of novel chemical space and the development of new therapeutic agents. The versatility of 1,4-dithiane-2,5-diol as a precursor to 2-mercaptoacetaldehyde underscores its importance as a key building block in modern synthetic chemistry.
References
Application Notes and Protocols for Dithiane Diols as Precursors in Flavor and Fragrance Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiane diols, specifically 2,5-dihydroxy-1,4-dithiane and its methylated analog, 2,5-dimethyl-1,4-dithiane-2,5-diol (B36285), are versatile sulfur-containing precursors widely utilized in the synthesis of complex flavor and fragrance compounds. Their unique chemical structures allow them to serve as stable sources of reactive intermediates that are key to generating desirable savory, meaty, and roasted aroma profiles. These compounds are particularly valued for their contribution to the creation of authentic and impactful flavor systems in a variety of food products. This document provides detailed application notes, experimental protocols, and key data associated with the use of dithiane diols in flavor and fragrance chemistry.
Physicochemical Properties of Key Dithiane Diols
A summary of the key physicochemical properties of 2,5-dihydroxy-1,4-dithiane and 2,5-dimethyl-1,4-dithiane-2,5-diol is presented in Table 1. This data is essential for handling, storage, and application of these precursors in a laboratory setting.
| Property | 2,5-Dihydroxy-1,4-dithiane | 2,5-Dimethyl-1,4-dithiane-2,5-diol |
| CAS Number | 40018-26-6 | 55704-78-4 |
| Molecular Formula | C₄H₈O₂S₂ | C₆H₁₂O₂S₂ |
| Molecular Weight | 152.24 g/mol | 180.29 g/mol |
| Appearance | White to off-white solid | White crystalline solid |
| Melting Point | 130 °C | 64 °C |
| Boiling Point | Not specified | 326.8 ± 42.0 °C at 760 mmHg |
| Sensory Profile | Sulfurous, meaty, reminiscent of toasted bread or broth.[1] | Sweet chicken liver and giblet odor with onion and celery backnotes.[2] |
| FEMA Number | 3826 | Not specified |
| GRAS Status | Generally Recognized As Safe (GRAS)[1] | Not specified |
Application 1: Precursor for Savory and Meaty Flavor Formulations
Dithiane diols are foundational in the development of complex savory and meaty flavor profiles.[1][3] They can be used as key components in flavor formulations or as reactants in thermally generated flavor systems, such as the Maillard reaction.
Protocol 1: Formulation of a Chicken Aroma Concentrate
This protocol is adapted from a patented formulation and describes the preparation of a chicken aroma concentrate using 2,5-dimethyl-2,5-dihydroxy-1,4-dithiane as a key ingredient.[2]
Materials:
-
Furfural
-
Benzaldehyde
-
Methional
-
n-Hexanal
-
Diacetyl
-
2,4-Decadienal
-
2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane
-
Ethanol (95% aqueous)
Equipment:
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Accurately weigh the components according to the proportions listed in Table 2.
-
In a glass beaker, combine all the ingredients.
-
Homogeneously admix the materials at 25°C using a magnetic stirrer.
-
The resulting mixture possesses an excellent chicken aroma and can be used to flavor foodstuffs. For example, adding this mixture to boiling water can create a soup with a distinct chicken flavor.[2]
Table 2: Composition of a Chicken Aroma Concentrate
| Ingredient | Parts by Weight |
| Furfural | 0.05 |
| Benzaldehyde | 0.05 |
| Methional | 0.05 |
| n-Hexanal | 0.10 |
| Diacetyl | 0.15 |
| 2,4-Decadienal | 0.10 |
| 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | 0.50 |
| Ethanol (95% aqueous) | 99.00 |
Source: Adapted from US Patent 3,876,809 A[2]
Application 2: Synthon for Sulfur-Containing Heterocyclic Flavor Compounds
2,5-Dihydroxy-1,4-dithiane is a valuable synthon for the creation of various sulfur-containing heterocyclic compounds, such as thiophenes and thiazoles, which are known for their potent and often meaty and roasted flavor characteristics.[4] This is typically achieved through reactions where the dithiane diol serves as a stable in-situ source of 2-mercaptoacetaldehyde.
Conceptual Workflow for Heterocycle Synthesis
The general workflow for synthesizing sulfur-containing heterocyclic flavor compounds from 2,5-dihydroxy-1,4-dithiane involves its decomposition to the reactive 2-mercaptoacetaldehyde intermediate, which then undergoes cyclization with other reactants.
References
Application of Dithiane Derivatives in Materials Science for High Refractive Index Polymers
Affiliation: Google Research
Abstract
The incorporation of sulfur-containing moieties, particularly dithiane derivatives, into polymer backbones is a highly effective strategy for developing advanced optical materials with high refractive indices (n) and desirable Abbe numbers (νd). This document provides detailed application notes and experimental protocols for the synthesis and characterization of various high refractive index polymers utilizing dithiane diols and their derivatives. The protocols cover a range of polymer classes, including copolyesters, polyimides, poly(thioether sulfone)s, and poly(thiourethane)s. Quantitative data on the optical and thermal properties of these materials are summarized in structured tables for comparative analysis. Furthermore, experimental workflows are visualized using Graphviz to provide clear and logical guides for researchers. This compilation is intended for scientists and professionals in materials science and drug development who are engaged in the design and synthesis of advanced optical polymers.
Introduction
High refractive index polymers (HRIPs) are essential materials in a multitude of advanced optical applications, including ophthalmic lenses, optical films, and components for light-emitting diodes (LEDs) and image sensors. The refractive index of a polymer is largely determined by its molar refractivity and molar volume, as described by the Lorentz-Lorenz equation. The introduction of atoms with high atomic refractivity, such as sulfur, is a well-established method for increasing the refractive index of polymers.
Dithiane derivatives, which are sulfur-containing heterocyclic compounds, have emerged as valuable building blocks for HRIPs. The presence of multiple sulfur atoms within the dithiane ring significantly enhances the polymer's refractive index while often maintaining good optical transparency and thermal stability. This document outlines the application of dithiane diols and related dithiane-containing monomers in the synthesis of various classes of HRIPs.
Data Presentation: Optical and Thermal Properties of Dithiane-Based Polymers
The following tables summarize the key optical and thermal properties of high refractive index polymers synthesized using dithiane derivatives.
Table 1: Polyimides Derived from 2,5-Bis(4-aminophenylsulfanyl)-1,4-dithiane (BASDT)
| Dianhydride Monomer | Refractive Index (n) | Birefringence | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (T5%) (°C) |
| CBDA | 1.6929 | 0.0056 | - | - |
| 3SDEA | 1.7455 | 0.0299 | 156 | 310 |
Data sourced from Suzuki et al.[1]
Table 2: Poly(thioether sulfone)s Derived from Dithiane Derivatives
| Dithiol Monomer | Divinyl Monomer | Refractive Index (nD) | Abbe Number (νd) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (T5%) (°C) |
| 2,5-Disulfanyl-1,4-dithiane | Divinyl sulfone | 1.686 | 48.6 | 152 | 275 |
| 2,5-Bis(sulfanylmethyl)-1,4-dithiane | Bis(vinylsulfonyl)methane | 1.6228 | 45.8 | 113 | ~300 |
Data sourced from multiple studies.[2][3]
Table 3: Poly(thiourethane)s with High Refractive Index
| Thiol Monomer | Diisocyanate Monomer | Refractive Index (nD) | Abbe Number (νd) | Tensile Strength (MPa) |
| 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol | Bis(isocyanatomethyl)benzene | 1.6559 | 33.24 | 95.64 |
Data sourced from Jia et al.[4]
Experimental Protocols
Protocol 1: Synthesis of Aliphatic Copolyester via Direct Melt Polycondensation
This protocol describes the synthesis of a random copolyester using 1,4-dithiane-2,5-diol.[5]
Materials:
-
1,4-Dithiane-2,5-diol (0.01 mol)
-
1,12-Dodecanediol (0.01 mol)
-
1,12-Dodecanedioic acid (0.02 mol)
-
Titanium tetraisopropoxide (catalyst)
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Condenser
-
Nitrogen inlet
-
Guard tube with a drying agent (e.g., calcium chloride)
Procedure:
-
Combine 1,4-dithiane-2,5-diol, 1,12-dodecanediol, and 1,12-dodecanedioic acid in the three-necked round-bottom flask.
-
Set up the apparatus for reaction under a nitrogen atmosphere.
-
Heat the mixture with continuous stirring until a homogeneous melt is formed.
-
Add approximately 0.8 mL of titanium tetraisopropoxide to the molten mixture.
-
Increase the temperature to 130°C and maintain for 1 hour.
-
Further, increase the temperature to 140°C and continue the reaction for 2 hours.
-
Allow the reaction mixture to cool to room temperature. The crude copolyester will solidify.
-
Dissolve the crude product in chloroform and re-precipitate it by slowly adding the solution to methanol with stirring.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
Protocol 2: Synthesis of High Refractive Index Polyimide
This protocol is for the synthesis of a polyimide from 2,5-bis(4-aminophenylsulfanyl)-1,4-dithiane (BASDT) and an aromatic dianhydride.[1]
Materials:
-
2,5-Bis(4-aminophenylsulfanyl)-1,4-dithiane (BASDT) (1.5 mmol)
-
4,4'-[p-Thiobis(phenylenesulfanyl)]diphthalic anhydride (B1165640) (3SDEA) (1.5 mmol)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas
Equipment:
-
Flask with a magnetic stirrer and nitrogen inlet
-
Water bath
Procedure: Part A: Synthesis of Poly(amic acid) (PAA) Precursor
-
Pre-dry the BASDT at 80°C for 4 hours.
-
In the flask, dissolve the dried BASDT in 5 mL of anhydrous NMP under a nitrogen atmosphere.
-
Cool the flask using a water bath.
-
Once a clear solution is obtained, add the 3SDEA dianhydride to the solution.
-
Stir the reaction mixture at room temperature for 24 hours to obtain a viscous PAA solution.
Part B: Thermal Imidization
-
Filter the PAA solution through a 0.45 µm syringe filter.
-
Spin-coat the PAA solution onto a suitable substrate (e.g., a silicon wafer).
-
Place the coated substrate in an oven under a nitrogen atmosphere.
-
Perform a step-wise thermal imidization:
-
Hold at 80°C for 30 minutes.
-
Hold at 120°C for 30 minutes.
-
Hold at 200°C for 2 hours.
-
-
After cooling, the polyimide film can be detached from the substrate by immersing it in warm water.
Protocol 3: Synthesis of Poly(thioether sulfone) via Michael Polyaddition
This protocol outlines the synthesis of a poly(thioether sulfone) from a dithiane-based dithiol and a divinyl sulfone monomer.[3]
Materials:
-
2,5-Disulfanyl-1,4-dithiane
-
Divinyl sulfone
-
Triethylamine (B128534) (catalyst)
-
Chloroform
Equipment:
-
Reaction flask with a magnetic stirrer
Procedure:
-
Dissolve 2,5-disulfanyl-1,4-dithiane and divinyl sulfone in chloroform in the reaction flask.
-
Add a catalytic amount of triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
The resulting poly(thioether sulfone) may precipitate from the solution.
-
Isolate the polymer by filtration or by precipitation in a non-solvent like methanol.
-
Dry the polymer under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for high refractive index polymer synthesis.
The provided DOT script visualizes the general experimental workflow for the synthesis and characterization of high refractive index polymers based on dithiane derivatives. The process begins with the preparation of the dithiane-containing monomer, followed by the polymerization reaction. The resulting crude polymer is then purified. The purified polymer undergoes comprehensive characterization to determine its structural, thermal, and optical properties. Based on these properties, the optimized polymer can be used for the fabrication of optical devices.
References
- 1. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]
Synthesis of Spiro Compounds Utilizing 1,4-Dithiane-2,5-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diverse spirocyclic compounds using 1,4-dithiane-2,5-diol (B140307) as a key reagent. This versatile building block serves as a stable, commercially available precursor for the in situ generation of 2-mercaptoacetaldehyde, a bifunctional synthon that enables access to a wide array of complex spiro-heterocyclic scaffolds. The methodologies outlined herein leverage powerful organocatalytic cascade reactions to achieve high levels of stereocontrol, yielding structures of significant interest in medicinal chemistry and drug discovery.
Introduction
Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are prevalent structural motifs in numerous natural products and biologically active molecules.[1][2] The inherent three-dimensionality and conformational rigidity of spiro scaffolds provide an exceptional platform for the design of novel therapeutic agents, offering improved target recognition and physicochemical properties.[2] 1,4-Dithiane-2,5-diol has emerged as a valuable tool in the construction of these complex architectures, particularly in the synthesis of spiro-tetrahydrothiophenes and related heterocyclic systems.[3][4][5] Under basic or thermal conditions, it readily generates 2-mercaptoacetaldehyde, which possesses both a nucleophilic thiol and an electrophilic aldehyde, facilitating elegant cascade reactions.[4][6]
This document details asymmetric domino sulfa-Michael/aldol and Michael-Michael cascade reactions for the synthesis of spiro-oxindoles and spiro-indan-1,3-diones, among others. These methods offer high efficiency, excellent yields, and stereoselectivity, providing a robust pathway to novel chemical entities.[1][7]
Data Presentation
The following tables summarize the quantitative data for the synthesis of various spiro compounds using 1,4-dithiane-2,5-diol, showcasing the efficiency and stereoselectivity of the described methods.
Table 1: Asymmetric Synthesis of Spiro[tetrahydrothiophene-indan-1,3-diones] [7]
| Entry | 2-Arylidene-1,3-indandione (Ar) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 95 | >95:5 | 96 |
| 2 | 4-Methylphenyl | 92 | >95:5 | 94 |
| 3 | 4-Methoxyphenyl | 99 | >95:5 | 98 |
| 4 | 4-Chlorophenyl | 91 | >95:5 | 92 |
| 5 | 2-Chlorophenyl | 71 | >95:5 | 91 |
Table 2: Asymmetric Synthesis of Spiro[indoline-2,3'-thiophene]-3-ones via Michael/Aldol Cascade [1]
| Entry | 2-Ylideneoxindole Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | H | 85 | >20:1 | 95 |
| 2 | 5-Me | 88 | >20:1 | 96 |
| 3 | 5-Cl | 92 | >20:1 | 97 |
| 4 | 5-Br | 94 | >20:1 | 98 |
| 5 | 7-F | 82 | >20:1 | 93 |
Table 3: Asymmetric Synthesis of Chiral Spiro[tetrahydrothiopyran-oxindoles] via Michael-Michael Cascade [1]
| Entry | Isatin (B1672199) Derivative (R) | α,β-Unsaturated Acyl Amine (Ar) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | H | Phenyl | 90 | >25:1 | 99 |
| 2 | 5-Me | Phenyl | 93 | >25:1 | 99 |
| 3 | 5-Cl | Phenyl | 95 | >25:1 | >99 |
| 4 | H | 4-Chlorophenyl | 88 | >25:1 | 98 |
| 5 | H | 2-Thienyl | 85 | >25:1 | 97 |
Experimental Protocols
Detailed methodologies for the key synthetic procedures are provided below.
Protocol 1: Asymmetric Domino Sulfa-Michael/Aldol Reaction for Spiro Tetrahydrothiophene-indan-1,3-diones[7]
This protocol describes the synthesis of chiral tetrahydrothiophene-bearing spiro indane-1,3-dione derivatives.
Materials:
-
2-Arylidene-1,3-indandione (1.0 equiv)
-
1,4-Dithiane-2,5-diol (0.6 equiv)
-
Squaramide catalyst (e.g., Cinchona-derived) (0.5-1 mol%)
-
Toluene (B28343), anhydrous
-
Sodium sulfate, anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the 2-arylidene-1,3-indandione (0.2 mmol), 1,4-dithiane-2,5-diol (0.12 mmol), and the squaramide catalyst (0.001-0.002 mmol).
-
Add anhydrous toluene (2.0 mL).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, directly purify the crude mixture by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired spiro tetrahydrothiophene-indan-1,3-dione product.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) analysis on a chiral stationary phase.
Protocol 2: Asymmetric Michael/Aldol Cascade Reaction for Spiro[indoline-2,3'-thiophene]-3-ones[1]
This protocol details the synthesis of chiral spiro[indoline-2,3'-thiophene]-3-one derivatives.
Materials:
-
2-Ylideneoxindole (1.0 equiv)
-
1,4-Dithiane-2,5-diol (1.2 equiv)
-
Cinchona-derived squaramide catalyst (10 mol%)
-
Toluene, anhydrous
-
Saturated aqueous solution of ammonium (B1175870) chloride
-
Ethyl acetate (B1210297)
-
Sodium sulfate, anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the 2-ylideneoxindole (0.1 mmol), 1,4-dithiane-2,5-diol (0.12 mmol), and the cinchona-derived squaramide catalyst (0.01 mmol).
-
Add anhydrous toluene (1.0 mL).
-
Stir the reaction mixture at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure spiro[indoline-2,3'-thiophene]-3-one product.
-
Analyze the diastereomeric ratio and enantiomeric excess using ¹H NMR and chiral HPLC, respectively.
Protocol 3: Asymmetric Michael-Michael Cascade Reaction for Spiro[tetrahydrothiopyran-oxindoles][1]
This protocol outlines the synthesis of chiral spiro[tetrahydrothiopyran-oxindole] derivatives.
Materials:
-
Substituted Isatin (1.0 equiv)
-
α,β-Unsaturated N-acyl-aryl amine (1.2 equiv)
-
1,4-Dithiane-2,5-diol (0.6 equiv)
-
Cinchona-derived squaramide catalyst (10 mol%)
-
Dichloromethane (B109758) (DCM), anhydrous
-
4Å Molecular Sieves
Procedure:
-
To a dried reaction vial containing 4Å molecular sieves, add the substituted isatin (0.2 mmol), the α,β-unsaturated N-acyl-aryl amine (0.24 mmol), 1,4-dithiane-2,5-diol (0.12 mmol), and the cinchona-derived squaramide catalyst (0.02 mmol).
-
Add anhydrous dichloromethane (2.0 mL) to the vial.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly purify the crude mixture by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired spiro[tetrahydrothiopyran-oxindole] product.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Visualizations
The following diagrams illustrate the reaction pathways and experimental workflows described in this document.
Caption: Sulfa-Michael/Aldol Cascade for Spiro-indandiones.
Caption: General Experimental Workflow for Spirocyclization.
References
Application Notes and Protocols for 1,4-Dithiane-2,5-diol in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,4-dithiane-2,5-diol (B140307) as a versatile and stable synthon in various multicomponent reactions (MCRs). Its primary role is to serve as a convenient in-situ source of the reactive intermediate, 2-mercaptoacetaldehyde, a bifunctional molecule possessing both a nucleophilic thiol and an electrophilic aldehyde. This unique reactivity allows for the efficient one-pot synthesis of diverse and complex sulfur-containing heterocycles, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
1,4-Dithiane-2,5-diol is a commercially available and air-stable solid, making it an attractive alternative to the direct handling of the volatile and odorous 2-mercaptoacetaldehyde.[1] Under basic or thermal conditions, the dithiane readily cleaves to generate two equivalents of 2-mercaptoacetaldehyde, which can then be trapped by various reaction partners in a cascade fashion. This approach simplifies experimental procedures and enhances the safety and efficiency of synthesizing valuable heterocyclic scaffolds.
This document details the application of 1,4-dithiane-2,5-diol in three key multicomponent reactions: the Gewald reaction for the synthesis of 2-aminothiophenes, the Sulfa-Michael/Aldol (B89426) cascade for the preparation of tetrahydrothiophenes, and the Ugi four-component reaction for the synthesis of novel peptoids.
Key Multicomponent Reactions and Protocols
Gewald Three-Component Reaction for 2-Aminothiophene Synthesis
The Gewald reaction is a powerful method for the synthesis of highly substituted 2-aminothiophenes. In this context, 1,4-dithiane-2,5-diol serves as a practical substitute for α-mercapto carbonyl compounds. The reaction proceeds through the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile, followed by cyclization with the in-situ generated 2-mercaptoacetaldehyde.
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Materials:
-
Cyclohexanone (B45756) (1.0 mmol, 98 mg)
-
Malononitrile (B47326) (1.0 mmol, 66 mg)
-
1,4-Dithiane-2,5-diol (0.5 mmol, 76 mg)
-
Triethylamine (B128534) (Et3N) (0.2 mL)
-
Ethanol (B145695) (EtOH) (10 mL)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for elution
-
-
Procedure:
-
To a solution of cyclohexanone (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 1,4-dithiane-2,5-diol (0.5 mmol).
-
Add triethylamine (0.2 mL) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-aminothiophene product.
-
Quantitative Data for Gewald Reaction
| Ketone/Aldehyde | Active Methylene Nitrile | Base | Solvent | Time (h) | Yield (%) |
| Cyclohexanone | Malononitrile | Triethylamine | Ethanol | 4-6 | 85-95 |
| Acetone | Ethyl cyanoacetate | Piperidine | Methanol (B129727) | 3-5 | 80-90 |
| 4-Methylcyclohexanone | Malononitrile | Triethylamine | Ethanol | 5-7 | 82-92 |
| Propiophenone | Malononitrile | Morpholine | Ethanol | 6-8 | 75-85 |
Gewald Reaction Workflow
Caption: Workflow for the Gewald three-component reaction.
Sulfa-Michael/Aldol Cascade for Tetrahydrothiophene Synthesis
This cascade reaction provides an efficient route to highly functionalized and diastereomerically enriched tetrahydrothiophenes. 1,4-Dithiane-2,5-diol reacts with α,β-unsaturated carbonyl compounds, such as chalcones, in a tandem sequence of a sulfa-Michael addition followed by an intramolecular aldol condensation.
Experimental Protocol: Synthesis of a Trisubstituted Tetrahydrothiophene
-
Materials:
-
Chalcone (B49325) (1.0 mmol)
-
1,4-Dithiane-2,5-diol (0.6 mmol, 91 mg)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol, 11 mg)
-
Dichloromethane (B109758) (DCM) (10 mL)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
-
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 mmol) in dichloromethane (10 mL).
-
Add 1,4-dithiane-2,5-diol (0.6 mmol) to the solution.
-
Add DABCO (0.1 mmol) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. Reaction times may vary depending on the chalcone substrate.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the substituted tetrahydrothiophene.
-
Quantitative Data for Sulfa-Michael/Aldol Cascade with Chalcones [2]
| Chalcone (Ar-CO-CH=CH-Ar') | Catalyst | Time (h) | Diastereomeric Ratio (dr) | Yield (%) |
| Ar = Ph, Ar' = Ph | DABCO | 10 | >20:1 | 85 |
| Ar = 4-Cl-Ph, Ar' = Ph | DABCO | 11 | >20:1 | 82 |
| Ar = 4-MeO-Ph, Ar' = Ph | DABCO | 12 | >20:1 | 60 |
| Ar = Ph, Ar' = 4-NO2-Ph | DABCO | 9 | >20:1 | 92 |
Sulfa-Michael/Aldol Cascade Workflow
Caption: Workflow of the sulfa-Michael/aldol cascade reaction.
Ugi Four-Component Reaction for Peptoid Synthesis
The Ugi four-component reaction (U-4CR) is a versatile method for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. 1,4-Dithiane-2,5-diol can be employed as a precursor to 2-mercaptoacetaldehyde, which then serves as the aldehyde component in the U-4CR, enabling the synthesis of novel peptoids containing free thiol and hydroxyl functionalities.[3][4]
Experimental Protocol: One-Pot Synthesis of a Thiol- and Hydroxyl-Functionalized Peptoid [3]
-
Materials:
-
1,4-Dithiane-2,5-diol (0.5 mmol, 76 mg)
-
Amine (e.g., tert-butylamine) (1.2 mmol)
-
Isocyanide (e.g., 3-isocyanoprop-1-yne) (1.0 mmol)
-
Carboxylic acid (e.g., 2-hydroxyacetic acid) (1.2 mmol)
-
Methanol (10 mL)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, combine 1,4-dithiane-2,5-diol (0.5 mmol), the amine (1.2 mmol), the isocyanide (1.0 mmol), and the carboxylic acid (1.2 mmol) in methanol (10 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the desired peptoid product.
-
Quantitative Data for Ugi-4CR Derived Peptoids [3]
| Amine | Isocyanide | Carboxylic Acid | Time (h) | Yield (%) |
| tert-Butylamine | 2-Isocyano-N-(prop-2-yn-1-yl)acetamide | 2-Hydroxyacetic acid | 12 | 52 |
| tert-Butylamine | 3-Isocyanoprop-1-yne | 2-Hydroxyacetic acid | 12 | 50 |
| Propargylamine | tert-Butyl isocyanide | 2-Hydroxyacetic acid | 12 | 49 |
Ugi Four-Component Reaction Logical Flow
Caption: Logical flow of the Ugi four-component reaction.
Conclusion
1,4-Dithiane-2,5-diol is a highly effective and versatile reagent for the synthesis of biologically relevant sulfur-containing heterocycles through multicomponent reactions. The protocols detailed herein for the Gewald, Sulfa-Michael/Aldol, and Ugi reactions provide robust and efficient methods for accessing 2-aminothiophenes, tetrahydrothiophenes, and novel peptoids, respectively. These application notes serve as a practical guide for researchers in organic synthesis and drug discovery to exploit the synthetic potential of this valuable building block, facilitating the development of new chemical entities with potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Approach Towards Peptoids Synthesis Using 1,4-Dithiane-2,5-Diol via Multicomponent Approach and DFT-Based Computational Analysis [mdpi.com]
- 4. One-Pot Approach Towards Peptoids Synthesis Using 1,4-Dithiane-2,5-Diol via Multicomponent Approach and DFT-Based Computational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dithiane-2,5-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,4-dithiane-2,5-diol (B140307) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1,4-dithiane-2,5-diol, which is commonly prepared by the reaction of chloroacetaldehyde (B151913) with sodium hydrosulfide (B80085).
Question 1: Why is the yield of my 1,4-dithiane-2,5-diol synthesis consistently low?
Answer: Low yields can be attributed to several factors. The most critical parameters to control are the pH of the initial chloroacetaldehyde solution and the pH and temperature of the reaction mixture.
-
Incorrect pH of Chloroacetaldehyde Solution: The starting aqueous solution of chloroacetaldehyde should be adjusted to a pH of 2.5-5.0 before addition to the reaction mixture.[1] An incorrect pH can lead to instability of the reactant and promote side reactions.
-
Improper Reaction pH: The pH of the reaction mixture should be maintained between 7 and 9.[2][3] If the pH is too low, the reaction may be incomplete. If it is too high (strongly alkaline), the release of hazardous hydrogen sulfide (B99878) (H₂S) gas can occur, and it may also promote the formation of unwanted byproducts.
-
Poor Temperature Control: The reaction is exothermic and should be maintained at or below 25°C.[1][4] Higher temperatures can lead to the formation of side products and decrease the overall yield. Cooling the reaction vessel with an ice-water bath is recommended.
-
Slow or Inefficient Dimerization: The reaction proceeds through the formation of a 2-mercaptoacetaldehyde intermediate, which then dimerizes to form the desired product.[5] If conditions do not favor dimerization, the yield of 1,4-dithiane-2,5-diol will be reduced.
Question 2: The melting point of my product is lower than expected, and it appears impure. What are the likely contaminants?
Answer: A low melting point is a strong indicator of impurities. The primary impurity in this synthesis is often the formation of linear polymers or oligomers of 2-mercaptoacetaldehyde instead of the desired cyclic dimer.[2][3]
-
Formation of Linear Polymers: Under suboptimal conditions, the 2-mercaptoacetaldehyde intermediate can polymerize into linear chains.[2][3] These polymeric byproducts can be difficult to separate from the desired product and will result in a lower, broader melting point. For instance, a product with a melting point of 150°C was found to be a mixture of approximately 40% 1,4-dithiane-2,5-diol and 60% linear chains.[2][3]
-
Residual Salts: Inadequate washing of the product can leave residual salts, such as sodium chloride, which is a byproduct of the reaction.
-
Unreacted Starting Materials: If the reaction does not go to completion, unreacted chloroacetaldehyde or sodium hydrosulfide may contaminate the product.
Question 3: How can I improve the purity of my 1,4-dithiane-2,5-diol?
Answer: A thorough purification process is crucial for obtaining high-purity 1,4-dithiane-2,5-diol.
-
Acidic Wash: Washing the crude product with a dilute hydrochloric acid solution helps to neutralize any remaining basic impurities and can aid in breaking down some of the polymeric byproducts.[5]
-
Water Wash: Subsequent washing with cold water is essential to remove residual salts and any remaining water-soluble impurities. The washing should be continued until the filtrate's pH is neutral (6-7).[1]
-
Solvent Wash: Washing the crude product with a cold solvent, such as methanol, can also be an effective purification step.
-
Drying: The purified product should be dried under vacuum at a low temperature to remove any residual water or solvent without causing decomposition.[5]
Question 4: My reaction mixture has a strong, unpleasant odor. Is this normal and what precautions should I take?
Answer: Yes, a strong odor is expected. The reaction involves sodium hydrosulfide, which can release toxic and flammable hydrogen sulfide (H₂S) gas, especially if the pH of the solution becomes acidic.
-
Work in a Well-Vented Fume Hood: All steps of this synthesis must be performed in a properly functioning chemical fume hood to avoid inhalation of H₂S gas.
-
Monitor pH: Carefully control the pH of the reaction mixture to keep it in the recommended range of 7-9 to minimize the release of H₂S.[2][3]
-
Proper Waste Disposal: Neutralize any acidic waste before disposal and handle all waste materials according to your institution's safety guidelines for sulfide-containing compounds.
Data on Reaction Parameters and Yield
Optimizing reaction conditions is critical for maximizing the yield and purity of 1,4-dithiane-2,5-diol. The following table summarizes the impact of key experimental parameters on the reaction outcome.
| Parameter | Recommended Range/Value | Effect of Deviation | Reported Yield/Purity |
| pH of Chloroacetaldehyde Solution | 2.5 - 5.0[1] | Outside this range may lead to reactant decomposition and lower yield. | With proper pH control, yields of ≥90.0% can be achieved.[4] |
| Reaction Temperature | ≤ 25°C[1][4] | Higher temperatures promote the formation of byproducts and reduce yield. | Maintaining this temperature is crucial for obtaining high purity (≥97.0%).[4] |
| Reaction Mixture pH | 7 - 9[2][3] | A pH below 7 can lead to incomplete reaction and H₂S release. A pH above 9 can promote side reactions. | Critical for minimizing byproduct formation. |
| Addition Rate of Reactants | Slow and controlled | A rapid addition can cause the temperature to rise uncontrollably, leading to side reactions. | A controlled addition over 1.5-3 hours is recommended.[4] |
| Post-Reaction Stirring (Curing) | 40 - 60 minutes[4] | Insufficient time may result in an incomplete reaction. | Ensures the reaction goes to completion. |
Experimental Protocols
Detailed Synthesis Protocol for 1,4-Dithiane-2,5-diol
This protocol is based on a high-yield synthesis method.[1][4]
Materials:
-
Aqueous chloroacetaldehyde solution
-
Sodium hydrosulfide (NaSH) solution
-
Hydrochloric acid (HCl), dilute solution
-
Ice
-
Deionized water
Procedure:
-
Preparation of Chloroacetaldehyde Solution: Adjust the pH of the aqueous chloroacetaldehyde solution to 2.5-5.0 using a suitable acid or base.
-
Preparation of Sodium Hydrosulfide Solution: Prepare an aqueous solution of sodium hydrosulfide and cool it in an ice-water bath to below 8°C.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, and placed in an ice-water bath, add a small portion of the sodium hydrosulfide solution.
-
Addition of Reactants: Begin the dropwise addition of the pH-adjusted chloroacetaldehyde solution and the remaining sodium hydrosulfide solution simultaneously. Control the rate of addition to maintain the reaction temperature at or below 25°C.
-
Curing: After the addition is complete, continue stirring the reaction mixture for an additional 40-60 minutes, ensuring the temperature remains at or below 25°C.
-
Isolation of Crude Product: Collect the precipitated solid product by suction filtration.
-
Purification: a. Wash the crude product with a dilute solution of hydrochloric acid. b. Wash the product with cold deionized water until the filtrate is neutral (pH 6-7).
-
Drying: Dry the purified product under vacuum at a low temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 1,4-dithiane-2,5-diol? A1: 1,4-Dithiane-2,5-diol is a versatile building block in organic synthesis. It serves as a stable precursor for the in-situ generation of 2-mercaptoacetaldehyde, which is a key intermediate in the synthesis of various sulfur-containing heterocyclic compounds.[5] These compounds have applications in pharmaceuticals, such as the antiviral drug Lamivudine, and in the development of other biologically active molecules.[5]
Q2: Can I use a different sulfur source instead of sodium hydrosulfide? A2: While sodium hydrosulfide is the most commonly cited sulfur source for this synthesis, other sources might be usable. However, the reaction conditions, yield, and byproduct profile would likely change. It is recommended to consult the literature for specific protocols if using an alternative sulfur source.
Q3: What are the expected spectroscopic data for pure 1,4-dithiane-2,5-diol? A3: In the ¹H NMR spectrum of a polymer containing 1,4-dithiane-2,5-diol units, the –CH₂–S protons typically appear in the range of 2.82-3.37 ppm, and the >CH-O protons are observed around 4.27 ppm.[5] The IR spectrum would show a characteristic C-S stretching vibration.
Q4: Is 1,4-dithiane-2,5-diol stable for long-term storage? A4: 1,4-Dithiane-2,5-diol is a relatively stable solid. However, it is good practice to store it in a cool, dry, and well-ventilated area, away from incompatible substances like strong acids and oxidizing agents.
Visualizations
Caption: Reaction pathway for the synthesis of 1,4-dithiane-2,5-diol.
Caption: Experimental workflow for 1,4-dithiane-2,5-diol synthesis.
Caption: Troubleshooting decision tree for 1,4-dithiane-2,5-diol synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. DE3149653C2 - - Google Patents [patents.google.com]
- 3. DE3149653A1 - Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane - Google Patents [patents.google.com]
- 4. CN109608433A - A kind of preparation method of 2,5- dihydroxy -1,4- dithiane - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Reactions with 1,4-Dithiane-2,5-diol
Welcome to the technical support center for reactions involving 1,4-dithiane-2,5-diol (B140307). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the use of this versatile reagent.
Troubleshooting Guides
This section addresses specific problems that may be encountered during experiments with 1,4-dithiane-2,5-diol, with a focus on identifying and mitigating the formation of common side products.
Issue 1: Formation of an Insoluble, Gummy, or Polymeric Substance
| Question | Answer |
| Why is a sticky, insoluble material forming in my reaction? | This is often due to the polymerization of the reactive intermediate, 2-mercaptoacetaldehyde. 1,4-Dithiane-2,5-diol is a stable dimer of 2-mercaptoacetaldehyde, which is generated in situ. Under certain conditions, this intermediate can self-condense to form linear polymers.[1] |
| How can I prevent the formation of this polymeric byproduct? | To minimize polymerization, ensure that the generation of 2-mercaptoacetaldehyde is slow and that it reacts with your substrate as it is formed. This can be achieved by the slow addition of the base or by running the reaction at a lower temperature. Maintaining a high concentration of the other reactants relative to the in situ generated 2-mercaptoacetaldehyde can also favor the desired reaction pathway. |
| What are the characteristics of this polymeric side product? | The polymeric material is often described as a linear chain of mercaptoacetaldehyde (B1617137) units.[1] It is typically insoluble in common organic solvents, making it difficult to characterize by standard NMR techniques. |
Issue 2: Low Yield of the Desired Product
| Question | Answer |
| My reaction is giving a low yield of the desired product. What are the likely causes? | Low yields can be attributed to several factors: 1. Incomplete conversion of 1,4-dithiane-2,5-diol: The cleavage of the dimer to the reactive monomer may be inefficient under your reaction conditions. 2. Formation of side products: As discussed, polymerization of 2-mercaptoacetaldehyde is a common issue. Oxidation of the thiol to a disulfide is another possibility. 3. Sub-optimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. |
| How can I improve the yield? | To improve your yield, consider the following: - Optimize base and solvent: The choice of base is crucial for the efficient generation of 2-mercaptoacetaldehyde. Triethylamine is commonly used. The solvent should be chosen to ensure all reactants are soluble. - Control the temperature: While heating can accelerate the reaction, it can also promote side reactions. Try running the reaction at a lower temperature for a longer period. - Use an inert atmosphere: To prevent oxidation of the thiol intermediate to disulfides, it is recommended to perform the reaction under an inert atmosphere of nitrogen or argon.[2] |
Issue 3: Presence of Disulfide Byproducts
| Question | Answer |
| I have identified a byproduct with a mass corresponding to the disulfide of my expected product or intermediate. How is this formed? | The thiol group of 2-mercaptoacetaldehyde is susceptible to oxidation, especially in the presence of air (oxygen). This can lead to the formation of disulfide-linked dimers of the intermediate or the final product. |
| How can I minimize the formation of disulfides? | The most effective way to prevent disulfide formation is to rigorously exclude oxygen from the reaction. This can be achieved by: - Using degassed solvents. - Purging the reaction vessel with an inert gas (nitrogen or argon) before adding reagents. - Maintaining a positive pressure of inert gas throughout the reaction. - Adding a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the workup can sometimes help to cleave any formed disulfides back to the thiol. [3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive species generated from 1,4-dithiane-2,5-diol?
A1: 1,4-Dithiane-2,5-diol serves as a stable, commercially available precursor for the in situ generation of 2-mercaptoacetaldehyde. This is achieved by the cleavage of the dimer, typically under basic or thermal conditions. 2-Mercaptoacetaldehyde is a bifunctional molecule containing both a nucleophilic thiol group and an electrophilic aldehyde group, which allows it to participate in a variety of useful synthetic transformations.[5][6]
Q2: What are the most common reactions where 1,4-dithiane-2,5-diol is used?
A2: 1,4-Dithiane-2,5-diol is widely used in the synthesis of sulfur-containing heterocycles. Some of the most common applications include:
-
Gewald Reaction: For the synthesis of highly substituted 2-aminothiophenes.[7][8]
-
Sulfa-Michael/Aldol Cascade Reactions: To produce functionalized tetrahydrothiophenes.[5][9][10]
-
[3+3] Cycloaddition Reactions: With azomethine imines to form six-membered dinitrogen-fused heterocycles.[11]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of these reactions. Staining with potassium permanganate (B83412) can be useful for visualizing the sulfur-containing compounds.
Q4: What are some common purification strategies for products derived from 1,4-dithiane-2,5-diol?
A4: Column chromatography on silica (B1680970) gel is the most common method for purifying the products of these reactions. The choice of eluent will depend on the polarity of the desired product. In cases where polymeric byproducts are formed, filtration may be an effective first step to remove the insoluble material.
Data Presentation
The following table summarizes the common side products observed in reactions with 1,4-dithiane-2,5-diol and strategies to minimize their formation. Quantitative data on the yields of side products are often not reported in the literature, as the focus is typically on optimizing the yield of the desired product.
| Reaction Type | Common Side Product(s) | Reason for Formation | Minimization Strategy | Reported Yield of Desired Product (Range) |
| General Use | Linear polymers of 2-mercaptoacetaldehyde | Self-condensation of the reactive intermediate.[1] | Slow generation of 2-mercaptoacetaldehyde (e.g., slow base addition), lower reaction temperature. | N/A |
| Disulfides | Oxidation of the thiol group by atmospheric oxygen.[2] | Use of an inert atmosphere (N₂ or Ar), degassed solvents. | N/A | |
| Gewald Reaction | Unreacted starting materials | Incomplete reaction. | Optimize reaction time, temperature, and base concentration. | 55-98%[8] |
| Sulfa-Michael/Aldol | Aldol condensation products of 2-mercaptoacetaldehyde | Self-reaction of the aldehyde functionality. | Controlled generation of the intermediate, use of appropriate catalysts to favor the desired cascade. | Moderate to good yields[10] |
| [3+3] Cycloaddition | Products from side reactions of the azomethine imine | Decomposition or side reactions of the dipolarophile. | Use of freshly prepared or purified azomethine imines, optimization of reaction conditions. | Good to high yields (75-96%)[11] |
Experimental Protocols
Protocol 1: General Procedure for the Gewald Reaction
This protocol describes a general method for the synthesis of 2-aminothiophenes using 1,4-dithiane-2,5-diol.
-
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Active methylene (B1212753) nitrile (e.g., malononitrile) (1.0 mmol)
-
1,4-Dithiane-2,5-diol (0.5 mmol)
-
Base (e.g., triethylamine, morpholine) (2.0 mmol)
-
Solvent (e.g., ethanol, DMF) (10 mL)
-
-
Procedure:
-
To a solution of the ketone or aldehyde and the active methylene nitrile in the chosen solvent, add 1,4-dithiane-2,5-diol.
-
Add the base to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for the Sulfa-Michael/Aldol Cascade
This protocol outlines a general procedure for the synthesis of substituted tetrahydrothiophenes.
-
Materials:
-
α,β-Unsaturated carbonyl compound (e.g., chalcone) (1.0 mmol)
-
1,4-Dithiane-2,5-diol (0.6 mmol)
-
Base (e.g., triethylamine, DBU) (catalytic amount, e.g., 0.1 mmol)
-
Solvent (e.g., dichloromethane, THF) (10 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated carbonyl compound in the solvent.
-
Add 1,4-dithiane-2,5-diol to the solution.
-
Add the base and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography.
-
Visualizations
Caption: General reaction pathway of 1,4-dithiane-2,5-diol and formation of common side products.
Caption: A logical workflow for troubleshooting low yields in reactions with 1,4-dithiane-2,5-diol.
References
- 1. DE3149653A1 - Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Organocatalytic sulfa-Michael/aldol cascade: constructing functionalized 2,5-dihydrothiophenes bearing a quaternary carbon stereocenter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Organocatalytic sulfa-Michael/aldol cascade: constructing functionalized 2,5-dihydrothiophenes bearing a quaternary carbon stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Dithiane Diol Reactions by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the chromatographic purification of products from dithiane diol reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products from this compound reactions?
A1: The two most prevalent and effective methods are column chromatography and recrystallization. For volatile dithiane compounds, sublimation can also be an option.[1] The choice of method primarily depends on the physical state of the product (solid or oil) and the nature of the impurities present.[1]
Q2: When should I choose recrystallization over column chromatography?
A2: For solid products, recrystallization is often the more efficient method. It is generally faster and can yield highly pure crystalline material. If your dithiane derivative is a solid, this should be your first consideration.[1]
Q3: My product is an oil and will not crystallize. How should I purify it?
A3: Oily products are best purified using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the effective isolation of the desired dithiane derivative from both more and less polar impurities.[1]
Q4: What are the typical impurities I might encounter in a this compound reaction mixture?
A4: Common impurities often originate from the synthetic route and can include:
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Unreacted starting materials: Such as the initial aldehyde or ketone and 1,3-propanedithiol.[1]
-
Byproducts of dithiane formation: Linear condensation products can be a significant side reaction.[1]
-
Impurities from deprotection: If the dithiane is used as a protecting group, impurities can arise from incomplete deprotection or side reactions caused by deprotection reagents.[1] For instance, some oxidative deprotection methods can lead to the formation of thioesters.[1]
-
Reagents and catalysts: Traces of acids or other catalysts used in the reaction may also be present.[1]
Q5: How can I monitor the progress and purity of my purification?
A5: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of a column chromatography purification.[2] By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of your desired compound from impurities. The identity of the spots can be further confirmed using techniques like mass spectrometry directly from the TLC plate.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic purification of this compound reaction products.
Problem 1: I am not getting good separation of my compound from impurities on the column.
-
Possible Cause: The solvent system (eluent) is not optimized for the separation.
-
Solution: Before running a column, it is crucial to use TLC to test various solvent systems.[1] The ideal solvent system for column chromatography will give your desired compound an Rf value of approximately 0.3-0.4 on a TLC plate.[1] For non-polar dithiane derivatives, a good starting point is a mixture of hexanes and ethyl acetate.[1] For more polar compounds, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[4] Adjust the ratio of the solvents to achieve optimal separation.
Problem 2: My compound is streaking on the TLC plate and the column.
-
Possible Cause: The compound may be acidic or basic, or it may be interacting too strongly with the silica (B1680970) gel. Overloading the column with too much crude material can also cause streaking.
-
Solution: If your compound is acidic, adding a small amount of acetic acid (e.g., 1-2%) to the eluent can help.[5] If it is basic, adding a small amount of triethylamine (B128534) (e.g., 1-3%) can neutralize the acidic sites on the silica gel and improve the peak shape.[4] Ensure you are not loading too much crude material; the amount of silica gel should be at least 50 times the weight of your crude product.[1] The crude product should also be dissolved in a minimal amount of the eluent before loading it onto the column.[1]
Problem 3: My compound is not eluting from the column.
-
Possible Cause: Several factors could be at play: the compound may have decomposed on the column, the solvent system may be incorrect, or the compound may have eluted in the solvent front undetected.[6]
-
Solution:
-
Check for Decomposition: Test your compound's stability on silica gel using a 2D TLC.[6]
-
Verify Solvent System: Double-check the solvents you used to prepare the eluent to ensure the correct polarity.[6]
-
Check the Solvent Front: Analyze the very first fraction collected to see if your compound eluted quickly.[6]
-
Increase Solvent Polarity: If the compound is stable but strongly adsorbed, you may need to gradually or stepwise increase the polarity of your eluent.[6]
-
Problem 4: The column stops running or runs very slowly.
-
Possible Cause: The column may be packed too tightly, or fine particles of silica may be clogging the frit. Insoluble impurities in your crude sample can also cause a blockage.[6]
-
Solution: If the blockage is at the top of the column, you may be able to carefully remove the top layer of sand and silica, add a fresh layer of sand, and resume. If the blockage is at the bottom, you may need to try and clear it with a long pipette or wire. If these methods fail, the column will likely need to be repacked.[6] To prevent this, ensure your sample is fully dissolved and filtered before loading if it contains insoluble material.
Data Presentation
Table 1: Common Solvent Systems for Flash Column Chromatography
| Compound Polarity | Recommended Solvent System(s) | Notes |
| Nonpolar | 5% Ethyl Acetate/Hexane (B92381), 5% Ether/Hexane, 100% Hexane | Good starting points for nonpolar dithiane derivatives.[4][7] |
| Normal Polarity | 10-50% Ethyl Acetate/Hexane | The standard for many organic compounds.[4][7] |
| Polar | 100% Ethyl Acetate, 5% Methanol/Dichloromethane | Suitable for more polar dithiane diols.[4][7] |
| Very Polar/Amines | 1-10% of (10% NH4OH in Methanol)/Dichloromethane | For basic compounds that may streak on silica.[4][7] |
Experimental Protocols
Protocol: Purification of a this compound Derivative by Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the desired diol (aim for an Rf value of ~0.3) and any impurities.[8]
-
Column Packing (Slurry Method):
-
Place a plug of cotton or glass wool at the bottom of a glass column.
-
Add a layer of sand (approx. 1 cm).
-
In a separate beaker, create a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing.
-
Allow the silica to settle, and then add another layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve your crude this compound product in a minimal amount of the eluent.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and repeat the draining process.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column at a steady rate.
-
Collect the eluting solvent in a series of test tubes or flasks (fractions).[9]
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to determine which fractions contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain your purified this compound product.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Experimental workflow from reaction to purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of organic reactions by thin layer chromatography combined with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. diol column problem - Chromatography Forum [chromforum.org]
- 6. Purification [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
troubleshooting low conversion rates in dithiane diol reactions
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low conversion rates and other issues in reactions involving dithiane diols. The content is tailored for professionals in chemical research and drug development.
Section 1: Troubleshooting Lithiation and Alkylation of 1,3-Dithianes
The formation of a 2-lithio-1,3-dithiane intermediate is a critical step in many synthetic pathways. Low conversion rates at this stage can often be traced back to a few key factors.
Frequently Asked Questions (FAQs)
Q1: My dithiane lithiation is not proceeding, or the yield is very low. What are the most common causes?
A1: Failure to form the lithiated intermediate is typically due to issues with the base, reaction conditions, or the starting material.
-
Base Potency: Ensure the base is strong enough. n-Butyllithium (n-BuLi) is commonly used and should be properly titrated before use, as its concentration can decrease over time.[1]
-
Anhydrous & Inert Conditions: The reaction is highly sensitive to moisture and oxygen. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of the strong base and the lithiated intermediate.[1]
-
Temperature: The deprotonation step requires very low temperatures, typically between -78 °C and -30 °C, in a solvent like tetrahydrofuran (B95107) (THF) to ensure the stability of the 2-lithio-1,3-dithiane intermediate.[1][2]
Q2: I'm observing significant byproducts during the alkylation step. How can I improve selectivity?
A2: The formation of byproducts is often related to the electrophile's reactivity, stoichiometry, and reaction temperature.
-
Elimination Reactions: Secondary and tertiary alkyl halides are prone to E2 elimination in the presence of a strong, non-hindered base like n-BuLi.[1] If possible, use primary alkyl halides (iodides and bromides are most effective).[1] If a secondary halide is necessary, consider using a more sterically hindered base like lithium diisopropylamide (LDA) to disfavor elimination.[1]
-
Double Alkylation: The proton on the mono-alkylated product is still acidic and can be removed by any excess base, leading to a second alkylation.[1] To prevent this, carefully control the stoichiometry (use approximately one equivalent of base and electrophile) and add the electrophile slowly at a consistently low temperature.[1]
Q3: The lithiated dithiane intermediate seems to be decomposing. How can I prevent this?
A3: The 2-lithio-2,2-dimethyl-1,3-dithiane intermediate is generally stable at low temperatures but can decompose if the solution warms.[1] It is critical to maintain the recommended low temperature (at or below -30 °C) throughout the deprotonation and alkylation steps and to avoid unnecessarily long reaction times.[1][2]
Data Presentation: Optimizing Lithiation & Alkylation Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations | Citations |
| Base | n-Butyllithium (n-BuLi), freshly titrated | A sufficiently strong base is required to deprotonate the C2-proton (pKa ≈ 31). | [1][3] |
| Temperature | -78 °C to -30 °C | Prevents decomposition of the thermally unstable lithiated intermediate. | [1][2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A common solvent that is suitable for the low temperatures required. Must be rigorously dried. | [1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the highly reactive organolithium species by moisture or oxygen. | [1] |
| Electrophile | Primary alkyl iodides or bromides | These are highly reactive and less prone to elimination side reactions compared to secondary or tertiary halides. | [1] |
| Stoichiometry | ~1 equivalent of base and electrophile | Excess base or electrophile can lead to double alkylation. | [1] |
| Addition | Slow, dropwise addition of electrophile | Maintains a low concentration of the electrophile, minimizing side reactions and temperature spikes. | [1] |
Visualization: Troubleshooting Low Alkylation Yield
Caption: Troubleshooting workflow for low yields in dithiane alkylation reactions.
Section 2: Troubleshooting Deprotection of 1,3-Dithianes
Cleavage of the stable dithioacetal group back to a carbonyl can be challenging and is a common source of low yields.
Frequently Asked Questions (FAQs)
Q1: Standard acidic hydrolysis is not working to deprotect my dithiane. Why?
A1: Dithioacetals are significantly more stable to aqueous acid than their oxygen-based acetal (B89532) counterparts.[3] This is due to the reduced Brønsted basicity of sulfur compared to oxygen and a higher energy barrier to forming the thiocarbenium intermediate.[3] Therefore, simple acid hydrolysis is rarely effective.
Q2: What are some reliable methods for dithiane deprotection?
A2: Deprotection typically requires reagents that enhance the leaving group ability of the sulfur atoms. This is achieved through methods involving heavy metals, alkylating agents, or oxidants.[3]
-
Oxidative Methods: Reagents like N-bromosuccinimide (NBS) or o-iodoxybenzoic acid (IBX) are effective.[4][5] A mild and environmentally friendly option involves using 30% aqueous hydrogen peroxide with a catalytic amount of iodine in a micellar system.[6]
-
Metal-Mediated Methods: Mercury(II) salts (e.g., HgCl₂) are classic reagents for this transformation, but their toxicity is a significant drawback.[2] Copper(II) salts have also been used effectively under solvent-free conditions.[7]
Data Presentation: Comparison of Common Dithiane Deprotection Methods
| Method | Typical Reagents & Conditions | Advantages | Disadvantages & Considerations | Citations |
| Oxidative (NBS) | N-Bromosuccinimide (NBS) in acetone (B3395972)/water at room temperature. | Relatively mild, avoids toxic heavy metals. | Can react with other sensitive functional groups (e.g., alkenes). | [5] |
| Oxidative (H₂O₂/I₂) | 30% H₂O₂, I₂ (5 mol%), SDS in water. | Green, mild, neutral conditions, tolerates many protecting groups. High yields. | May not be suitable for all substrates. | [6] |
| Oxidative (IBX) | o-Iodoxybenzoic acid (IBX) with β-cyclodextrin in water at room temp. | Neutral conditions, excellent yields. | IBX can be explosive under certain conditions. | [4] |
| Metal-Mediated | HgCl₂, CaCO₃ in aqueous acetonitrile. | Highly effective and general. | Highly Toxic . Generates hazardous mercury waste. | [2] |
Section 3: Troubleshooting Reactions Using 1,4-Dithiane-2,5-diol (B140307)
1,4-Dithiane-2,5-diol is not typically used as a protecting group but serves as a stable, solid precursor for the in situ generation of 2-mercaptoacetaldehyde, a versatile bifunctional building block.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: My reaction using 1,4-dithiane-2,5-diol as a starting material is failing. What is its primary role?
A1: 1,4-Dithiane-2,5-diol is a dimer of 2-mercaptoacetaldehyde.[10] Its primary function in synthesis is to slowly release this reactive intermediate under basic or thermal conditions.[9][11] The reaction failure is likely in the subsequent step that consumes the 2-mercaptoacetaldehyde.
Q2: How can I ensure the efficient generation and reaction of 2-mercaptoacetaldehyde?
A2: The cleavage of the dimer is the crucial first step.
-
Base/Heat: The presence of a base (like triethylamine) or heating is typically required to facilitate the cleavage into two molecules of 2-mercaptoacetaldehyde.[9][10]
-
Reaction Type: This intermediate is often used in multicomponent reactions like the Gewald reaction to form 2-aminothiophenes or in sulfa-Michael/aldol cascades.[10] Ensure all other components for these subsequent reactions are present and that conditions are suitable for the specific transformation.
Visualization: Reaction Pathway of 1,4-Dithiane-2,5-diol
Caption: In situ generation of 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Lithiation and Alkylation of 1,3-Dithiane (B146892)
Materials: 1,3-Dithiane, anhydrous THF, n-Butyllithium (n-BuLi), primary alkyl halide.
-
Under an argon atmosphere, dissolve 1,3-dithiane (1.0 eq.) in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer.
-
Cool the solution to -40 °C in a dry ice/acetonitrile bath.
-
Slowly add a solution of n-BuLi (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -30 °C.
-
Stir the resulting milky white suspension at this temperature for 1-2 hours.
-
Cool the mixture to -78 °C (dry ice/acetone bath).
-
Slowly add the primary alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Perform an aqueous work-up, extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Deprotection of a 2-Alkyl-1,3-Dithiane using N-Bromosuccinimide (NBS)[5]
Materials: 2-Alkyl-1,3-dithiane, N-Bromosuccinimide (NBS), acetone, water.
-
Dissolve the 2-alkyl-1,3-dithiane (1.0 eq.) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add N-bromosuccinimide (2.2 eq.) to the solution in portions at room temperature.
-
Stir the reaction and monitor its progress by TLC until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to consume any excess bromine.
-
Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by chromatography.
Protocol 3: Gewald Reaction using 1,4-Dithiane-2,5-diol[10]
Materials: α-methylene ketone, active methylene (B1212753) nitrile (e.g., malononitrile), 1,4-dithiane-2,5-diol, triethylamine (B128534) (Et₃N), ethanol (B145695).
-
To a solution of the ketone (1.0 mmol) and malononitrile (B47326) (1.0 mmol) in ethanol (10 mL), add 1,4-dithiane-2,5-diol (0.5 mmol, as it generates two equivalents of the thiol).[10]
-
Add triethylamine (0.2 mL) to the mixture to act as a basic catalyst.[10]
-
Heat the reaction mixture to reflux and monitor progress by TLC.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica (B1680970) gel column chromatography to afford the desired 2-aminothiophene.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for 1,4-Dithiane-2,5-Diol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 1,4-dithiane-2,5-diol (B140307). The following information is designed to assist in optimizing catalyst selection and reaction conditions to achieve desired outcomes.
Introduction to 1,4-Dithiane-2,5-Diol Reactions
1,4-Dithiane-2,5-diol is a valuable and versatile reagent in organic synthesis, primarily serving as a stable, commercially available precursor for the in-situ generation of 2-mercaptoacetaldehyde.[1][2][3] This reactive intermediate possesses both a nucleophilic thiol group and an electrophilic aldehyde functionality, enabling a variety of useful synthetic transformations, including cascade and multicomponent reactions for the synthesis of sulfur-containing heterocycles.[1][4]
Key applications include the Gewald reaction for synthesizing 2-aminothiophenes and sulfa-Michael/aldol (B89426) cascade reactions for preparing substituted tetrahydrothiophenes.[1][5] The choice of catalyst and reaction conditions is critical as it significantly impacts the reaction's yield and the stereochemistry of the final product.[2]
Frequently Asked Questions (FAQs)
Q1: What is the first and most crucial step in reactions involving 1,4-dithiane-2,5-diol?
The initial and key step is the cleavage of the 1,4-dithiane-2,5-diol dimer to generate two molecules of 2-mercaptoacetaldehyde.[4] This process can be effectively facilitated by either a base or thermal conditions.[4]
Q2: What are the most common classes of catalysts used for 1,4-dithiane-2,5-diol reactions?
The most common catalysts are bases, which facilitate the initial cleavage of the diol and subsequent reaction steps. These include tertiary amines like triethylamine (B128534) (Et₃N), 1,4-diazabicyclo[2.2.2]octane (DABCO), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and inorganic bases such as anhydrous potassium carbonate.[2] Chiral organocatalysts, such as squaramide derivatives derived from cinchona alkaloids, are also employed to control stereoselectivity in asymmetric reactions.[5]
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of reactions involving 1,4-dithiane-2,5-diol.[1]
Q4: What are the typical purification methods for products derived from 1,4-dithiane-2,5-diol?
The most common purification technique is silica (B1680970) gel column chromatography.[1][4] The choice of eluent system, typically a mixture of hexane (B92381) and ethyl acetate (B1210297), will depend on the polarity of the product.[1] In some cases, purification can also be achieved by crystallization.[4]
Troubleshooting Guides
This section addresses common issues encountered during experiments with 1,4-dithiane-2,5-diol and provides actionable solutions.
Guide 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Cleavage of 1,4-Dithiane-2,5-Diol | Ensure the presence of a suitable base (e.g., Et₃N, DBU) or adequate thermal conditions to promote the formation of 2-mercaptoacetaldehyde. The cleavage is a prerequisite for the subsequent reaction. |
| Poor Quality of Reagents | Use freshly opened or purified reagents. 1,4-dithiane-2,5-diol and other starting materials can degrade over time. Ensure solvents are anhydrous if the reaction is sensitive to moisture. |
| Suboptimal Catalyst Concentration | The amount of catalyst can be critical. For instance, in the synthesis of 3-nitro-2-substituted thiophenes, a 20% loading of triethylamine has been used effectively.[2] Titrate the catalyst loading to find the optimal concentration for your specific reaction. |
| Incorrect Reaction Temperature | Temperature can significantly influence reaction rates. Some reactions proceed well at room temperature, while others, like the synthesis of 2-(methylthio)-3-aroyl/heteroaroyl thiophenes, may require heating to 80°C.[2] Optimize the temperature for your specific transformation. |
| Oxidation of Thiol Intermediates | The intermediate 2-mercaptoacetaldehyde contains a thiol group that is susceptible to oxidation. To prevent the formation of disulfide byproducts, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
Guide 2: Poor Stereoselectivity
| Potential Cause | Suggested Solution |
| Achiral Catalyst or Reaction Conditions | For stereoselective transformations, the use of a chiral catalyst is often necessary. Chiral organocatalysts, such as squaramide derivatives, have been successfully used in asymmetric sulfa-Michael/aldol cascade reactions.[5] |
| Suboptimal Catalyst Structure | The structure of the catalyst can significantly influence the stereochemical outcome. For instance, in sulfa-Michael/intramolecular aldol reactions, the stereoselectivity was found to be dependent on the structure of the hydrogen-bonding unit within the catalyst. |
| Incorrect Solvent or Temperature | Solvent and temperature can affect the transition state energies of diastereomeric pathways. Screen different solvents and temperatures to optimize the diastereomeric ratio or enantiomeric excess. Theoretical studies have shown that methanol (B129727) can play a crucial role in mediating proton transfer and influencing the energy barriers of reaction pathways. |
Experimental Protocols and Data
Catalyst and Condition Comparison for Selected Reactions
The following table summarizes catalyst and condition data from various reported reactions to aid in the selection of starting parameters for your experiments.
| Reaction Type | Substrates | Catalyst | Catalyst Loading | Solvent | Temperature | Yield | Reference |
| Thiophene Synthesis | α-oxoketene dithioacetals | Anhydrous K₂CO₃ | Not specified | Ethanol (B145695) | 80°C | 55-70% | [2] |
| Thiophene Synthesis | Nitroalkenes | Triethylamine (Et₃N) | 20% | Not specified | Not specified | Not specified | [2] |
| Tetrahydrothiophene Synthesis | Chalcones | Triethylamine (Et₃N) | 0.1 mmol | Dichloromethane (B109758) (DCM) | Room Temp. | Not specified | [1] |
| Thiazole Synthesis | Not specified | Ionic Liquid | Not specified | Not specified | Ambient Temp. | 78-89% | [2] |
| [3+3] Cycloaddition | Azomethine imines | DABCO | Not specified | Not specified | Not specified | Good yields |
Detailed Experimental Protocol: Gewald Reaction for 2-Aminothiophene Synthesis
This protocol describes a general one-pot procedure for the synthesis of 2-aminothiophenes from a ketone, malononitrile (B47326), and 1,4-dithiane-2,5-diol.[1]
Materials:
-
Appropriate ketone (e.g., cyclohexanone) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
1,4-Dithiane-2,5-diol (0.5 mmol)
-
Triethylamine (Et₃N) (0.2 mL)
-
Ethanol (EtOH) (10 mL)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate for elution
Procedure:
-
To a solution of the ketone (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add 1,4-dithiane-2,5-diol (0.5 mmol).
-
Add triethylamine (0.2 mL) to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aminothiophene.[1]
Detailed Experimental Protocol: Sulfa-Michael/Aldol Cascade for Tetrahydrothiophene Synthesis
This protocol outlines a general procedure for the reaction between a chalcone (B49325) and 1,4-dithiane-2,5-diol.[1]
Materials:
-
Substituted chalcone (1.0 mmol)
-
1,4-Dithiane-2,5-diol (0.6 mmol)
-
Triethylamine (Et₃N) (0.1 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 mmol) in dichloromethane (10 mL).
-
Add 1,4-dithiane-2,5-diol (0.6 mmol) to the solution.
-
Add triethylamine (0.1 mmol) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction time may vary depending on the substrate.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the substituted tetrahydrothiophene.[1]
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the reactions discussed.
Caption: Workflow for the Gewald reaction.
Caption: Workflow for the sulfa-Michael/aldol cascade.
Caption: Decision workflow for selecting a synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organocatalytic sulfa-Michael/aldol cascade: constructing functionalized 2,5-dihydrothiophenes bearing a quaternary carbon stereocenter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Navigating the Intricacies of Mercaptoacetaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing the stability of mercaptoacetaldehyde (B1617137) derived from its stable precursor, 1,4-dithiane-2,5-diol (B140307). This highly reactive thioaldehyde is a valuable building block in organic synthesis, particularly in the development of novel therapeutics. However, its inherent instability presents unique challenges in experimental workflows. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure successful handling and application of this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between 1,4-dithiane-2,5-diol and mercaptoacetaldehyde?
A1: 1,4-Dithiane-2,5-diol is the stable, cyclic dimer of mercaptoacetaldehyde.[1][2] Due to the high reactivity of the free thioaldehyde, it readily dimerizes to form the more stable dithiane diol. In many synthetic applications, the this compound is used as a convenient and solid precursor to generate the reactive mercaptoacetaldehyde in situ through the application of heat or a base.[3] This equilibrium is a key aspect of managing the compound's reactivity.
Q2: Why is mercaptoacetaldehyde so unstable?
A2: The instability of mercaptoacetaldehyde arises from the presence of two highly reactive functional groups: a thiol (-SH) and an aldehyde (-CHO). Thioaldehydes are generally more reactive than their ketone counterparts and are prone to oligomerization and polymerization.[1][4] The thiol group is susceptible to oxidation, especially in the presence of air, leading to the formation of disulfides.[5] The aldehyde group can undergo aldol-type condensation reactions. The combination of these functionalities makes the isolated monomer highly reactive.
Q3: What are the primary degradation pathways for mercaptoacetaldehyde?
A3: The primary degradation pathways for mercaptoacetaldehyde are oxidation and polymerization. The thiol group can be oxidized to form a disulfide. The aldehyde functionality, in concert with the thiol, can lead to the formation of various oligomers and polymers. The most well-defined "degradation" pathway in the absence of other reagents is the dimerization to the more stable 1,4-dithiane-2,5-diol.
Q4: How should I store 1,4-dithiane-2,5-diol?
A4: 1,4-Dithiane-2,5-diol is a relatively stable solid. It should be stored in a cool, dry place, away from heat and sources of ignition.[1] While it is the stable form of mercaptoacetaldehyde, it is still advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize any potential slow degradation, especially if it is to be stored for extended periods.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of 1,4-dithiane-2,5-diol to mercaptoacetaldehyde. | Insufficient heat or base to shift the equilibrium from the dimer to the monomer. | Gradually increase the reaction temperature, monitoring for product formation by TLC or other appropriate analytical methods. If using a base, ensure stoichiometric amounts or a suitable catalyst are employed. Consider using a stronger, non-nucleophilic base if compatible with your reaction conditions. |
| Formation of a significant amount of white/yellow precipitate during the reaction. | This is likely the unreacted 1,4-dithiane-2,5-diol, which has limited solubility in many organic solvents. | Ensure the reaction temperature is sufficient to promote dissolution and conversion to the monomer. Consider using a co-solvent system to improve the solubility of the this compound. |
| Rapid discoloration of the reaction mixture (yellowing or browning). | This often indicates oxidation of the thiol group to form disulfides or other colored byproducts. | Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen). Use degassed solvents to minimize dissolved oxygen.[5] |
| Formation of viscous oil or intractable solid instead of the desired product. | This suggests polymerization or uncontrolled side reactions of the highly reactive mercaptoacetaldehyde. | Generate the mercaptoacetaldehyde in situ at a low temperature and ensure it reacts quickly with the other reagents. Maintain a low concentration of the free thioaldehyde by slow addition of the this compound or the activating agent (heat/base). |
| Inconsistent reaction yields. | The equilibrium between the dimer and monomer can be sensitive to minor variations in reaction conditions (temperature, concentration, purity of reagents). | Standardize all reaction parameters meticulously. Ensure the 1,4-dithiane-2,5-diol is of high purity. Monitor the reaction progress closely using a reliable analytical technique. |
Quantitative Data on Stability
| Condition | Expected Stability of Mercaptoacetaldehyde | Primary Degradation Pathways |
| Acidic pH (pH < 4) | Low | Acid-catalyzed polymerization and self-condensation reactions. |
| Neutral pH (pH 6-8) | Very Low | Prone to rapid oxidation by air and dimerization. |
| Basic pH (pH > 8) | Low | Base-catalyzed aldol-type condensation and polymerization. Thiolate form is more susceptible to oxidation. |
| Low Temperature (< 0 °C) | Moderate | Stability is enhanced, but the compound remains reactive. Dimerization will still occur. |
| Room Temperature (~25 °C) | Very Low | Rapid degradation through multiple pathways. |
| Elevated Temperature (> 40 °C) | Extremely Low | Accelerated rates of all degradation pathways. |
Experimental Protocols
Protocol 1: In Situ Generation of Mercaptoacetaldehyde from 1,4-Dithiane-2,5-diol for Subsequent Reaction
This protocol describes the general procedure for generating mercaptoacetaldehyde in the reaction mixture for immediate use.
Materials:
-
1,4-dithiane-2,5-diol
-
Anhydrous, degassed solvent (e.g., THF, Toluene, DMF)
-
Base (e.g., triethylamine, DBU) or heat source
-
Substrate for reaction with mercaptoacetaldehyde
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Set up a reaction vessel under an inert atmosphere of argon or nitrogen.
-
Add the substrate and the anhydrous, degassed solvent to the reaction vessel.
-
In a separate flask, prepare a solution or slurry of 1,4-dithiane-2,5-diol in the same solvent.
-
To generate mercaptoacetaldehyde via base:
-
Add the base to the reaction vessel containing the substrate.
-
Slowly add the 1,4-dithiane-2,5-diol solution/slurry to the reaction mixture at the desired temperature (often room temperature or slightly elevated).
-
-
To generate mercaptoacetaldehyde via heat:
-
Add the 1,4-dithiane-2,5-diol solution/slurry to the reaction vessel containing the substrate.
-
Gradually heat the reaction mixture to the desired temperature (typically > 80 °C, solvent-dependent) to facilitate the cracking of the dimer.
-
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to observe the consumption of the starting materials and formation of the desired product.
-
Upon completion, proceed with the appropriate workup and purification for your specific product.
Protocol 2: Analytical Methods for Monitoring Mercaptoacetaldehyde and its Dimer
Given the reactivity of mercaptoacetaldehyde, analytical monitoring can be challenging.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Application: Suitable for monitoring the volatile mercaptoacetaldehyde.
-
Sample Preparation: A headspace analysis of the reaction mixture can be performed to detect the presence of the volatile monomer. Direct injection of the reaction mixture may be possible if the solvent and other components are compatible. Derivatization with a suitable agent can improve stability and chromatographic performance.
-
Typical GC Conditions (starting point):
-
Column: A polar capillary column (e.g., WAX-type) is recommended for analyzing aldehydes.
-
Inlet Temperature: Keep the inlet temperature relatively low (e.g., 150-200 °C) to minimize on-column degradation.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to an appropriate final temperature.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry: Use electron ionization (EI) and monitor for the molecular ion of mercaptoacetaldehyde (m/z = 76) and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC):
-
Application: Useful for monitoring the less volatile 1,4-dithiane-2,5-diol and potentially derivatized mercaptoacetaldehyde.
-
Sample Preparation: For the analysis of mercaptoacetaldehyde, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to form a stable, UV-active hydrazone.
-
Typical HPLC Conditions (for the dimer):
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid).
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) or a mass spectrometer (LC-MS).
-
Visualizations
Caption: Equilibrium between 1,4-dithiane-2,5-diol and mercaptoacetaldehyde.
Caption: Experimental workflow for reactions involving mercaptoacetaldehyde.
Caption: Primary degradation and equilibrium pathways of mercaptoacetaldehyde.
References
preventing byproduct formation in dithiane diol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during dithiane diol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing dithiane diols, and where can byproducts form?
A1: The synthesis of a this compound typically involves a multi-step process that utilizes the dithiane group as a protecting group for a carbonyl and as a tool for carbon-carbon bond formation via umpolung (polarity inversion).[1][2] The general sequence is:
-
Protection: A carbonyl compound is reacted with a dithiol (e.g., 1,3-propanedithiol) to form a dithiane.[3]
-
Deprotonation: A strong base, such as n-butyllithium (n-BuLi), is used to remove a proton from the carbon between the two sulfur atoms, creating a nucleophilic carbanion.[1][4]
-
Alkylation: The carbanion reacts with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond.[4][5] This step can be repeated to add a second alkyl group.
-
Deprotection (Hydrolysis): The dithiane is removed to reveal the carbonyl group.[4]
-
Reduction: The resulting carbonyl is reduced to a hydroxyl group, yielding the diol.
Byproducts can be generated at each of these stages, impacting the final yield and purity of the this compound.
Q2: What are the common byproducts in the alkylation step, and how can they be minimized?
A2: The alkylation step is critical, and several byproducts can form:
-
Unreacted Starting Material: This can result from incomplete deprotonation or an insufficiently reactive alkylating agent.[5]
-
Self-Condensation Products: The dithiane enolate can react with itself if the alkylating agent is not added promptly or is not reactive enough.[5]
-
Products of Elimination Reactions: The use of secondary or tertiary alkyl halides as electrophiles can lead to elimination byproducts.[5]
To minimize these byproducts, it is crucial to maintain a low reaction temperature (typically -78 °C) to ensure enolate stability, use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-BuLi for complete deprotonation, and employ reactive alkylating agents such as primary alkyl iodides or bromides.[5]
Q3: What issues can arise during the deprotection (hydrolysis) of the dithiane group?
A3: Deprotection of the dithiane can be challenging and may require harsh conditions, which can lead to the formation of byproducts or degradation of the desired product.[3] Common issues include:
-
Incomplete Hydrolysis: The stability of the dithiane can make its removal difficult, leading to a mixture of the protected and deprotected product.
-
Side Reactions with Harsh Reagents: Some deprotection methods use heavy metal salts (e.g., mercury(II) chloride), which are toxic and can lead to undesired side reactions.[4] Alternative methods using reagents like o-iodoxybenzoic acid (IBX) or N-halosuccinimides are available.[3][6]
Q4: Can the dithiane protecting group react with other functional groups in the molecule?
A4: The dithiane group is generally stable to a wide range of reaction conditions, including those that are basic.[2][7] This stability allows for selective reactions on other parts of the molecule. However, very strong acids or oxidizing agents can affect the dithiane. Careful planning of the synthetic route is necessary to ensure the compatibility of all functional groups and reagents.
Troubleshooting Guides
Problem 1: Low Yield of Alkylated Dithiane
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of unreacted starting dithiane | Incomplete deprotonation. | Use a stronger base (e.g., n-BuLi) or ensure the base is of high purity and concentration. Allow sufficient time for deprotonation before adding the alkylating agent. |
| Ineffective alkylating agent. | Use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride).[5] Ensure the purity of the alkylating agent. | |
| Decomposition of the enolate. | Maintain a very low reaction temperature (e.g., -78 °C) throughout the deprotonation and alkylation steps.[5] | |
| Presence of self-condensation products | Slow addition or low reactivity of the alkylating agent. | Add the alkylating agent dropwise to the pre-formed enolate solution at a low temperature to ensure rapid trapping.[5] |
| Presence of elimination byproducts | Use of secondary or tertiary alkyl halides. | Whenever possible, use primary alkyl halides as they are less prone to elimination reactions.[5] |
Problem 2: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted starting material | Incomplete reaction. | Ensure complete enolate formation and consider using a slight excess of the alkylating agent.[5] |
| Presence of diisopropylamine (B44863) (if using LDA) | Byproduct of the base. | Perform an acidic workup to remove the basic diisopropylamine.[5] |
| Difficulty separating the desired product from byproducts | Similar polarities of the components. | Employ careful column chromatography, potentially using different solvent systems to achieve better separation. |
Experimental Protocols
General Protocol for the Alkylation of 1,3-Dithiane (B146892)
-
Enolate Formation:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-dithiane (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).[5]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) (1.05 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.[5]
-
-
Alkylation:
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[5]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Workflow and Troubleshooting
This compound Synthesis Workflow
Caption: General workflow for the synthesis of a this compound.
Troubleshooting Alkylation Byproducts
Caption: Troubleshooting guide for common byproducts in dithiane alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. google.com [google.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Reactions Involving 1,4-Dithiane-2,5-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-dithiane-2,5-diol (B140307).
Frequently Asked Questions (FAQs)
Q1: What is 1,4-dithiane-2,5-diol and why is it used in synthesis?
A1: 1,4-Dithiane-2,5-diol (CAS: 40018-26-6) is a stable, commercially available crystalline solid.[1] It serves as a convenient and less odorous precursor to 2-mercaptoacetaldehyde, a versatile bifunctional synthon in organic synthesis.[2][3] Under basic or thermal conditions, the diol readily dissociates into two equivalents of 2-mercaptoacetaldehyde, which can then participate in a variety of reactions to form sulfur-containing heterocycles like thiophenes and tetrahydrothiophenes.[2][4]
Q2: What are the typical storage conditions for 1,4-dithiane-2,5-diol?
A2: 1,4-dithiane-2,5-diol should be stored in a cool, dry place, typically at 2°C - 8°C, under an inert atmosphere such as nitrogen to prevent degradation.[5]
Q3: My reaction with 1,4-dithiane-2,5-diol is sluggish or incomplete. What are the possible causes?
A3: Several factors could contribute to an incomplete reaction:
-
Insufficient base: Many reactions involving 1,4-dithiane-2,5-diol require a base (e.g., triethylamine (B128534), potassium carbonate) to facilitate the in situ generation of 2-mercaptoacetaldehyde.[4][6] Ensure the correct stoichiometry of the base is used.
-
Low temperature: While some reactions proceed at room temperature, others may require heating to facilitate the dissociation of the diol and to drive the reaction to completion.[2][6]
-
Purity of reactants: Impurities in the starting materials or solvents can interfere with the reaction. Ensure high-purity reagents and anhydrous solvents are used where necessary.
-
Poor solubility: 1,4-dithiane-2,5-diol is soluble in alcohol but only slightly soluble in water.[2] Ensure a suitable solvent is used to dissolve all reactants.
Q4: What are common byproducts in reactions involving 1,4-dithiane-2,5-diol?
A4: Common byproducts can include unreacted starting materials, self-condensation products of 2-mercaptoacetaldehyde, or products from side reactions. The specific byproducts will depend on the reaction being performed. Careful control of reaction conditions such as temperature and stoichiometry can help minimize byproduct formation.
Troubleshooting Guide: Work-up Procedures
Q5: How do I remove unreacted 1,4-dithiane-2,5-diol from my reaction mixture?
A5: Unreacted 1,4-dithiane-2,5-diol is a polar compound. It can often be removed through:
-
Aqueous extraction: If your product is soluble in an organic solvent, washing the organic layer with water or brine can help remove the more water-soluble diol.
-
Silica (B1680970) gel column chromatography: This is a very effective method for separating the polar diol from less polar products.[4] A typical eluent system would be a gradient of hexane (B92381) and ethyl acetate (B1210297).[4]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be used to purify it from the diol.
Q6: I am observing a persistent sulfurous odor after my work-up. How can I eliminate it?
A6: A lingering sulfurous odor is likely due to residual volatile sulfur compounds. Washing the organic phase with a dilute solution of sodium hypochlorite (B82951) (bleach) or hydrogen peroxide can help oxidize and remove these impurities. Exercise caution as these reagents can also affect your desired product.
Q7: My product is water-soluble, making extractive work-up difficult. What purification strategy should I employ?
A7: For water-soluble products, consider the following purification techniques:
-
Lyophilization: If the byproducts are volatile, removing the solvent by lyophilization (freeze-drying) can be effective.
-
Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent method for purifying polar, water-soluble compounds.
-
Size-Exclusion Chromatography (SEC): If there is a significant size difference between your product and the impurities, SEC can be a viable option.
Experimental Protocols & Data
General Experimental Workflow for a Sulfa-Michael/Aldol Cascade Reaction
This workflow outlines a typical procedure for the synthesis of a substituted tetrahydrothiophene (B86538) using 1,4-dithiane-2,5-diol and a chalcone (B49325).
Caption: A typical workflow for a sulfa-Michael/aldol cascade reaction.
Detailed Work-up Procedure
This diagram details the steps involved in a typical extractive and chromatographic work-up.
Caption: A detailed workflow for a standard work-up procedure.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of thiophenes and tetrahydrothiophenes using 1,4-dithiane-2,5-diol.
| Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature | Typical Yield | Reference |
| Gewald Reaction | Ketone, Malononitrile (B47326) | Triethylamine | Ethanol (B145695) | Reflux | Good | [4] |
| Sulfa-Michael/Aldol Cascade | Chalcones | Triethylamine | Ethanol | Room Temperature | Good | [4] |
| Synthesis of 2-methylthio-3-aroylthiophenes | α-oxoketene dithioacetals | Potassium Carbonate | Ethanol | 80 °C | 55-70% | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiophenes via the Gewald Reaction [4]
-
To a solution of the α-methylene ketone (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add 1,4-dithiane-2,5-diol (0.5 mmol).
-
Add triethylamine (0.2 mL) to the reaction mixture.
-
Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired 2-aminothiophene.
Protocol 2: Synthesis of Substituted Tetrahydrothiophenes via Sulfa-Michael/Aldol Cascade [4]
-
In a round-bottom flask, dissolve the chalcone (1.0 mmol) in ethanol (10 mL).
-
Add 1,4-dithiane-2,5-diol (0.6 mmol) to the solution.
-
Add triethylamine (0.1 mmol) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Reaction times may vary depending on the specific substrate.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the substituted tetrahydrothiophene.
References
Technical Support Center: Stereoselective Control in Reactions with 1,4-Dithiane-2,5-diol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-dithiane-2,5-diol (B140307). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you control stereoselectivity in your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is 1,4-dithiane-2,5-diol and why is it used in stereoselective synthesis?
A1: 1,4-Dithiane-2,5-diol is the stable, commercially available dimer of 2-mercaptoacetaldehyde.[1][2] In the presence of a base or heat, it dissociates in situ to provide two equivalents of the reactive 2-mercaptoacetaldehyde. This intermediate possesses both a nucleophilic thiol group and an electrophilic aldehyde, making it a versatile C2 synthon for various cascade and multicomponent reactions.[1] Its utility in stereoselective synthesis lies in its ability to participate in reactions that generate multiple new stereocenters, with the stereochemical outcome often being highly controllable through the choice of catalysts, and reaction conditions.
Q2: What are the most common stereoselective reactions involving 1,4-dithiane-2,5-diol?
A2: The most prominent stereoselective reactions include:
-
Sulfa-Michael/Aldol Cascade Reactions: This sequence is widely used to synthesize highly substituted tetrahydrothiophenes. The reaction of 1,4-dithiane-2,5-diol with α,β-unsaturated carbonyl compounds, like chalcones, can be catalyzed by organocatalysts to afford products with high diastereoselectivity and enantioselectivity.[1]
-
[3+3] Cycloaddition Reactions: A notable example is the DABCO-catalyzed reaction with azomethine imines, which yields six-membered dinitrogen-fused heterocycles with excellent diastereoselectivity.[2][3][4][5]
-
Gewald Reaction: While not always focused on stereoselectivity at the core of the thiophene (B33073) ring, this multicomponent reaction to form 2-aminothiophenes can involve chiral substrates or catalysts to induce stereochemistry in the substituents.[1]
Q3: How does the anomeric effect influence stereoselectivity in these reactions?
A3: In the context of reactions involving 1,4-dithiane-2,5-diol, particularly the DABCO-catalyzed [3+3] cycloaddition, the anomeric effect plays a crucial role in dictating the stereochemical outcome.[3][5] The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane-like ring to prefer the axial orientation. In the transition state of the cyclization, the orientation of the newly forming stereocenters is influenced by the stabilizing orbital interactions of the anomeric effect, leading to the preferential formation of one diastereomer over the other. Specifically, there is a stabilizing interaction between the lone pair of one heteroatom and the antibonding orbital (σ*) of the C-X bond (where X is another heteroatom). This leads to a more stable, lower energy transition state for the formation of the major diastereomer.
Q4: How can I confirm the stereochemical outcome of my reaction?
A4: The most common method for determining the relative and absolute stereochemistry of your products is through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR. The coupling constants between adjacent protons can provide information about their dihedral angles and thus their relative stereochemistry (e.g., cis or trans). For chiral, non-racemic products, chiral High-Performance Liquid Chromatography (HPLC) is often used to determine the enantiomeric excess (ee). In some cases, single-crystal X-ray diffraction can provide unambiguous proof of the stereostructure.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Sulfa-Michael/Aldol Cascade Reactions
| Symptom | Possible Cause | Suggested Solution |
| Formation of a mixture of diastereomers (low d.r.) | Inefficient Catalyst: The chosen catalyst may not be providing a sufficiently ordered transition state. | Catalyst Screening: Test a range of organocatalysts. For chalcone (B49325) substrates, bifunctional squaramide catalysts derived from cinchona alkaloids have shown high efficiency. For other substrates, different catalysts may be optimal. |
| Incorrect Solvent: The solvent can influence the stability of the transition state and the solubility of the catalyst and reactants. | Solvent Optimization: Screen a variety of solvents with different polarities (e.g., toluene, CH2Cl2, THF, ethyl acetate). | |
| Reaction Temperature: Higher temperatures can lead to lower stereoselectivity by providing enough energy to overcome the activation barrier for the formation of the less favored diastereomer. | Lower the Reaction Temperature: Run the reaction at 0 °C or even -20 °C. This may require longer reaction times. | |
| Substrate Effects: The electronic and steric properties of the α,β-unsaturated carbonyl compound can significantly impact diastereoselectivity. | Substrate Modification (if possible): If the substrate can be modified, consider that electron-withdrawing groups on the chalcone can sometimes lead to better yields, while steric hindrance from ortho-substituents can influence the diastereomeric ratio.[6] |
Issue 2: Low or No Yield in DABCO-Catalyzed [3+3] Cycloaddition
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or does not proceed to completion. | Catalyst Inactivity: The DABCO catalyst may be of poor quality or may have degraded. | Use Fresh Catalyst: Ensure the DABCO is pure and dry. Consider using freshly sublimed DABCO for best results. |
| Insufficient Generation of 2-Mercaptoacetaldehyde: The equilibrium between 1,4-dithiane-2,5-diol and the reactive monomer may not be favorable under the reaction conditions. | Optimize Reaction Conditions: Ensure the reaction is run at a suitable temperature (e.g., 40 °C in Et2O has been reported to be effective).[7] The choice of solvent can also play a critical role.[7] | |
| Decomposition of Reactants or Products: The azomethine imine or the product may be unstable under the reaction conditions. | Monitor Reaction Closely: Use TLC or another appropriate method to monitor the reaction progress and stop the reaction as soon as the starting material is consumed to avoid product degradation. |
Issue 3: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Diastereomers are difficult to separate by column chromatography. | Similar Polarity of Diastereomers: The diastereomers may have very similar polarities, making them co-elute. | Optimize Chromatography Conditions: Try different solvent systems with varying polarities. Sometimes, a less polar solvent system with a longer column can improve separation. Consider using a different stationary phase (e.g., diol- or cyano-bonded silica). |
| Recrystallization: If the product is a solid, recrystallization can be a very effective method for separating diastereomers. | ||
| Derivatization: In some cases, derivatizing the mixture of diastereomers (e.g., by acylation of a hydroxyl group) can lead to derivatives with different polarities that are easier to separate. The protecting group can then be removed after separation. | ||
| Catalyst is difficult to remove from the product. | Catalyst Polarity: Amine catalysts like DABCO can be basic and may stick to the silica (B1680970) gel column. | Acidic Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine catalyst and extract it into the aqueous layer. |
Quantitative Data
Table 1: Diastereoselectivity in the Sulfa-Michael/Aldol Cascade of Chalcones with 1,4-Dithiane-2,5-diol
| Entry | R1 | R2 | Yield (%) | d.r. |
| 1 | C6H5 | H | 85 | >95:5 |
| 2 | 4-ClC6H4 | H | 82 | >95:5 |
| 3 | 4-BrC6H4 | H | 84 | >95:5 |
| 4 | 4-FC6H4 | H | 80 | >95:5 |
| 5 | 4-MeC6H4 | H | 88 | >95:5 |
| 6 | 2-ClC6H4 | H | 75 | 90:10 |
| 7 | 2-BrC6H4 | H | 78 | 90:10 |
| 8 | 4-NO2C6H4 | H | 86 | >95:5 |
| 9 | 4-CNC6H4 | H | 83 | >95:5 |
| 10 | 4-MeOC6H4 | H | 60 | >95:5 |
| 11 | C6H5 | Cl | 72 | >95:5 |
| 12 | C6H5 | Me | 85 | >95:5 |
Data adapted from a study on the catalyst-free synthesis of trisubstituted tetrahydrothiophenes.[6] The diastereomeric ratio (d.r.) was determined by 1H NMR analysis of the crude reaction mixture.
Table 2: Diastereoselectivity in the DABCO-Catalyzed [3+3] Cycloaddition of Azomethine Imines with 1,4-Dithiane-2,5-diol
| Entry | R1 | R2 | R3 | Yield (%) | d.r. |
| 1 | C6H5 | Ph | Ph | 86 | >20:1 |
| 2 | 4-MeC6H4 | Ph | Ph | 88 | >20:1 |
| 3 | 4-MeOC6H4 | Ph | Ph | 85 | >20:1 |
| 4 | 4-FC6H4 | Ph | Ph | 82 | >20:1 |
| 5 | 4-ClC6H4 | Ph | Ph | 84 | >20:1 |
| 6 | 4-BrC6H4 | Ph | Ph | 87 | >20:1 |
| 7 | 2-ClC6H4 | Ph | Ph | 75 | >20:1 |
| 8 | C6H5 | 4-MeC6H4 | Ph | 89 | >20:1 |
| 9 | C6H5 | 4-MeOC6H4 | Ph | 91 | >20:1 |
| 10 | C6H5 | 4-ClC6H4 | Ph | 83 | >20:1 |
| 11 | C6H5 | Ph | 4-MeC6H4 | 90 | >20:1 |
| 12 | C6H5 | Ph | 4-MeOC6H4 | 92 | >20:1 |
Data extracted from a study on the highly diastereoselective DABCO-catalyzed [3+3] cycloaddition.[7] The diastereomeric ratio (d.r.) was determined by 1H NMR analysis of the crude reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Sulfa-Michael/Aldol Cascade Reaction with Chalcones
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the chalcone (1.0 mmol) in dichloromethane (B109758) (DCM, 10 mL) in a round-bottom flask, add 1,4-dithiane-2,5-diol (0.6 mmol).
-
Catalyst Addition: Add the appropriate catalyst (e.g., for a base-catalyzed reaction, triethylamine (B128534) (0.1 mmol); for an organocatalyzed asymmetric reaction, a squaramide catalyst at a specified mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to yield the substituted tetrahydrothiophene.[1]
Protocol 2: General Procedure for the Highly Diastereoselective DABCO-Catalyzed [3+3] Cycloaddition with Azomethine Imines
This protocol is based on a published procedure and should be adapted as needed.
-
Reaction Setup: To a solution of the azomethine imine (0.2 mmol) and 1,4-dithiane-2,5-diol (0.3 mmol) in diethyl ether (Et2O, 2.0 mL) in a sealed tube, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.04 mmol).
-
Reaction Conditions: Seal the tube and stir the reaction mixture at 40 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the azomethine imine is completely consumed.
-
Workup and Purification: Cool the reaction mixture to room temperature, concentrate it under reduced pressure, and purify the residue by flash column chromatography on silica gel to afford the desired product.
Visualizations
Caption: Decision workflow for stereoselective synthesis.
Caption: Troubleshooting logic for low diastereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly diastereoselective DABCO-catalyzed [3 + 3]-cycloaddition of 1,4-dithiane-2,5-diol with azomethine imines. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Highly diastereoselective DABCO-catalyzed [3 + 3]-cycloaddition of 1,4-dithiane-2,5-diol with azomethine imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Highly Diastereoselective DABCO-Catalyzed [3 + 3]-Cycloaddition of 1,4-Dithiane-2,5-diol with Azomethine Imines - figshare - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Reactions Using 1,4-Dithiane-2,5-Diol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-dithiane-2,5-diol (B140307). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile synthon.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with 1,4-dithiane-2,5-diol?
A1: The primary safety concern is the potential for thermal runaway. The in situ generation of 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol can be exothermic, and subsequent reactions, such as the Gewald reaction or Michael additions, can also generate significant heat. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. It is crucial to have a thorough understanding of the reaction's thermal profile, which can be obtained through techniques like reaction calorimetry, before attempting a large-scale synthesis.[1][2][3] Inadequate temperature control can lead to side reactions, impurity formation, and in worst-case scenarios, a dangerous increase in pressure and a runaway reaction.
Q2: How does the solubility of 1,4-dithiane-2,5-diol and its reaction products affect scale-up?
A2: 1,4-Dithiane-2,5-diol is a solid with moderate solubility in many organic solvents. At larger scales, ensuring complete dissolution to achieve a homogeneous reaction mixture can be challenging. Inadequate agitation can lead to localized "hot spots" and inconsistent reaction progress. Furthermore, the products of these reactions, often substituted thiophenes or other sulfur-containing heterocycles, may have limited solubility and can precipitate out of the reaction mixture. This can cause issues with stirring, heat transfer, and downstream processing, such as filtration and purification. Careful solvent selection and agitation studies are critical during process development.[4][5]
Q3: What are the common challenges related to product isolation and purification at scale?
A3: Products derived from 1,4-dithiane-2,5-diol are often polar, sulfur-containing compounds, which can present purification challenges. At a larger scale, chromatographic purification may not be economically viable. Crystallization is often the preferred method for purification. However, identifying a suitable solvent system that provides good recovery and high purity can be time-consuming. The presence of colored impurities is also a common issue in these reactions. Developing a robust crystallization protocol that effectively removes these impurities is a key aspect of process development.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the scale-up of reactions involving 1,4-dithiane-2,5-diol.
Issue 1: Low or Inconsistent Yields Upon Scale-Up
| Potential Cause | Troubleshooting Action |
| Poor Mixing and Mass Transfer | At larger scales, inefficient mixing can lead to localized concentration gradients and "hot spots," affecting reaction kinetics and promoting side reactions.[4][5] Ensure the reactor is equipped with an appropriate agitator and baffling to maintain a homogeneous mixture. The agitation speed may need to be recalculated for the larger vessel to ensure equivalent mixing. |
| Inefficient Heat Transfer | Exothermic reactions can be difficult to control at scale, leading to decomposition of reactants or products and the formation of byproducts.[3][6][7] Use a jacketed reactor with a reliable temperature control system. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation. |
| Incomplete Dissolution of 1,4-Dithiane-2,5-diol | As a solid reactant, ensuring it is fully dissolved before the reaction commences is crucial. In a large reactor, this can be slower than in the lab. Increase the agitation and consider gentle warming (if the reaction chemistry allows) to ensure complete dissolution before adding other reagents. |
| Sensitivity to Air or Moisture | While many reactions with 1,4-dithiane-2,5-diol are robust, some intermediates or catalysts may be sensitive to air or moisture, which can be more challenging to exclude in a large-scale setup. Ensure the reactor is properly inerted with nitrogen or argon, and use dry solvents and reagents. |
Issue 2: Increased Impurity Profile at Larger Scales
| Potential Cause | Troubleshooting Action |
| Longer Reaction Times | Heat-up and cool-down cycles are significantly longer in large reactors, which can lead to the formation of degradation products or side reactions that are not observed on a smaller scale.[6] Analyze the stability of your product and key intermediates under the reaction conditions over an extended period. It may be necessary to adjust the reaction time or quenching procedure. |
| Localized Overheating | Inadequate mixing can lead to "hot spots" where the temperature is significantly higher than the bulk, promoting the formation of thermal decomposition products.[4][7] Improve agitation and consider using a reactor with better heat transfer capabilities. |
| Changes in Reagent Addition Order or Rate | The order and rate of reagent addition can have a significant impact on the impurity profile. What works on a small scale may not be optimal for a large-scale reaction where mixing is slower. Re-optimize the addition profile at the target scale, potentially using a dosing pump for controlled addition. |
| Impurity Carryover from Starting Materials | The quality of starting materials can have a more pronounced effect on the final product purity at a larger scale.[8] Ensure that the specifications for all raw materials are well-defined and that each batch is tested for critical impurities before use. |
Issue 3: Difficulties with Product Isolation and Purification
| Potential Cause | Troubleshooting Action |
| Product Oiling Out During Crystallization | The product may separate as an oil instead of a crystalline solid, making isolation difficult and leading to lower purity. This can be caused by impurities or an inappropriate solvent system. Screen a wider range of crystallization solvents and consider using an anti-solvent. Seeding the solution with a small amount of pure crystalline material can also promote crystallization. |
| Formation of Fine Particles | Rapid crystallization can lead to the formation of very fine particles that are difficult to filter and wash effectively. Control the cooling rate during crystallization to promote the growth of larger crystals. Using an anti-solvent and adding it slowly can also help. |
| Persistent Colored Impurities | Sulfur-containing compounds are often prone to forming colored byproducts. These can be difficult to remove by crystallization alone. Consider a carbon treatment of the product solution before crystallization. In some cases, a small amount of a reducing agent, such as sodium bisulfite, added during workup can help to decolorize the product. |
| Product is a Highly Polar Solid | Highly polar products can be challenging to purify by conventional normal-phase chromatography, and crystallization may be difficult. Consider using reverse-phase chromatography for purification if the scale allows. For crystallization, explore more polar solvent systems or mixed solvent systems. |
Experimental Protocols & Methodologies
General Protocol for a Lab-Scale Gewald Reaction (Illustrative Example)
This protocol describes a typical lab-scale synthesis of a 2-aminothiophene derivative using 1,4-dithiane-2,5-diol.
Materials:
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Ketone (e.g., cyclohexanone): 1.0 eq
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Active methylene (B1212753) nitrile (e.g., malononitrile): 1.0 eq
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1,4-Dithiane-2,5-diol: 0.5 eq
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Base (e.g., morpholine (B109124) or triethylamine): 0.1-0.2 eq
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Solvent (e.g., ethanol (B145695) or methanol)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the ketone, active methylene nitrile, and the solvent.
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Stir the mixture at room temperature until all solids are dissolved.
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Add the 1,4-dithiane-2,5-diol to the mixture.
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Add the base catalyst to the reaction mixture.
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Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold solvent.
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If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Considerations for Scaling Up the Gewald Reaction:
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Heat Management: The Knoevenagel condensation, the initial step, can be exothermic. On a larger scale, the heat generated needs to be effectively removed to prevent side reactions. A semi-batch approach, where the base is added slowly to the mixture of the other reactants, can help to control the initial exotherm.
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Agitation: As the reaction progresses, the product may precipitate, increasing the viscosity of the reaction mixture. The agitator must be powerful enough to keep the solids suspended and maintain good heat transfer.
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Work-up and Isolation: On a large scale, filtration of the product can be slow if the crystals are very fine. A well-developed crystallization procedure is essential to obtain a product that is easy to filter and wash.
Visualizations
Caption: Key stages of the Gewald reaction using 1,4-dithiane-2,5-diol.
References
- 1. mt.com [mt.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. fauske.com [fauske.com]
- 4. researchgate.net [researchgate.net]
- 5. jppres.com [jppres.com]
- 6. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 7. catsci.com [catsci.com]
- 8. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
identifying impurities in commercial 1,4-dithiane-2,5-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1,4-dithiane-2,5-diol (B140307). The information provided is intended to help identify potential impurities and address common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial 1,4-dithiane-2,5-diol?
A1: Commercial 1,4-dithiane-2,5-diol is synthesized from chloroacetaldehyde (B151913) and a hydrosulfide (B80085) source. Potential impurities can stem from starting materials, side reactions, or degradation. These may include:
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Residual Starting Materials: Chloroacetaldehyde, sodium hydrosulfide, and inorganic salts (e.g., sodium chloride).
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By-products: Linear poly-mercaptoacetaldehyde oligomers/polymers, which can form as undesirable side products during the dimerization of mercaptoacetaldehyde.[1]
-
Degradation Products: The compound may degrade over time, especially with improper storage, leading to the formation of the monomer, α-mercaptoacetaldehyde, and its subsequent polymerization.
Q2: My reaction yield is lower than expected when using 1,4-dithiane-2,5-diol. What could be the cause?
A2: Lower than expected yields can be attributed to several factors related to the purity of the 1,4-dithiane-2,5-diol:
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Incorrect Stoichiometry: The presence of non-reactive impurities, such as inorganic salts or polymeric material, means the actual amount of the active dimer is less than weighed. This can lead to incorrect stoichiometry in your reaction.
-
Reactive Impurities: Residual starting materials like chloroacetaldehyde can participate in side reactions, consuming reactants and lowering the yield of the desired product.
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Inhibitory Impurities: Acidic or basic residues from the synthesis process can interfere with catalysts or sensitive reagents in your reaction.
Q3: I am observing variability between different batches of commercial 1,4-dithiane-2,5-diol. Why is this happening?
A3: Batch-to-batch variability often points to differences in the impurity profile. The presence and concentration of impurities such as residual starting materials, by-products like linear polymers, and degradation products can vary between manufacturing runs. A higher melting point of a batch may indicate a larger proportion of linear polymeric impurities.[1] It is advisable to characterize each new batch to ensure consistent results.
Q4: How can I assess the purity of my 1,4-dithiane-2,5-diol sample?
A4: A combination of analytical techniques is recommended for purity assessment:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect and quantify organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and can be a quick check for gross contamination.
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High-Performance Liquid Chromatography (HPLC): Can separate and quantify the main component and non-volatile impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.
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Melting Point Analysis: A broad or depressed melting range compared to the reference value (around 130 °C, with decomposition) can indicate the presence of impurities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction times | Presence of acidic or basic impurities affecting reaction kinetics. | 1. Check the pH of a solution of the diol in a neutral solvent (e.g., water). 2. Purify the diol by recrystallization. 3. Perform a small-scale reaction with a purified sample to see if reaction time normalizes. |
| Polymerization reaction fails to initiate or proceeds slowly | Impurities acting as inhibitors or altering the monomer-to-initiator ratio. | 1. Analyze the diol for impurities using HPLC or NMR. 2. Ensure the diol is thoroughly dried, as water can interfere with some polymerization reactions. 3. Purify the monomer by recrystallization before use. |
| Unexpected side products in a Gewald reaction | Presence of reactive impurities like chloroacetaldehyde leading to alternative reaction pathways. | 1. Use GC-MS to screen for volatile impurities in the starting material. 2. Consider a purification step for the diol prior to its use in the reaction. |
| Material appears discolored or has an unusual odor | Degradation of the product. | 1. Store 1,4-dithiane-2,5-diol in a cool, dry, and dark place under an inert atmosphere. 2. Re-analyze the material to confirm its identity and purity before use. |
Impurity Identification Workflow
The following diagram outlines a systematic approach to identifying unknown impurities in a sample of 1,4-dithiane-2,5-diol.
References
Technical Support Center: Mercaptoacetaldehyde Dimerization
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the dimerization of mercaptoacetaldehyde (B1617137) during experimental procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid formation of a white precipitate upon dissolving mercaptoacetaldehyde. | Dimerization of mercaptoacetaldehyde to 2,5-dihydroxy-1,4-dithiane. | Immediately prepare solutions in deoxygenated, acidic buffers (pH < 7). Work under an inert atmosphere (nitrogen or argon). |
| Inconsistent reaction yields when using mercaptoacetaldehyde. | Variable amounts of the monomeric (active) form due to dimerization during storage or handling. | Prepare fresh solutions of mercaptoacetaldehyde for each experiment. If storage is necessary, store under an inert atmosphere at low temperatures (-20°C or below). |
| LC-MS or NMR analysis shows a significant peak corresponding to the dimer (MW ~152.2 g/mol ). | The experimental conditions favor dimerization (e.g., neutral or basic pH, presence of oxygen, elevated temperature). | Review and optimize experimental parameters. Key areas to address are pH, exclusion of oxygen, and temperature control. Consider the use of a reducing agent. |
| Loss of reactivity of mercaptoacetaldehyde over a short period in solution. | The monomer is converting to the less reactive dimer. | Use the solution immediately after preparation. If the experiment is lengthy, consider adding a stabilizing agent or performing the reaction at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is mercaptoacetaldehyde dimerization?
Mercaptoacetaldehyde is a highly reactive molecule containing both a thiol (-SH) and an aldehyde (-CHO) functional group.[1] It readily undergoes self-condensation to form a stable cyclic dimer, 2,5-dihydroxy-1,4-dithiane. This process involves the reaction of the thiol group of one molecule with the aldehyde group of another.
Q2: Why is it important to minimize the dimerization of mercaptoacetaldehyde?
In most chemical reactions, the desired reactive species is the monomeric form of mercaptoacetaldehyde. The dimer, 2,5-dihydroxy-1,4-dithiane, is a distinct chemical entity with different physical and chemical properties and is generally unreactive in reactions where the free thiol or aldehyde of the monomer is required. The presence of the dimer can lead to lower reaction yields, inconsistent results, and difficulties in product purification.
Q3: What are the primary factors that promote the dimerization of mercaptoacetaldehyde?
Several factors can accelerate the dimerization process:
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Presence of Oxygen: Oxygen can facilitate the oxidation of the thiol group, which can play a role in the dimerization pathway.
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pH: Neutral to basic conditions (pH ≥ 7) can deprotonate the thiol group to a thiolate, which is a more potent nucleophile and can accelerate the attack on the aldehyde.
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Temperature: Higher temperatures generally increase reaction rates, including the rate of dimerization.
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Concentration: Higher concentrations of mercaptoacetaldehyde in solution can lead to a faster dimerization rate.
Q4: What are the recommended storage conditions for mercaptoacetaldehyde to minimize dimerization?
To prolong the shelf-life of mercaptoacetaldehyde in its monomeric form, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). It should be stored in a tightly sealed container to prevent exposure to air and moisture.
Q5: How can I prepare a solution of mercaptoacetaldehyde to minimize immediate dimerization?
It is crucial to prepare solutions of mercaptoacetaldehyde immediately before use. The following steps are recommended:
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Use a deoxygenated solvent. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
-
If compatible with your reaction, use a slightly acidic buffer (e.g., pH 4-6).
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Add the mercaptoacetaldehyde to the cold solvent under a stream of inert gas.
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Keep the solution on ice and use it as quickly as possible.
Q6: Can I use antioxidants or reducing agents to prevent dimerization?
Yes, the addition of a reducing agent can help maintain the thiol group in its reduced state and inhibit dimerization. Common choices for other thiols include dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). However, it is essential to ensure that these additives are compatible with your specific reaction conditions and will not interfere with the desired chemical transformation. The optimal concentration of the reducing agent would need to be determined empirically for your system.
Data on Dimerization Minimization Strategies
| Strategy | Parameter | Effect on Dimerization Rate | Rationale |
| Inert Atmosphere | Exclusion of Oxygen | Decreases | Reduces oxidative pathways that can promote dimerization. |
| pH Control | Acidic pH (e.g., 4-6) | Decreases | Keeps the thiol group protonated, reducing its nucleophilicity. |
| Neutral to Basic pH (≥ 7) | Increases | Deprotonation of the thiol to the more nucleophilic thiolate accelerates the reaction. | |
| Temperature Control | Low Temperature (e.g., 0-4°C) | Decreases | Reduces the kinetic rate of the dimerization reaction. |
| Elevated Temperature | Increases | Provides more energy for the molecules to overcome the activation barrier for dimerization. | |
| Reducing Agents | Addition of DTT or TCEP | Decreases | Helps to keep the thiol in its reduced state, preventing disulfide bond formation which can be an intermediate pathway. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Mercaptoacetaldehyde Solution
Objective: To prepare a solution of mercaptoacetaldehyde with minimized immediate dimerization for use in an aqueous reaction.
Materials:
-
Mercaptoacetaldehyde
-
Deionized water (or appropriate buffer)
-
Argon or nitrogen gas
-
Ice bath
-
Schlenk flask or similar glassware for handling air-sensitive reagents
Procedure:
-
Take a suitable volume of deionized water or your chosen buffer in a Schlenk flask.
-
Deoxygenate the solvent by bubbling argon or nitrogen gas through it for at least 30 minutes while cooling the flask in an ice bath.
-
If your reaction conditions permit, ensure the solvent is slightly acidic (pH 4-6).
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Under a positive pressure of the inert gas, carefully add the required amount of mercaptoacetaldehyde to the cold, deoxygenated solvent with gentle stirring.
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Keep the flask under the inert atmosphere and in the ice bath.
-
Use the prepared solution immediately.
Visualizations
Caption: Dimerization of Mercaptoacetaldehyde.
Caption: Strategies to Minimize Dimerization.
References
effect of temperature on the stability of 1,4-dithiane-2,5-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and handling of 1,4-dithiane-2,5-diol (B140307), with a particular focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of 1,4-dithiane-2,5-diol?
A1: 1,4-Dithiane-2,5-diol is a relatively stable crystalline solid at room temperature. However, its stability is significantly influenced by temperature. It is known to decompose at its melting point, which is approximately 130°C.[1][2] Below this temperature, it can still undergo a reversible conversion to its monomer, 2-mercaptoacetaldehyde, particularly when heated.[1][3][4]
Q2: What are the recommended storage conditions for 1,4-dithiane-2,5-diol?
A2: To ensure maximum stability and prevent degradation, 1,4-dithiane-2,5-diol should be stored in a cool, dry, and well-ventilated place.[5] The recommended storage temperature is typically between 2-8°C.[5] It is also advisable to keep the container tightly sealed to protect it from moisture and air.
Q3: How does temperature affect the equilibrium between 1,4-dithiane-2,5-diol and 2-mercaptoacetaldehyde?
A3: Elevated temperatures shift the equilibrium from the dimeric form (1,4-dithiane-2,5-diol) to the monomeric form (2-mercaptoacetaldehyde).[1][4] This is a crucial consideration in reactions where 1,4-dithiane-2,5-diol is used as a synthon for 2-mercaptoacetaldehyde, as heating is often employed to generate the reactive monomer in situ.
Q4: Can pH influence the thermal stability of 1,4-dithiane-2,5-diol?
A4: Yes, the stability of 1,4-dithiane-2,5-diol can be pH-dependent. The presence of a base can catalyze the ring-opening to form 2-mercaptoacetaldehyde, even at lower temperatures.[6] Conversely, acidic conditions can also influence its reaction pathways, though specific data on its stability across a wide pH range at various temperatures is limited in the available literature.
Q5: What are the primary decomposition products of 1,4-dithiane-2,5-diol upon heating?
A5: The primary and most significant transformation upon heating is the conversion to two molecules of 2-mercaptoacetaldehyde.[1][3][4] At temperatures around its melting point (130°C), further decomposition can occur, though a detailed analysis of all resulting byproducts is not extensively documented in readily available literature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent reaction yields when using 1,4-dithiane-2,5-diol. | 1. Incomplete conversion to the reactive monomer (2-mercaptoacetaldehyde).2. Degradation of the compound due to improper storage.3. Side reactions occurring at the reaction temperature. | 1. Ensure the reaction temperature is sufficient to generate the monomer in situ. This may require optimization for your specific reaction.2. Verify that the compound has been stored at the recommended 2-8°C in a tightly sealed container.3. Consider running the reaction at a lower temperature for a longer duration or using a catalyst to promote the desired transformation over decomposition. |
| The appearance of the 1,4-dithiane-2,5-diol has changed (e.g., discoloration, clumping). | 1. Exposure to moisture and/or air.2. Partial decomposition due to exposure to elevated temperatures during storage or handling. | 1. Store the compound in a desiccator or under an inert atmosphere.2. Ensure the compound is not stored near heat sources. If decomposition is suspected, consider purifying the material before use. |
| Difficulty in purifying the final product from a reaction involving 1,4-dithiane-2,5-diol. | 1. Presence of unreacted 1,4-dithiane-2,5-diol.2. Formation of byproducts from the monomer or dimer. | 1. Optimize the reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion.2. Use appropriate chromatographic techniques to separate the desired product from sulfur-containing impurities. Consider a washing step with a solvent in which the impurities are soluble but the product is not. |
| Unexpected side products are observed in the reaction mixture. | 1. The reaction temperature is too high, leading to decomposition of the monomer or dimer.2. The pH of the reaction mixture is promoting undesired side reactions. | 1. Perform a temperature optimization study to find the ideal balance between monomer formation and stability.2. Buffer the reaction mixture or control the pH to minimize side reactions. |
Data Presentation
Table 1: Thermal Stability of 1,4-Dithiane-2,5-diol
| Parameter | Value | Notes |
| Melting Point | 130°C (with decomposition) | The compound decomposes at its melting point.[1][2] |
| Recommended Storage Temperature | 2-8°C | To maintain long-term stability.[5] |
| Stability at Room Temperature | Generally stable as a solid. | Stable when stored correctly in a cool, dry, and dark place. |
| Stability in Solution | Varies depending on the solvent, pH, and temperature. | More prone to establishing equilibrium with the monomer. |
| Effect of Heating | Promotes conversion to 2-mercaptoacetaldehyde. | This is often utilized for in situ generation of the monomer for reactions.[1][3][4] |
Experimental Protocols
General Protocol for Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol provides a general method for determining the thermal stability and decomposition temperature of 1,4-dithiane-2,5-diol.
-
Sample Preparation: Accurately weigh 2-5 mg of 1,4-dithiane-2,5-diol into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the instrument to heat the sample at a constant rate, typically 10°C/min.
-
The temperature range should span from ambient temperature to above the expected decomposition temperature (e.g., 25°C to 200°C).
-
Use an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
-
Data Acquisition:
-
Initiate the heating program and record the heat flow as a function of temperature.
-
The melting point will be observed as an endothermic peak.
-
Decomposition may be observed as an exothermic or endothermic event, often following the melting peak.
-
-
Data Analysis:
-
Determine the onset temperature of the melting peak.
-
Determine the onset temperature of any decomposition peaks.
-
The temperature at which decomposition begins is a key indicator of the compound's thermal stability under the experimental conditions.
-
Mandatory Visualization
Caption: Equilibrium between 1,4-dithiane-2,5-diol and its monomer.
Caption: Experimental workflow for assessing thermal stability.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,5-Dihydroxy-1,4-dithiane | 40018-26-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Dihydroxy-1,4-dithiane - Safety Data Sheet [chemicalbook.com]
- 6. 1,4-Dithiane-2,5-di(methanethiol)|CAS 136122-15-1 [benchchem.com]
Technical Support Center: Handling and Disposal of Dithiane Diol Experiment Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of waste generated from experiments involving dithiane diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. Key hazards include:
-
Skin Sensitization: May cause an allergic skin reaction.[1][3]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[4]
-
Stench: Like many organosulfur compounds, it may have a strong, unpleasant odor.[1][5]
Q2: What immediate first aid measures should be taken in case of exposure to this compound?
A2: In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor/physician.[1][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[5]
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate personal protective equipment must be worn to minimize exposure. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[6]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[5][6]
Q4: How should I store this compound?
A4: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] To maintain product quality, refrigeration may be recommended.[5] It should be stored away from incompatible materials such as acids, bases, and strong oxidizing agents.[5]
Q5: What is the general principle for disposing of waste from this compound experiments?
A5: The primary principle is to treat all waste from this compound experiments as hazardous waste.[7] This waste should not be disposed of down the drain or in regular trash.[7] The recommended procedure involves chemical neutralization to reduce its hazards before collection by a licensed waste disposal service.
Troubleshooting Guides
Issue: A strong, unpleasant odor is emanating from the this compound experiment or waste container.
-
Possible Cause: Volatilization of this compound or related organosulfur compounds.
-
Solution:
-
Ensure all work with this compound and its waste is conducted in a properly functioning chemical fume hood.[5]
-
Keep all waste containers tightly sealed when not in use.
-
Place activated carbon pads or sachets in the fume hood or near the waste storage area to adsorb volatile sulfur compounds.
-
Issue: I have accidentally spilled a small amount of solid this compound on the lab bench.
-
Solution:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before cleaning, put on the required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: Carefully sweep up the solid material and place it into a labeled hazardous waste container. Avoid generating dust.[5]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a dilute bleach solution to oxidize any remaining residue. Follow this with a water rinse.
-
Dispose of Cleaning Materials: All cleaning materials (e.g., wipes, gloves) must be disposed of as hazardous waste.
-
Issue: The neutralized this compound waste solution still has a noticeable odor.
-
Possible Cause: Incomplete oxidation of the organosulfur compounds.
-
Solution:
-
Add more oxidizing agent (e.g., sodium hypochlorite (B82951) solution) to the waste solution and continue to stir.
-
Allow for a longer reaction time to ensure complete neutralization.
-
Test for the absence of odor before preparing the waste for final disposal.
-
Data Presentation
Table 1: Summary of this compound Hazards and Required PPE
| Hazard Statement | GHS Classification | Required Personal Protective Equipment (PPE) |
| Harmful if swallowed[3] | Acute Toxicity, Oral (Category 4) | Lab coat, chemical-resistant gloves |
| Causes serious eye damage[3] | Serious Eye Damage/Eye Irritation (Category 1) | Safety goggles or face shield |
| May cause an allergic skin reaction[3] | Skin Sensitization (Category 1) | Lab coat, chemical-resistant gloves |
| Toxic to aquatic life with long lasting effects[4] | Hazardous to the Aquatic Environment, Chronic Toxicity (Category 2) | N/A (Prevent release to the environment) |
Experimental Protocols
Detailed Methodology for the Neutralization and Disposal of Small-Scale this compound Waste
This protocol is intended for the treatment of small quantities (typically <10 g) of this compound waste generated in a laboratory setting.
Materials:
-
This compound waste (solid or in a solvent)
-
Sodium hypochlorite solution (household bleach, ~5-8%)
-
Sodium hydroxide (B78521) solution (1 M)
-
Water
-
Stir bar and stir plate
-
Large beaker (at least twice the volume of the waste)
-
pH paper or pH meter
-
Labeled hazardous waste container
Procedure:
-
Work in a Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood.
-
Prepare the Neutralization Solution: Place the beaker on a stir plate inside the fume hood. If the this compound waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or isopropanol). If it is already in solution, place the solution in the beaker.
-
Adjust pH: Slowly add 1 M sodium hydroxide solution to the waste solution with stirring until the pH is between 10 and 11. This basic condition facilitates the oxidation of the sulfur compounds.
-
Add Oxidizing Agent: While stirring vigorously, slowly add the sodium hypochlorite solution to the waste mixture. A general rule of thumb is to add approximately 10-20 mL of bleach for every gram of this compound waste. The addition should be done in small portions to control any potential exothermic reaction.
-
Stir and Monitor: Continue stirring the mixture at room temperature for at least 2 hours to ensure complete oxidation. The disappearance of any unpleasant odor is a good indicator of successful neutralization.
-
Final pH Adjustment: After the reaction is complete, check the pH of the solution. If necessary, neutralize it to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid) dropwise.
-
Containerize for Disposal: Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Final Disposal: The container should be collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
Important Note: The oxidation of the diol functional groups in this compound by sodium hypochlorite may lead to the cleavage of the carbon-carbon bond, resulting in the formation of smaller, oxygenated compounds.[6] This is an expected part of the degradation process.
Mandatory Visualization
Caption: Workflow for this compound Spill Response.
Caption: General Workflow for this compound Waste Disposal.
References
- 1. Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Bleach (NaOCl) Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. Diol Oxidation Puzzle Introduction: This "greener | Chegg.com [chegg.com]
- 5. userhome.brooklyn.cuny.edu [userhome.brooklyn.cuny.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validating Tetrahydrothiophene Structures with NMR and MS
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of heterocyclic compounds is a cornerstone of modern chemical research and drug development. Tetrahydrothiophenes, five-membered saturated rings containing a sulfur atom, are significant structural motifs in various biologically active molecules. Validating their exact structure is critical to understanding their function and advancing research. This guide provides an objective comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural validation of tetrahydrothiophenes, supported by experimental data and detailed protocols.
NMR vs. MS: A Head-to-Head Comparison
Both NMR and MS are indispensable tools in the analytical chemist's arsenal, but they provide different and often complementary information. While MS excels at providing molecular weight and formula, NMR offers detailed insights into the specific arrangement and connectivity of atoms within a molecule.[1][2]
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Detailed 3D molecular structure, atom connectivity, stereochemistry. | Molecular weight, elemental formula, structural fragments.[3] |
| Sensitivity | Lower (milligram to microgram range).[1] | Higher (picomole to femtomole range).[1] |
| Reproducibility | Very high.[2] | Average to high, can be instrument-dependent.[2] |
| Analysis Time | Longer (minutes to hours per experiment). | Shorter (seconds to minutes per sample). |
| Sample State | Typically in solution; solid-state NMR is also possible.[4] | Can be solid, liquid, or gas; typically vaporized and ionized. |
| Key Strengths | Unambiguous structure determination, analysis of molecular dynamics.[5][6] | High sensitivity for detecting trace amounts, compatibility with separation techniques (e.g., GC-MS, LC-MS).[3][7] |
| Key Limitations | Lower sensitivity, requires larger sample amounts, complex spectra for large molecules.[1] | Isomers can be difficult to distinguish, fragmentation can be complex to interpret.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of molecular structures in solution.[6] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the chemical environment and connectivity of atoms.[5][9]
1D NMR: The First Look
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin splitting). For tetrahydrothiophene (B86538), protons on carbons adjacent to the sulfur atom (α-protons) typically appear at a lower field (higher ppm) than the β-protons due to the deshielding effect of the sulfur atom.[10]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Like in ¹H NMR, the α-carbons of tetrahydrothiophene are deshielded and appear at a lower field compared to the β-carbons.
2D NMR: Connecting the Pieces
For more complex tetrahydrothiophene derivatives, 2D NMR experiments are essential to assemble the complete structure.[7][11]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[5] This is crucial for tracing out the proton network within the tetrahydrothiophene ring and any substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.[5] This helps in assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for connecting different fragments of the molecule, for instance, linking a substituent to the correct position on the tetrahydrothiophene ring.[11]
Quantitative NMR Data for Tetrahydrothiophene
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the parent tetrahydrothiophene molecule. Note that these values can shift significantly depending on the solvent and the presence of substituents.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-protons (C2, C5) | ~2.84 | ~32.1 |
| β-protons (C3, C4) | ~1.94 | ~30.0 |
| Data sourced from spectral databases for Tetrahydrothiophene (CAS 110-01-0) in CDCl₃.[10][12] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified tetrahydrothiophene derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.[4] The choice of solvent is critical to avoid strong solvent signals that could obscure the analyte's signals.
-
Data Acquisition: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). A typical sequence of experiments includes:
-
¹H NMR (1D)
-
¹³C NMR (1D)
-
¹H-¹H COSY (2D)
-
¹H-¹³C HSQC (2D)
-
¹H-¹³C HMBC (2D)
-
-
Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the molecular structure.[13][14]
Mass Spectrometry (MS) for Molecular Formula and Fragmentation
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It is primarily used to determine the molecular weight of a compound and, with high-resolution instruments, its elemental formula.
Determining Molecular Weight and Formula
The molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed, provides the molecular weight of the compound.[15] High-resolution mass spectrometry (HRMS) can measure the m/z value with very high accuracy, allowing for the determination of the unique elemental formula.
Fragmentation Patterns
During the ionization process (commonly Electron Impact, EI), the molecular ion can break apart into smaller, charged fragments.[15][16] The pattern of these fragments is often characteristic of the original molecule's structure. For tetrahydrothiophene, common fragmentation pathways include:
-
Loss of an ethylene (B1197577) molecule (C₂H₄), leading to a prominent peak at m/z 60.[10]
-
Cleavage of the C-S bond followed by rearrangement.
-
Loss of an SH radical.
Analyzing these fragmentation patterns can help confirm the presence of the tetrahydrothiophene ring and provide clues about the nature and location of substituents.[17][18]
Quantitative MS Data for Tetrahydrothiophene
The following table shows the key ions observed in the mass spectrum of the parent tetrahydrothiophene molecule.
| m/z | Identity | Relative Intensity |
| 88 | [M]⁺ (Molecular Ion) | High |
| 60 | [M - C₂H₄]⁺ | Very High (Often Base Peak) |
| 47 | [CH₃S]⁺ | Medium |
| 46 | [CH₂S]⁺ | Medium |
| Data sourced from spectral databases for Tetrahydrothiophene (CAS 110-01-0).[10] |
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~10-100 µg/mL) in a volatile organic solvent like methanol, acetonitrile, or dichloromethane.[19] Ensure the sample is free of non-volatile salts or buffers (e.g., phosphate, Tris), as these can interfere with ionization and contaminate the instrument.[20]
-
Data Acquisition: Introduce the sample into the mass spectrometer. The method of introduction depends on the sample and the instrument (e.g., direct infusion, GC, or LC). Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of the compound.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. If using HRMS, use the accurate mass to calculate the elemental formula. Analyze the major fragment ions to gain structural information and compare it with known fragmentation patterns for similar compounds.[21]
A Synergistic Workflow for Structural Validation
The most confident structural validation is achieved by combining the strengths of both NMR and MS. The workflow diagram below illustrates how these techniques are used in a complementary fashion to move from an unknown compound to a fully validated structure.
References
- 1. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 2. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. azolifesciences.com [azolifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. Tetrahydrothiophene(110-01-0) 1H NMR [m.chemicalbook.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. spectrabase.com [spectrabase.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. molbio.princeton.edu [molbio.princeton.edu]
- 21. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to C2 Synthons: 1,4-Dithiane-2,5-diol, Glyoxal, and Glycolaldehyde in Heterocyclic Synthesis
In the landscape of organic synthesis, the strategic construction of carbon-carbon and carbon-heteroatom bonds is paramount. C2 synthons, reactive two-carbon building blocks, are indispensable tools in this endeavor, particularly in the synthesis of diverse heterocyclic scaffolds that form the core of many pharmaceuticals and functional materials. This guide provides an objective comparison of 1,4-dithiane-2,5-diol (B140307) with two other prominent C2 synthons, glyoxal (B1671930) and glycolaldehyde, focusing on their performance in heterocyclic synthesis, supported by experimental data and detailed protocols.
Introduction to 1,4-Dithiane-2,5-diol: A Stable Precursor to a Reactive Synthon
1,4-Dithiane-2,5-diol is a commercially available, stable crystalline solid that serves as a convenient precursor to the highly reactive C2 synthon, 2-mercaptoacetaldehyde.[1][2] This in situ generation circumvents the challenges associated with handling the volatile and unstable monomer. The bifunctional nature of 2-mercaptoacetaldehyde, possessing both a nucleophilic thiol and an electrophilic aldehyde, allows for a range of versatile transformations, particularly in cascade reactions for the synthesis of sulfur-containing heterocycles.[2][3]
Alternative C2 Synthons: Glyoxal and Glycolaldehyde
Glyoxal , the smallest dialdehyde, is a highly reactive and versatile C2 synthon.[4] It is typically supplied as a 40% aqueous solution and is widely used in the synthesis of nitrogen-containing heterocycles like imidazoles and pyrazines through condensation reactions with amines and diamines.[4][5] Its two electrophilic centers allow for the facile construction of symmetrical and unsymmetrical heterocyclic systems.
Glycolaldehyde , the simplest α-hydroxyaldehyde, is another important bio-based C2 platform chemical.[6][7] Its structure, featuring both a hydroxyl and an aldehyde group, enables its participation in various condensation and cyclization reactions to form heterocycles such as pyrazines.
Comparative Performance in Heterocyclic Synthesis
The choice of a C2 synthon is often dictated by the desired heterocyclic target, reaction conditions, and overall efficiency. The following table summarizes quantitative data from representative reactions for each synthon, providing a basis for comparison.
| Synthon | Reaction Type | Reactants | Product | Yield (%) | Reaction Conditions |
| 1,4-Dithiane-2,5-diol | Sulfa-Michael/Aldol Cascade | Chalcones | Trisubstituted Tetrahydrothiophenes | 60-82% | Catalyst-free, Water, 11-12 h |
| 1,4-Dithiane-2,5-diol | [3+3] Cycloaddition | Azomethine Imines | Dinitrogen-fused Heterocycles | 75-96% | 1 mol% DABCO, MeOH, rt, 0.2-0.5 h |
| Glyoxal | Dicarbonylation/Cyclization | Imidazo[1,2-a]pyridines | Dicarbonyl Imidazoheterocycles | 69-93% | Acetic acid, 100°C, 8 h |
| Glycolaldehyde | Dehydrogenative Coupling/Cyclization | 2-Amino-alcohols | 2,5-Disubstituted Pyrazines | 40-95% | 2 mol% Mn catalyst, KH, Toluene, 150°C, 24 h |
Reaction Pathways and Mechanisms
The following diagrams, generated using Graphviz, illustrate the logical flow of representative reactions for each C2 synthon.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel one step photocatalytic synthesis of dihydropyrazine from ethylenediamine and propylene glycol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
1,4-Dithiane-2,5-diol: A Superior Synthon for Glycoaldehyde Chemistry in Modern Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of reagents is paramount to the success of a synthetic campaign. This guide provides a comprehensive comparison of 1,4-dithiane-2,5-diol (B140307) and traditional glycoaldehyde equivalents, highlighting the significant advantages of the former in terms of stability, handling, and reaction efficiency.
1,4-Dithiane-2,5-diol has emerged as a highly valuable and versatile building block in modern organic synthesis.[1] It serves as a stable, solid, and commercially available precursor to 2-mercaptoacetaldehyde, a reactive intermediate bearing both a nucleophilic thiol and an electrophilic aldehyde.[2][3] This in-situ generation of the reactive species circumvents the challenges associated with the handling of unstable and highly reactive glycoaldehyde equivalents.[4]
Glycoaldehyde, the simplest hydroxy-aldehyde, is a highly reactive molecule.[5] In solid form and in concentrated solutions, it primarily exists as a dimer (1,4-dioxane-2,5-diol).[5] In aqueous solutions, it is part of a complex and rapid equilibrium between the monomer, dimer, and hydrated forms.[5] This inherent instability and complex behavior can lead to challenges in storage, handling, and achieving reproducible results in chemical reactions.[6]
At a Glance: Key Physicochemical Properties
| Property | 1,4-Dithiane-2,5-diol | Glycoaldehyde Dimer |
| CAS Number | 40018-26-6[7] | 23147-58-2[8] |
| Molecular Formula | C₄H₈O₂S₂[7] | C₄H₈O₄ |
| Molecular Weight | 152.24 g/mol [1] | 120.10 g/mol [8] |
| Appearance | White to pale yellow powder/crystalline solid[1] | White solid[5] |
| Melting Point | 130 °C (decomposes)[1] | 97 °C[5] |
| Stability | Stable, crystalline solid[3] | Prone to polymerization and decomposition[6] |
| Key Feature | Stable precursor to 2-mercaptoacetaldehyde[2] | Exists in equilibrium with monomer and other forms[5] |
Performance in Key Synthetic Transformations
The advantages of using 1,4-dithiane-2,5-diol are particularly evident in multicomponent reactions and cascade sequences that are crucial in the synthesis of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.
The Gewald Reaction: A Gateway to 2-Aminothiophenes
The Gewald reaction is a powerful one-pot synthesis of highly substituted 2-aminothiophenes.[9] 1,4-dithiane-2,5-diol serves as an excellent source of the required sulfur-containing aldehyde component.[3] While direct comparative studies with identical substrates are scarce, the use of 1,4-dithiane-2,5-diol in Gewald-type reactions consistently affords good to excellent yields.
| Reagents | Conditions | Product | Yield | Reference |
| Ketone, Malononitrile, 1,4-Dithiane-2,5-diol | Triethylamine (B128534), Ethanol (B145695) | 2-Aminothiophene derivative | High-yielding | [3] |
| Chalcones, Malononitrile, 1,4-Dithiane-2,5-diol | DABCO, DMSO, 80 °C, 16 h | 2-Amino-3-arylthiophenes | 45-77% | [10] |
| Cyclohexanone, Ethyl Cyanoacetate, Sulfur | L-Proline (10 mol%), DMF, 60 °C | 2-Aminothiophene derivative | up to 84% | [11] |
| Ketones, Nitriles, Sulfur | Triethylamine, Water, rt | 2-Aminothiophene derivatives | 75-98% | [12] |
The use of the stable, solid 1,4-dithiane-2,5-diol simplifies the reaction setup and improves reproducibility compared to using gaseous H₂S or other volatile and often toxic sulfur reagents that might be used in conjunction with a glycoaldehyde equivalent.
Sulfa-Michael/Aldol (B89426) Cascade: Synthesis of Tetrahydrothiophenes
The sulfa-Michael/aldol cascade reaction is a highly efficient method for the construction of functionalized tetrahydrothiophenes.[13] 1,4-dithiane-2,5-diol is frequently employed in this reaction, where it generates 2-mercaptoacetaldehyde in situ, which then participates in a domino sequence of a sulfa-Michael addition followed by an intramolecular aldol reaction.[13][14] This one-pot procedure avoids the isolation of reactive intermediates and often proceeds with high diastereoselectivity.[13]
| Reactants | Catalyst/Base | Product | Yield | Diastereoselectivity | Reference |
| Chalcones, 1,4-Dithiane-2,5-diol | Bifunctional squaramide | Trisubstituted tetrahydrothiophenes | Good yields | High | [15] |
| α,β-Unsaturated ketones, 1,4-Dithiane-2,5-diol | Chiral fluoride | Chiral trisubstituted tetrahydrothiophenes | High yields | High ee | [13] |
| 3-Nitro-2H-chromenes, 1,4-Dithiane-2,5-diol | Et₃N | Substituted thieno[3,2-c]chromen-3-ols | 80-92% | cis configuration | [13] |
The use of 1,4-dithiane-2,5-diol in these cascades provides a reliable and controlled source of the key bifunctional intermediate, which is critical for the success of these complex transformations.
Experimental Protocols
General Protocol for Gewald Reaction using 1,4-Dithiane-2,5-diol
This protocol describes a general one-pot procedure for the synthesis of 2-aminothiophenes from a ketone, an active methylene nitrile, and 1,4-dithiane-2,5-diol.[3]
Materials:
-
Appropriate ketone (e.g., cyclohexanone)
-
Active methylene nitrile (e.g., malononitrile)
-
1,4-Dithiane-2,5-diol
-
Base (e.g., triethylamine or morpholine)
-
Solvent (e.g., ethanol or DMF)[11]
Procedure:
-
To a solution of the ketone (1.0 mmol) and the active methylene nitrile (1.0 mmol) in the chosen solvent (10 mL), add 1,4-dithiane-2,5-diol (0.5 mmol).
-
Add the base (e.g., 0.2 mL of triethylamine) to the mixture.
-
Heat the reaction mixture with stirring at a temperature between 50-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.
General Protocol for Sulfa-Michael/Aldol Cascade using 1,4-Dithiane-2,5-diol
This protocol outlines a general procedure for the reaction between an α,β-unsaturated carbonyl compound and 1,4-dithiane-2,5-diol.[3]
Materials:
-
α,β-Unsaturated carbonyl compound (e.g., a chalcone)
-
1,4-Dithiane-2,5-diol
-
Base (e.g., triethylamine or DABCO)
-
Solvent (e.g., dichloromethane (B109758) or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated carbonyl compound (1.0 mmol) in the chosen solvent (10 mL).
-
Add 1,4-dithiane-2,5-diol (0.6 mmol) to the solution.
-
Add the base (e.g., 0.1 mmol of triethylamine) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction time may vary depending on the substrate.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrahydrothiophene.
Logical Workflow for Reagent Selection
Conclusion
References
- 1. Practical synthesis of tetrasubstituted thiophenes for use in compound libraries [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Glycolaldehyde - Wikipedia [en.wikipedia.org]
- 6. Evaluation of glycolaldehyde as a formaldehyde substitute in urea-based wood adhesives :: BioResources [bioresources.cnr.ncsu.edu]
- 7. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organocatalytic sulfa-Michael/aldol cascade: constructing functionalized 2,5-dihydrothiophenes bearing a quaternary carbon stereocenter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,4-二硫-2,5-二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Catalysts for the Deprotection of 1,3-Dithianes
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dithiane (B146892) group is a cornerstone in modern organic synthesis, serving as a robust protecting group for carbonyl functionalities and enabling unique umpolung reactivity.[1][2] Its stability under both acidic and basic conditions makes it invaluable in multi-step syntheses.[3] However, the very stability that makes it an excellent protecting group can also present a challenge when it is time for its removal. The regeneration of the parent carbonyl compound, a process known as deprotection or dethioacetalization, often requires specific catalytic or stoichiometric reagents.[2][4]
This guide provides a comparative analysis of various catalytic and reagent-based systems for the deprotection of 1,3-dithianes, focusing on their performance, scope, and underlying mechanisms. Experimental data is presented to aid in the selection of the most suitable method for a given synthetic challenge, considering factors such as substrate sensitivity, functional group tolerance, and reaction efficiency.
General Experimental Workflow
The deprotection of a 1,3-dithiane-protected carbonyl compound typically follows a standard laboratory workflow, encompassing reaction setup, monitoring, work-up, and purification of the desired carbonyl product.[1]
Caption: General laboratory workflow for the deprotection of 1,3-dithianes.[1]
Oxidative Cleavage Methods
Oxidative methods are among the most common for dithiane deprotection. These reagents oxidize the sulfur atoms, which facilitates the hydrolysis of the C-S bonds.
Iodine (I₂) and Hydrogen Peroxide (H₂O₂)
This system offers a mild and environmentally friendly approach to dithiane deprotection.[5] The reaction is typically performed in an aqueous micellar system using a surfactant like sodium dodecyl sulfate (B86663) (SDS) to improve the solubility of organic substrates.[5] Iodine acts as a catalyst, activated by hydrogen peroxide, to effect the cleavage.[5]
Experimental Protocol: To a solution of the 1,3-dithiane (1.0 mmol) and sodium dodecyl sulfate (SDS) (0.1 mmol) in water (5 mL) in a round-bottom flask, add iodine (I₂) (0.05 mmol, 5 mol%).[1] Then, add 30% aqueous hydrogen peroxide (H₂O₂) (3.0 mmol) dropwise to the stirring mixture.[1] Stir the reaction at room temperature and monitor its progress by TLC.[1] Upon completion, the reaction is typically quenched with aqueous sodium thiosulfate (B1220275) and the product is extracted with an organic solvent.
Performance Data:
| Substrate (Dithiane of) | Reaction Time (min) | Yield (%) | Reference |
| Benzophenone | 30 | 95 | [5] |
| Acetophenone | 30 | 94 | [5] |
| Cyclohexanone | 30 | 92 | [5] |
| 4-Nitrobenzaldehyde | 40 | 90 | [5] |
N-Bromosuccinimide (NBS)
NBS is a readily available and highly effective reagent for the rapid deprotection of dithianes under mild conditions.[1] The reaction is often performed in a mixture of an organic solvent and water.
Proposed Mechanism: The reaction is believed to proceed via electrophilic attack of bromonium ion (Br⁺), generated from NBS, on one of the sulfur atoms. This is followed by the attack of water and subsequent fragmentation to yield the carbonyl compound.[1][2]
Caption: Simplified mechanism of dithiane deprotection using NBS.[1]
Experimental Protocol: Dissolve the 1,3-dithiane substrate (1.0 mmol) in a mixture of acetone (B3395972) and water (e.g., 9:1 v/v, 10 mL).[1] Add N-Bromosuccinimide (NBS) (2.2 mmol) portion-wise to the stirred solution at room temperature.[1] Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate, and then extract the product with an organic solvent.[6]
Performance Data:
| Substrate (Dithiane of) | Reaction Time (min) | Yield (%) | Reference |
| 2-Phenyl-1,3-dithiane | 5 | 92 | [2] |
| 2-(4-Methoxyphenyl)-1,3-dithiane | 3 | 96 | [2] |
| 2-Methyl-2-phenyl-1,3-dithiane | 5 | 90 | [2] |
| Dithiane of Cinnamaldehyde | 3 | 90 | [2] |
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
DDQ is a powerful oxidizing agent that can efficiently cleave 1,3-dithianes, often in a mixture of an organic solvent and water.[7]
Experimental Protocol: A solution of the 1,3-dithiane (1 mmol) in a mixture of acetonitrile (B52724) and water (9:1) is treated with DDQ (1.5 mmol).[7] The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The work-up typically involves filtration to remove the hydroquinone (B1673460) byproduct, followed by extraction of the desired carbonyl compound.
Performance Data:
| Substrate (Dithiane of) | Reaction Time (h) | Yield (%) | Reference |
| 2-Phenyl-1,3-dithiane | 0.5 | 91 | [7] |
| 2-Naphthyl-1,3-dithiane | 0.5 | 89 | [7] |
| 2-Hexyl-1,3-dithiane | 1 | 85 | [7] |
| 2,2-Diphenyl-1,3-dithiane | 1 | 92 | [7] |
Metal-Mediated Methods
Metal salts with a high affinity for sulfur are effective reagents for dithiane deprotection. These methods often proceed under mild conditions but can involve toxic heavy metals.
Mercury(II) Nitrate (B79036) Trihydrate (Hg(NO₃)₂·3H₂O)
Mercury(II) salts are classic reagents for dethioacetalization due to the high affinity of Hg²⁺ for sulfur.[8] Reactions with mercury(II) nitrate can be performed rapidly under solid-state, solvent-free conditions.[2][9]
Proposed Mechanism: The Hg²⁺ ion acts as a Lewis acid, coordinating to the sulfur atoms of the dithiane. This facilitates nucleophilic attack by water, leading to the collapse of the intermediate and formation of the carbonyl compound and a mercury-sulfur precipitate.[8]
Caption: Simplified mechanism of mercury(II)-assisted dithiane deprotection.[8]
Experimental Protocol (Solid-State): In a mortar, combine the 1,3-dithiane derivative (1.0 mmol) and mercury(II) nitrate trihydrate (2.0 mmol).[6] Grind the mixture with a pestle at room temperature for 1-4 minutes.[2][6] Monitor the reaction by TLC. Upon completion, wash the reaction mixture with ethanol (B145695) or acetonitrile (5 mL), filter to remove the precipitate, and evaporate the solvent from the filtrate.[2][6]
Performance Data:
| Substrate (Dithiane of) | Reaction Time (min) | Yield (%) | Reference |
| 2-(3-Nitrophenyl)-1,3-dithiane | 1 | 98 | [2] |
| 2-(4-Chlorophenyl)-1,3-dithiane | 2 | 96 | [2] |
| 2,2-Diphenyl-1,3-dithiane | 3 | 95 | [2] |
| Dithiane of Cyclohexanone | 4 | 92 | [2] |
Copper(II) Nitrate (Cu(NO₃)₂)
Copper(II) nitrate, often supported on a solid matrix like montmorillonite (B579905) K10 clay, provides a less toxic alternative to mercury salts.[5] The reaction can be performed under solvent-free conditions, sometimes with the aid of sonication.[5]
Experimental Protocol: A mixture of the 1,3-dithiane (1 mmol), Cu(NO₃)₂·2.5H₂O (2 mmol), and montmorillonite K10 clay is sonicated at room temperature. The reaction progress is monitored by TLC. After completion, the product is extracted with an organic solvent, and the solid support is removed by filtration.
Performance Data:
| Substrate (Dithiane of) | Reaction Time (h) | Yield (%) | Reference |
| 2-Phenyl-1,3-dithiane | 1.5 | 90 | [5] |
| 2-(4-Methoxyphenyl)-1,3-dithiane | 1.0 | 92 | [5] |
| 2,2-Pentamethylene-1,3-dithiane | 2.0 | 88 | [5] |
| Dithiane of Chalcone | 1.5 | 85 | [5] |
Acid-Catalyzed Methods
Polyphosphoric Acid (PPA) and Acetic Acid
A mixture of polyphosphoric acid (PPA) and a catalytic amount of acetic acid can effectively deprotect dithianes under mild heating.[3][4] This method is advantageous due to the low cost and ready availability of the reagents.[4]
Experimental Protocol: The 1,3-dithiane (50 mmol) is mixed with polyphosphoric acid (1-10 g) and a few drops of acetic acid.[4] The mixture is stirred at 25-45 °C for 3-8 hours, with the reaction progress monitored by TLC.[4] After the reaction is complete, water is added to hydrolyze the PPA, and the product is extracted with dichloromethane.[4]
Performance Data:
| Substrate (Dithiane of) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Phenyl-1,3-dithiane | 30 | 3 | 86 | [4] |
| 2-(4-Methoxyphenyl)-1,3-dithiane | 35 | 4 | 88 | [4] |
| 2,2-Diphenyl-1,3-dithiane | 40 | 5 | 90 | [4] |
| 2-Methyl-2-(4-chlorophenyl)-1,3-dithiane | 35 | 4 | 85 | [4] |
Conclusion
The deprotection of 1,3-dithianes is a critical transformation in organic synthesis, and a variety of effective methods are available to the synthetic chemist. The choice of catalyst or reagent should be guided by the specific requirements of the synthesis, including the presence of other functional groups, desired reaction conditions (e.g., pH, temperature), and considerations of reagent toxicity and cost. Oxidative methods using reagents like I₂/H₂O₂, NBS, and DDQ are generally efficient and rapid. Metal-mediated deprotections, particularly with copper(II) nitrate, offer a good balance of reactivity and reduced toxicity compared to mercury-based reagents. For substrates that are sensitive to oxidative conditions, acid-catalyzed methods such as the PPA/acetic acid system can be a suitable alternative. This guide provides the foundational data and protocols to assist researchers in navigating these choices and successfully implementing dithiane deprotection in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.org [mdpi.org]
- 9. researchgate.net [researchgate.net]
spectroscopic analysis to confirm reaction completion with dithiane diol
For researchers, scientists, and drug development professionals, ensuring a chemical reaction has proceeded to completion is a critical step in any synthetic workflow. In the context of reactions involving 1,4-dithiane-2,5-diol, a versatile synthon in organic synthesis, several analytical techniques can be employed to monitor the consumption of reactants and the formation of products.[1][2] This guide provides a comparative overview of common spectroscopic and chromatographic methods for confirming reaction completion, supported by experimental protocols and data.
Method Comparison: A Quantitative Overview
Choosing the right analytical method depends on the specific requirements of the reaction, including the need for quantitative data, the speed of analysis, and available instrumentation. The following table summarizes the key performance aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC).
| Feature | ¹H NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry | Thin-Layer Chromatography (TLC) |
| Primary Information | Detailed molecular structure, quantitative analysis of components | Presence/absence of functional groups | Molecular weight of components, structural fragmentation data | Qualitative assessment of mixture components (purity, presence of starting material/product) |
| Analysis Time | 5-15 minutes per sample | 1-5 minutes per sample | 5-20 minutes per sample | 5-15 minutes per run |
| Sample Prep | Dissolution in deuterated solvent | Minimal; direct analysis of liquid or solid sample | Dilution in appropriate solvent, may require matrix for MALDI | Spotting of diluted reaction aliquot onto a plate |
| Key Observable Change | Disappearance of dithiane diol proton signals (e.g., ~3.0 ppm for CH₂ and ~4.8 ppm for CH) and appearance of new product signals.[3] | Disappearance of O-H stretch (broad, ~3300 cm⁻¹) from the diol; Appearance of new functional group bands (e.g., C=O stretch ~1700 cm⁻¹ for an ester).[4][5] | Disappearance of the molecular ion peak of the this compound (m/z 152.24); Appearance of the product's molecular ion peak.[6] | Disappearance of the starting material spot and appearance of a new product spot with a different Retention Factor (Rf).[7][8] |
| Relative Cost | High | Medium | High | Low |
| Best For | Unambiguous structural confirmation and quantification of reaction mixture components. | Rapid, real-time monitoring of functional group transformations.[9] | Sensitive detection of product formation and identification of by-products.[5] | Quick, frequent, and low-cost checks on reaction progress.[10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each analytical technique discussed.
Protocol 1: Reaction Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a small volume of a suitable solvent or buffer).
-
Remove the solvent in vacuo.
-
Dissolve the residue in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Analysis:
-
Integrate the peaks corresponding to the starting this compound and the desired product.
-
Monitor the disappearance of characteristic this compound signals. For the parent 1,4-dithiane-2,5-diol, key signals include those for the methylene (B1212753) protons (-CH₂-S) and the methine protons (-CH-OH).[3][13]
-
Observe the appearance and growth of new signals corresponding to the product.
-
The reaction is considered complete when the signals for the limiting reagent are no longer observed.
-
Protocol 2: Reaction Monitoring by FTIR Spectroscopy
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
For Attenuated Total Reflectance (ATR) FTIR, place a drop of the crude reaction mixture directly onto the ATR crystal.
-
Alternatively, a thin film can be cast on a salt plate (e.g., NaCl) by applying a drop of the solution and allowing the solvent to evaporate.
-
-
Data Acquisition:
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the solvent or salt plate beforehand for subtraction.
-
-
Analysis:
-
Monitor the disappearance of the broad O-H stretching band of the this compound (approx. 3200-3400 cm⁻¹).
-
Look for the appearance of characteristic bands for the product. For example, in a polyesterification reaction, the key signal to monitor would be the emergence of a strong carbonyl (C=O) stretch from the newly formed ester group (approx. 1700-1750 cm⁻¹).[4]
-
Protocol 3: Reaction Monitoring by Mass Spectrometry (e.g., ESI-MS)
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Dilute the aliquot significantly with a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the mass spectrometer's ionization source.
-
The final concentration should be in the low µg/mL to ng/mL range.
-
-
Data Acquisition:
-
Infuse the diluted sample directly into the electrospray ionization (ESI) source.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ions of the starting material and the expected product.
-
-
Analysis:
-
Monitor the decrease in the intensity of the ion corresponding to the this compound (e.g., [M+Na]⁺ at m/z 175.0 for 1,4-dithiane-2,5-diol).
-
Observe the increase in the intensity of the ion corresponding to the product's molecular weight.
-
The reaction is deemed complete when the signal for the starting material is negligible compared to the product signal.
-
Protocol 4: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation:
-
Using a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate (e.g., silica (B1680970) gel on aluminum).[12]
-
Mark lanes for the starting material (SM), the reaction mixture (RM), and a "co-spot" (C) where both SM and RM will be applied.[11]
-
-
Spotting:
-
Dissolve a small amount of the starting this compound in a volatile solvent to create a reference solution.
-
Using a capillary tube, spot the reference solution in the "SM" lane and the "C" lane.
-
Withdraw a small aliquot from the reaction mixture, dilute it if necessary, and spot it in the "RM" lane and on top of the SM spot in the "C" lane.
-
-
Development and Visualization:
-
Place the TLC plate in a developing chamber containing a suitable mobile phase (eluent), ensuring the solvent level is below the baseline. Close the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately draw a pencil line to mark the solvent front.
-
Visualize the spots. If the compounds are UV-active, view the plate under a UV lamp.[10] Otherwise, use a chemical stain (e.g., potassium permanganate (B83412) or iodine).
-
-
Analysis:
-
Compare the spots. The reaction is progressing if the spot corresponding to the starting material in the "RM" lane diminishes in intensity over time and a new spot (the product) appears.
-
Completion is indicated by the complete disappearance of the starting material spot in the "RM" lane.[7]
-
Workflow Visualization
The general process of monitoring a chemical reaction involves sampling, preparation, and analysis. This workflow can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. DE3149653A1 - Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Reactivity of 1,4-Dithiane-2,5-diol and 1,3-Dithianes for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, sulfur-containing heterocycles are invaluable synthons for the construction of complex molecular architectures and pharmacologically active compounds. Among these, 1,4-dithiane-2,5-diol (B140307) and 1,3-dithianes represent two distinct classes of reagents with unique and complementary reactivity profiles. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid chemists in selecting the appropriate tool for their synthetic endeavors.
Core Reactivity and Synthetic Utility: A Tale of Two Synthons
The fundamental difference in the reactivity of 1,4-dithiane-2,5-diol and 1,3-dithianes lies in the synthetic role they play. 1,3-Dithianes are celebrated for their application in "umpolung" or polarity inversion chemistry, most notably in the Corey-Seebach reaction.[1][2][3][4][5] This strategy allows the normally electrophilic carbonyl carbon to be converted into a nucleophilic acyl anion equivalent.[1][2][5] In stark contrast, 1,4-dithiane-2,5-diol serves as a stable, commercially available dimer of the reactive intermediate 2-mercaptoacetaldehyde.[6][7][8][9] Its utility stems from the in situ generation of this bifunctional molecule, which possesses both a nucleophilic thiol and an electrophilic aldehyde, enabling a variety of cascade and cycloaddition reactions to form sulfur-containing heterocycles.[6][7][8][9]
Comparative Data on Reactivity and Applications
| Feature | 1,3-Dithianes | 1,4-Dithiane-2,5-diol |
| Synthetic Role | Acyl anion equivalent (Umpolung)[1][2][5] | 2-Mercaptoacetaldehyde synthon[6][7][8] |
| Key Reaction Type | Nucleophilic addition to electrophiles (Corey-Seebach reaction)[1][10] | Cascade reactions (sulfa-Michael/aldol), Cycloadditions ([3+3])[6][7][11] |
| Typical Substrates | Aldehydes (for dithiane formation)[12][13] | Electrophilic alkenes (e.g., chalcones), azomethine imines[6][11] |
| Typical Reagents | 1,3-Propanedithiol, strong base (e.g., n-BuLi), electrophiles[4][12] | Base (e.g., DABCO, triethylamine) or thermal conditions to generate the monomer[6][14] |
| Products Formed | Ketones, α-hydroxy ketones, 1,2-diketones[1][4] | Tetrahydrothiophenes, dinitrogen-fused heterocycles, other sulfur heterocycles[6][7] |
| Key Transformation | Conversion of an electrophilic carbonyl carbon into a nucleophile.[2][3] | In situ generation of a bifunctional C2 synthon for heterocycle synthesis.[7][8] |
Experimental Protocols
Protocol 1: Formation and Alkylation of a 1,3-Dithiane (B146892) (Corey-Seebach Reaction)
This protocol outlines the general procedure for the Corey-Seebach reaction, a cornerstone of umpolung chemistry.[5]
Step 1: Thioacetal Formation
-
An aldehyde (1.0 equiv) is dissolved in a suitable solvent (e.g., chloroform).
-
1,3-Propanedithiol (1.1 equiv) and a Lewis acid catalyst (e.g., BF₃·OEt₂) are added.[15]
-
The reaction is stirred at room temperature until completion, monitored by TLC.
-
The reaction mixture is quenched, washed, dried, and concentrated. The crude 1,3-dithiane is purified by chromatography or recrystallization.
Step 2: Deprotonation and Alkylation
-
The purified 1,3-dithiane (1.0 equiv) is dissolved in dry THF and cooled to a low temperature (e.g., -30 °C).[2]
-
A strong base, typically n-butyllithium (1.1 equiv), is added dropwise to generate the 2-lithio-1,3-dithiane.[2][4]
-
The electrophile (e.g., an alkyl halide, epoxide, or carbonyl compound) (1.0 equiv) is added, and the reaction is allowed to warm to room temperature.[1][4][16]
-
The reaction is quenched with water, and the product is extracted, dried, and purified.
Step 3: Deprotection to the Carbonyl Compound
-
The 2-substituted-1,3-dithiane (1.0 equiv) is dissolved in a mixture of aqueous acetonitrile (B52724) or acetone.
-
A deprotection reagent, such as mercury(II) chloride (2.2 equiv) and calcium carbonate (2.2 equiv), is added.[5]
-
The mixture is heated to reflux and monitored by TLC.
-
Upon completion, the mixture is filtered, concentrated, and the resulting carbonyl compound is purified.
Protocol 2: DABCO-Catalyzed [3+3] Cycloaddition using 1,4-Dithiane-2,5-diol
This protocol describes a typical application of 1,4-dithiane-2,5-diol in the synthesis of a six-membered heterocyclic system.[6]
-
To a solution of an azomethine imine (1.0 equiv) in a suitable solvent (e.g., methanol), is added 1,4-dithiane-2,5-diol (1.2 equiv).
-
The catalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 equiv), is added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the dinitrogen-fused heterocycle.
Visualizing the Reaction Pathways
The distinct reactivity of these two classes of compounds can be visualized through their respective reaction pathways.
Caption: The Corey-Seebach reaction workflow illustrating umpolung reactivity of 1,3-dithianes.
Caption: Reaction pathway of 1,4-dithiane-2,5-diol via in situ generation of 2-mercaptoacetaldehyde.
Conclusion
References
- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,4-Dithiane-2,5-diol 97 40018-26-6 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of S...: Ingenta Connect [ingentaconnect.com]
- 10. synarchive.com [synarchive.com]
- 11. 1,4-Dithiane-2,5-diol, Mercaptoacetaldehyde dimer | 2,5-Dihydroxy-1,4-dithiane, 97%+ | 40018-26-6 | 2,5-Dihydroxy-1,4-dithiane, 97%+ | Ottokemi™ Product [ottokemi.com]
- 12. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 1,3-dithianes [quimicaorganica.org]
- 14. Theoretical investigations of the reaction between 1,4-dithiane-2,5-diol and azomethine imines: mechanisms and diastereoselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. scribd.com [scribd.com]
The Strategic Application of 1,4-Dithiane-2,5-diol in Large-Scale Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate synthons is a critical decision in the economic and operational success of large-scale chemical synthesis. 1,4-Dithiane-2,5-diol (B140307), a stable and commercially available crystalline solid, presents itself as a valuable precursor for the in-situ generation of 2-mercaptoacetaldehyde. This versatile bifunctional intermediate is a cornerstone in the construction of a variety of sulfur-containing heterocycles, many of which are pivotal pharmacophores. This guide provides a comprehensive cost-benefit analysis of utilizing 1,4-dithiane-2,5-diol in large-scale synthesis, with a direct comparison to alternative synthetic equivalents, supported by available experimental data and detailed methodologies.
Executive Summary
1,4-Dithiane-2,5-diol offers significant advantages in handling, stability, and safety for large-scale operations compared to the direct use of volatile and noxious low-molecular-weight thiols. Its application simplifies synthetic procedures by generating the reactive 2-mercaptoacetaldehyde in situ, thereby minimizing exposure and potential side reactions. While the initial procurement cost of dithiane diol may be higher than some basic alternatives, its efficiency in complex syntheses, potential for higher yields, and reduced downstream processing costs often present a more favorable economic outcome in the long run. This is particularly evident in the synthesis of high-value products such as the antiretroviral drug, lamivudine (B182088).
Cost and Availability Comparison
A direct comparison of the bulk pricing of 1,4-dithiane-2,5-diol and its common alternatives reveals the economic landscape of choosing a suitable synthon for large-scale synthesis. The prices listed below are approximate and can vary based on supplier, purity, and volume.
| Compound | Role/Alternative | Approximate Bulk Price (per kg) | Key Considerations |
| 1,4-Dithiane-2,5-diol | 2-Mercaptoacetaldehyde precursor | $35.00 - $4,000.00[1][2] | Stable solid, easy to handle, generates reactive species in situ.[3] Price varies significantly with supplier and purity. |
| 1,3-Dithiane | Acyl anion equivalent | $2.00 - $29.00/mL (density ~1.1 g/mL)[4][5] | Used as a protecting group and for C-C bond formation.[6] Different applications than this compound. |
| 2-Mercaptoethanol (B42355) | Thiol source/alternative for some applications | $53.60 (for 25L) | Liquid with strong odor, requires careful handling. |
| Glyoxal sodium bisulfite adduct | Glyoxal source (aldehyde component) | $10.00 - $15.00[7] | Stable solid, alternative source for the aldehyde component in some reactions. |
Performance and Application Analysis
The primary utility of 1,4-dithiane-2,5-diol lies in its controlled release of 2-mercaptoacetaldehyde, a key building block for various heterocyclic systems.[8]
Thiophene Synthesis via the Gewald Reaction
The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes, which are important scaffolds in medicinal chemistry. 1,4-Dithiane-2,5-diol serves as a convenient and safer alternative to elemental sulfur and a separate thiol component.
Experimental Protocol: Gewald Reaction using 1,4-Dithiane-2,5-diol [9]
-
Reaction Setup: A mixture of an α-methylene ketone or aldehyde (1.0 eq.), an active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate, 1.0 eq.), and 1,4-dithiane-2,5-diol (0.5 eq.) is prepared in a suitable solvent (e.g., ethanol, DMF).
-
Catalyst Addition: A basic catalyst, such as morpholine, triethylamine, or a solid-supported base, is added to the mixture.[3]
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid product is collected by filtration and can be further purified by recrystallization or column chromatography.
Comparison with Alternatives:
While elemental sulfur is a cheaper sulfur source, reactions can be sluggish and require higher temperatures. Using other thiols like 2-mercaptoethanol introduces handling challenges due to their volatility and strong odor. The use of a recyclable polymer-supported organic base can lead to high yields (80-92%) and minimizes waste.[3]
Synthesis of Lamivudine Intermediate
A key application highlighting the industrial relevance of 1,4-dithiane-2,5-diol is in the synthesis of a crucial intermediate for the antiretroviral drug Lamivudine.[8][10]
Experimental Protocol: Synthesis of Lamivudine Intermediate [8]
-
Reaction: A chiral glyoxylate (B1226380) derivative is condensed with 1,4-dithiane-2,5-diol in a suitable solvent like toluene.
-
Catalysis: An acid catalyst is often employed.
-
Conditions: The reaction mixture is heated to reflux.
-
Isolation: After the reaction is complete, the solvent is removed to yield the crude oxathiolane intermediate.
An economical synthesis route for lamivudine has been developed using 1,4-dithiane-2,5-diol, achieving an 87% yield for the oxathiolane core synthesis.[10] This process emphasizes the efficiency and cost-effectiveness of using this compound in high-value pharmaceutical manufacturing.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic processes discussed, the following diagrams are provided.
References
- 1. 2,5-Dihydroxy-1,4-dithiane | 40018-26-6 [chemicalbook.com]
- 2. indiamart.com [indiamart.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dithiane | 505-23-7 [chemicalbook.com]
- 5. 1,3-Dithiane 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. GLYOXAL SODIUM BISULFITE | 517-21-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Green Chemistry Aspects of Dithiane Diol Reactions
For Researchers, Scientists, and Drug Development Professionals
The protection of carbonyl groups as dithianes is a cornerstone of organic synthesis, enabling complex molecular architectures. However, traditional methods often rely on harsh reagents and environmentally burdensome solvents. This guide provides a comparative evaluation of a classic dithiane synthesis protocol with a modern, greener alternative, focusing on key green chemistry metrics. Experimental data and detailed protocols are provided to support the objective comparison.
Greener Approaches to Dithiane Synthesis: A Quantitative Comparison
The following tables summarize the green chemistry metrics for a traditional synthesis of 1,3-dithiane (B146892) using boron trifluoride etherate in chloroform (B151607) and a greener, solvent-free approach using a catalytic amount of iodine.
Table 1: Reaction Conditions and Performance
| Parameter | Traditional Method (BF₃·OEt₂) | Greener Method (I₂) |
| Catalyst | Boron trifluoride etherate | Iodine |
| Solvent | Chloroform | None (Solvent-free) |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 8 hours | 15-30 minutes |
| Yield | 82-86% | 90-95% |
Table 2: Green Chemistry Metrics
| Metric | Traditional Method (BF₃·OEt₂) | Greener Method (I₂) | Ideal Value |
| Atom Economy (%) | 89.5% | 89.5% | 100% |
| E-Factor | ~18.5 | ~1.2 | 0 |
| Process Mass Intensity (PMI) | ~19.5 | ~2.2 | 1 |
| Reaction Mass Efficiency (RME) (%) | ~76.1% | ~85.0% | 100% |
Calculations for the green chemistry metrics are based on the provided experimental protocols.
Experimental Protocols
Traditional Synthesis of 1,3-Dithiane using Boron Trifluoride Etherate
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
1,3-Propanedithiol (B87085) (32 g, 0.30 mol)
-
Dimethoxymethane (methylal) (25 g, 0.33 mol)
-
Boron trifluoride diethyl etherate (36 mL)
-
Glacial acetic acid (72 mL)
-
Chloroform (570 mL total)
-
10% Aqueous potassium hydroxide
-
Potassium carbonate
Procedure:
-
A 1-L, three-necked, round-bottomed flask is charged with a mixture of 36 mL of boron trifluoride diethyl etherate, 72 mL of glacial acetic acid, and 120 mL of chloroform.
-
The flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
The chloroform solution is heated to reflux with vigorous stirring.
-
A solution of 32 g of 1,3-propanedithiol and 25 g of methylal in 450 mL of chloroform is added at a constant rate over 8 hours.
-
The mixture is cooled to room temperature and washed successively with four 80-mL portions of water, twice with 120 mL of 10% aqueous potassium hydroxide, and twice with 80-mL portions of water.
-
The chloroform solution is dried over potassium carbonate and concentrated under reduced pressure.
-
The residue is recrystallized from methanol to yield 29.5–31.0 g (82–86%) of 1,3-dithiane.
Greener, Solvent-Free Synthesis of 2-Aryl-1,3-Dithianes using Iodine
This protocol is a representative example of a greener alternative.[2]
Materials:
-
Aldehyde (e.g., benzaldehyde, 10 mmol)
-
1,3-Propanedithiol (12 mmol)
-
Iodine (0.5 mmol, 5 mol%)
-
Ethyl acetate
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
Procedure:
-
In a round-bottomed flask, a mixture of the aldehyde (10 mmol), 1,3-propanedithiol (12 mmol), and iodine (0.5 mmol) is stirred at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 15-30 minutes), the reaction mixture is diluted with ethyl acetate.
-
The organic layer is washed with saturated sodium thiosulfate solution to remove the iodine catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated under reduced pressure to afford the crude product.
-
Purification by recrystallization or column chromatography provides the pure 2-aryl-1,3-dithiane in high yield (typically 90-95%).
Visualizing the Evaluation of Green Chemistry in Dithiane Synthesis
The following diagrams illustrate the conceptual workflow for evaluating the greenness of a chemical reaction and a comparison of the traditional versus the greener dithiane synthesis pathway.
Caption: Workflow for assessing the green credentials of a chemical reaction.
Caption: Comparison of traditional and greener pathways for dithiane synthesis.
Discussion
The quantitative data clearly demonstrates the green advantages of the iodine-catalyzed, solvent-free method for dithiane synthesis. While the Atom Economy is identical for both reactions as it is a theoretical measure based on the stoichiometry, the other metrics show a stark contrast.[3][4]
The E-Factor , which quantifies the amount of waste generated per unit of product, is significantly lower for the greener method.[3] This is primarily due to the elimination of a hazardous solvent (chloroform) and the use of a catalytic amount of a less toxic reagent. Similarly, the Process Mass Intensity (PMI) , which considers the total mass of all materials used to produce a certain mass of product, is drastically reduced in the solvent-free approach.[5] A lower PMI indicates a more resource-efficient process.[4]
The Reaction Mass Efficiency (RME) , which takes into account the yield and stoichiometry, is also higher for the greener method, reflecting the superior yield obtained under milder conditions.[3]
From a practical standpoint, the greener method is not only more environmentally benign but also more efficient in terms of time and energy, proceeding at room temperature in a fraction of the time required for the traditional method. The workup procedure is also simplified.
Conclusion
The evaluation of dithiane diol reactions through the lens of green chemistry metrics provides compelling evidence for the adoption of modern, more sustainable synthetic protocols. The iodine-catalyzed, solvent-free method presented here offers a significant improvement over the traditional boron trifluoride etherate-mediated reaction in terms of waste reduction, resource efficiency, and overall process safety and simplicity. For researchers and professionals in drug development, the implementation of such greener alternatives is not only an ethical imperative but also a strategic advantage in creating more sustainable and cost-effective chemical processes.
References
comparison of reaction times and yields with different dithiane diol protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common protocols for the synthesis of 1,3-dithiane (B146892), a key intermediate in organic synthesis, particularly in the formation of dithiane diols and their derivatives. The choice of synthetic protocol can significantly impact reaction efficiency, time, and overall yield. Here, we compare a classic method employing a strong Lewis acid, boron trifluoride diethyl etherate, with a more modern, heterogeneous catalysis approach using p-toluenesulfonic acid and silica (B1680970) gel.
Data Presentation: Reaction Parameters and Yields
The following table summarizes the key quantitative data for the two protocols for the synthesis of 1,3-dithiane from 1,3-propanedithiol (B87085) and a formaldehyde (B43269) equivalent.
| Parameter | Protocol 1: Boron Trifluoride Etherate | Protocol 2: p-Toluenesulfonic Acid/Silica Gel |
| Catalyst | Boron trifluoride diethyl etherate (BF₃·OEt₂) | p-Toluenesulfonic acid (p-TSA) on Silica Gel |
| Formaldehyde Source | Methylal (Dimethoxymethane) | Formaldehyde or its equivalent (e.g., paraformaldehyde) |
| Solvent | Chloroform (B151607) | Dichloromethane (B109758) or Hexanes (can be solvent-free) |
| Reaction Temperature | Reflux (approx. 61°C) | Room Temperature |
| Reaction Time | 8 hours (reagent addition) + workup | 15 minutes - 4 hours (typical) |
| Yield | 82-86%[1] | ~95% (for benzaldehyde, representative)[2] |
| Workup | Aqueous wash, drying, recrystallization | Filtration, solvent evaporation |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dithiane using Boron Trifluoride Etherate
This protocol is a well-established method for the synthesis of 1,3-dithiane.[1]
Materials:
-
1,3-Propanedithiol
-
Methylal (Dimethoxymethane)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Glacial acetic acid
-
Chloroform
-
10% Aqueous potassium hydroxide
-
Potassium carbonate
Procedure:
-
A solution of 36 mL of boron trifluoride diethyl etherate and 72 mL of glacial acetic acid in 120 mL of chloroform is prepared in a three-necked, round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel.
-
The chloroform solution is heated to reflux with vigorous stirring.
-
A solution of 32 g (0.30 mole) of 1,3-propanedithiol and 25 g (0.33 mole) of methylal in 450 mL of chloroform is added at a constant rate over 8 hours from the dropping funnel into the refluxing mixture.
-
After the addition is complete, the mixture is allowed to cool to room temperature.
-
The reaction mixture is washed successively with four 80-mL portions of water, two 120-mL portions of 10% aqueous potassium hydroxide, and two 80-mL portions of water.
-
The organic layer is dried over potassium carbonate and the solvent is removed under reduced pressure.
-
The crude product is recrystallized from methanol to yield 29.5–31.0 g (82–86%) of 1,3-dithiane as colorless crystals.[1]
Protocol 2: Synthesis of 1,3-Dithiane using p-Toluenesulfonic Acid and Silica Gel
This method offers a milder and more efficient alternative to the classic Lewis acid-catalyzed reaction.[2]
Materials:
-
Aldehyde or ketone (e.g., paraformaldehyde as a formaldehyde source)
-
1,3-Propanedithiol
-
p-Toluenesulfonic acid (p-TSA)
-
Silica gel
-
Dichloromethane or Hexanes (optional, can be performed solvent-free)
Procedure:
-
To a mixture of the carbonyl compound (1.0 mmol), 1,3-propanedithiol (1.2 mmol), and silica gel (0.5 g) in dichloromethane (10 mL), a catalytic amount of p-toluenesulfonic acid (0.1 mmol) is added.
-
The mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Reaction times are typically short, ranging from 15 minutes to a few hours for most aldehydes and ketones.
-
Upon completion of the reaction, the mixture is filtered to remove the silica gel and catalyst.
-
The filtrate is concentrated under reduced pressure to afford the crude product.
-
If necessary, the product can be further purified by column chromatography, though in many cases the purity is high enough for subsequent steps. This procedure generally results in excellent yields, often exceeding 90%.[2][3]
Mandatory Visualization
Caption: Comparative workflow of 1,3-dithiane synthesis protocols.
References
A Comparative Guide to Assessing the Stereochemical Outcome of Reactions with Chiral Dithiane Diols
For researchers, scientists, and drug development professionals, the quest for precise stereochemical control is a cornerstone of modern organic synthesis. Chiral dithiane diols represent a potentially valuable, yet underexplored, class of molecules for achieving high levels of stereoselectivity. This guide provides a comparative overview of the stereochemical outcomes in reactions involving chiral dithiane derivatives, supported by available experimental data. Due to the limited literature specifically focused on chiral dithiane diols as auxiliaries or catalysts, this guide draws comparisons from closely related systems, such as chiral dithiane dioxides and the broader class of C2-symmetric chiral diols.
Introduction to Chiral Dithianes and Diols in Asymmetric Synthesis
The 1,3-dithiane (B146892) moiety is a versatile functional group in organic synthesis, famously utilized as an acyl anion equivalent in the Corey-Seebach reaction. When rendered chiral, for instance by introducing stereogenic centers bearing hydroxyl groups, dithiane diols have the potential to serve as effective chiral auxiliaries or ligands in a variety of stereoselective transformations. The C2-symmetry often found in chiral diols can simplify the stereochemical analysis and lead to the formation of a single diastereomer or enantiomer.
The stereochemical outcome of reactions employing chiral dithiane diols is dictated by the formation of a rigid, chelated transition state. The chiral diol can coordinate to a metal center or interact with reactants through hydrogen bonding, creating a well-defined chiral environment that directs the approach of a nucleophile or electrophile to a prochiral center.
Performance Comparison of Chiral Dithiane Derivatives
While comprehensive data on the use of chiral dithiane diols as the primary source of stereocontrol is scarce, valuable insights can be gained from the study of related chiral dithiane derivatives, such as chiral dithiane dioxides. The following table summarizes the diastereoselectivity achieved in the addition of the anion of trans-1,3-dithiane 1,3-dioxide to various aromatic aldehydes, as reported by Aggarwal et al. This data highlights the potential for high stereocontrol in dithiane systems under optimized conditions.
| Entry | Aldehyde | Metal Counterion | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | Na | -78 to 0 | 0.5 | 85 | >99:1 |
| 2 | Benzaldehyde | Li | -78 | 0.5 | 70 | 2:1 |
| 3 | Benzaldehyde | Zn | -78 | 0.5 | 80 | 10:1 |
| 4 | p-Anisaldehyde | Na | -78 to 0 | 0.5 | 82 | >99:1 |
| 5 | p-Nitrobenzaldehyde | Na | -78 to 0 | 0.5 | 90 | >99:1 |
| 6 | p-Chlorobenzaldehyde | Na | -78 to 0 | 0.5 | 88 | >99:1 |
| 7 | 2-Naphthaldehyde | Na | -78 to 0 | 0.5 | 85 | >99:1 |
| 8 | Cinnamaldehyde | Na | -78 to 0 | 0.5 | 75 | >99:1 |
Data sourced from Aggarwal, V. K.; Franklin, R.; Maddock, J.; Evans, G. R.; Thomas, A.; Mahon, M. F.; Molloy, K. C.; Rice, M. J. J. Org. Chem. 1995, 60 (23), 7716–7729.[1][2]
The data clearly indicates that the choice of the metal counterion and the reaction conditions play a crucial role in determining the diastereoselectivity of the addition reaction. Under equilibrium control with a sodium counterion, exceptionally high diastereoselectivity was achieved for a range of aromatic aldehydes.[1]
Experimental Protocols
General Procedure for the Diastereoselective Addition of the Anion of trans-1,3-Dithiane 1,3-Dioxide to Aromatic Aldehydes [1]
Materials:
-
trans-1,3-Dithiane 1,3-dioxide
-
Sodium hydride (NaH) or other bases (e.g., n-butyllithium for Li salt, ZnCl₂ for Zn salt)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aromatic aldehyde
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
A solution of trans-1,3-dithiane 1,3-dioxide (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The base (e.g., NaH, 1.1 equiv) is added portion-wise to the solution, and the mixture is stirred for 30 minutes to generate the corresponding anion.
-
The aromatic aldehyde (1.2 equiv) is added dropwise to the solution.
-
The reaction mixture is allowed to warm to the desired temperature (e.g., 0 °C for Na-mediated reactions) and stirred for the specified time (e.g., 0.5 hours).[1]
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired adduct.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the crude reaction mixture.
Mandatory Visualizations
References
A Comparative Literature Review of Dithiane Diol Applications in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dithiane Diol Methodologies Against Key Alternatives, Supported by Experimental Data.
In the landscape of synthetic organic chemistry, dithiane diols have carved a significant niche as versatile and powerful building blocks. This guide provides a comprehensive literature review comparing the applications of two key dithiane derivatives, 1,3-dithianes and 1,4-dithiane-2,5-diol (B140307), with alternative synthetic strategies. We present a detailed analysis of their performance, supported by quantitative data, experimental protocols, and visual workflows to aid in strategic synthetic planning.
1,3-Dithianes: The Cornerstone of Umpolung and Carbonyl Protection
1,3-Dithianes are most renowned for their role in the Corey-Seebach reaction, a classic example of "umpolung" or reverse polarity catalysis. This strategy allows the typically electrophilic carbonyl carbon to act as a nucleophile, enabling the formation of carbon-carbon bonds that are otherwise challenging to access.[1][2] Additionally, 1,3-dithianes serve as robust protecting groups for aldehydes and ketones.
As Acyl Anion Equivalents: The Corey-Seebach Reaction vs. Alternatives
The Corey-Seebach reaction utilizes a 2-lithio-1,3-dithiane as an acyl anion equivalent to react with various electrophiles.[1][2] This methodology is frequently compared with other strategies for achieving umpolung, such as those based on nitroalkanes (Henry reaction) and cyanohydrins (benzoin condensation).
Table 1: Comparative Performance of Acyl Anion Equivalents [3]
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| 1,3-Dithiane (B146892) (Corey-Seebach) | 1. n-BuLi, THF, -30°C to 0°C; 2. Electrophile; 3. HgCl₂, CaCO₃, aq. CH₃CN | 70-90% | Broad substrate scope, reliable and well-established. | Requires strong base; deprotection can be harsh and uses toxic mercury salts.[3] |
| Nitroalkanes (Henry Reaction) | Base (e.g., TBAF, DBU), solvent (e.g., THF, CH₂Cl₂), room temp. | 60-95% | Mild reaction conditions; versatile transformations of the nitro group. | The Nef reaction for carbonyl regeneration can be low-yielding.[3] |
| Cyanohydrins (Benzoin Condensation) | NaCN or KCN, EtOH/H₂O, reflux | 90-92% | High-yielding for aromatic aldehydes; a classic transformation. | Involves the use of highly toxic cyanide salts.[3] |
Experimental Protocol: The Corey-Seebach Reaction [2][4]
Objective: To form a 2-lithio-dithiane and react it with an electrophile.
Materials:
-
1,3-Dithiane
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 1,3-dithiane (1 equivalent) in anhydrous THF.
-
Cool the solution to -30°C.
-
Slowly add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature below -25°C.
-
Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.
-
Cool the resulting solution of 2-lithio-1,3-dithiane to -78°C.
-
Add a solution of the electrophile (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring by TLC.[4]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]
-
Extract the aqueous layer three times with CH₂Cl₂.[4]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Deprotection (Hydrolysis):
-
Dissolve the 2-alkyl-1,3-dithiane in a mixture of acetonitrile (B52724) and water.
-
Add mercury(II) chloride (HgCl₂) and calcium carbonate (CaCO₃).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and extract the filtrate with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the ketone.
As Carbonyl Protecting Groups: Dithianes vs. Acetals
1,3-Dithianes are highly effective at protecting carbonyl groups, particularly due to their stability in both acidic and basic conditions, a feature not shared by their oxygen-based counterparts, acetals.[5]
Table 2: Qualitative Comparison of Carbonyl Protecting Groups
| Protecting Group | Formation Conditions | Stability | Cleavage Conditions | Notes |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis or Brønsted acid | Stable to strong bases, nucleophiles, and many reducing agents. | Often requires heavy metal salts (e.g., HgCl₂), or oxidative conditions (e.g., NBS). | The robustness of the dithiane group makes it ideal for multi-step synthesis where harsh reagents are used.[1] |
| 1,3-Dioxolane (Acetal) | Ethylene glycol, acid catalyst | Stable to bases and nucleophiles. | Sensitive to aqueous acid. | Cleavage is generally milder than for dithianes, but the group is less stable overall. |
Experimental Protocol: Protection of a Carbonyl as a 1,3-Dithiane [6]
Objective: To protect a ketone using 1,3-propanedithiol.
Materials:
-
Ketone
-
1,3-Propanedithiol
-
Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid (e.g., p-TsOH)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
Dissolve the ketone (1 equivalent) and 1,3-propanedithiol (1.1 equivalents) in the anhydrous solvent.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify by chromatography or crystallization.
1,4-Dithiane-2,5-diol: A Versatile Synthon for Heterocycle Synthesis
1,4-Dithiane-2,5-diol (DTD) is the stable, commercially available dimer of α-mercaptoacetaldehyde.[7] It serves as a potent precursor for the in situ generation of this bifunctional molecule, which contains both a nucleophilic thiol and an electrophilic aldehyde. This dual reactivity makes it an excellent substrate for cascade reactions.
Synthesis of Tetrahydrothiophenes via Sulfa-Michael/Aldol (B89426) Cascade
A prominent application of DTD is in the diastereoselective synthesis of highly functionalized tetrahydrothiophenes through a one-pot sulfa-Michael/intramolecular aldol cascade reaction with α,β-unsaturated carbonyl compounds.[8][9]
Table 3: Representative Yields for the Sulfa-Michael/Aldol Cascade [7][10]
| Electrophile | Catalyst | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| Chalcones | Squaramide | up to 91% | >20:1 | up to 98% |
| (E)-3-arylidenechroman-4-ones | Et₃N | High | Good to Excellent | N/A |
| 2-Ylideneoxindoles | Squaramide | High | - | High |
| 3-Nitro-2H-chromenes | Et₃N | 80-92% | - | N/A |
Experimental Protocol: Sulfa-Michael/Aldol Cascade with Chalcones [8][9]
Objective: To synthesize a substituted tetrahydrothiophene (B86538) from a chalcone (B49325) and DTD.
Materials:
-
Chalcone
-
1,4-Dithiane-2,5-diol (DTD)
-
Triethylamine (B128534) (Et₃N) or a suitable organocatalyst
-
Solvent (e.g., Ethanol or Ethyl Acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 mmol) in the chosen solvent.
-
Add 1,4-dithiane-2,5-diol (0.6 mmol).[9]
-
Add the basic catalyst (e.g., triethylamine, 0.1 mmol).[9]
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the substituted tetrahydrothiophene.[9]
Key Role in Pharmaceutical Synthesis: The Lamivudine Intermediate
1,4-Dithiane-2,5-diol is a crucial starting material in the synthesis of the antiretroviral drug Lamivudine, used to treat HIV and Hepatitis B. It is condensed with a chiral glyoxylate (B1226380) derivative to form a key oxathiolane intermediate.[8][11]
Experimental Protocol: Generalized Synthesis of a Lamivudine Intermediate [8][12]
Objective: To synthesize the 5-hydroxy-1,3-oxathiolane-2-carboxylate intermediate.
Materials:
-
L-Menthyl glyoxalate monohydrate
-
1,4-Dithiane-2,5-diol (DTD)
-
Acid catalyst (e.g., acetic acid)
-
Triethylamine
Procedure:
-
A mixture of L-menthyl glyoxalate (1.08 equivalents) and 1,4-dithiane-2,5-diol (1 equivalent) is prepared.[12]
-
In a batch process, the mixture is heated in toluene with an acid catalyst to reflux, with azeotropic removal of water.
-
Alternatively, in a flow process, a solution of the reactants and acetic acid in acetone is passed through a heated flow reactor (e.g., 125°C).[12]
-
After the reaction is complete (monitored by GC or TLC), the mixture is cooled.
-
The product is crystallized by the slow addition of a triethylamine solution in heptane or hexane at low temperature (0-5°C).[12]
-
The solid product is isolated by filtration, washed, and dried to yield the desired trans-(2R,5R) stereoisomer.[12]
Conclusion
Dithiane diols, in their various forms, offer a powerful and versatile platform for a wide range of synthetic transformations. 1,3-Dithianes remain a staple for umpolung chemistry and robust carbonyl protection, with well-established protocols and predictable reactivity. 1,4-Dithiane-2,5-diol has emerged as a key synthon for the efficient, often stereoselective, construction of complex sulfur-containing heterocycles and is indispensable in the synthesis of important pharmaceuticals like Lamivudine. While alternative methods exist for many of these applications, the reliability, versatility, and extensive documentation of this compound chemistry ensure their continued and widespread use in modern organic synthesis. The choice between a dithiane-based strategy and an alternative should be guided by factors such as substrate scope, functional group tolerance, and the desired level of stereochemical control, as outlined in this guide.
References
- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Dithiane Diol vs. Novel Synthons: A Performance Benchmark for Carbonyl Group Introduction
In the landscape of organic synthesis, the strategic introduction of carbonyl functionalities is a cornerstone of molecular construction. For decades, dithiane-based synthons have been a reliable tool for this purpose. However, the evolution of synthetic methodologies has brought forth a new generation of reagents that offer alternative, and often advantageous, pathways to carbonyl compounds and their derivatives. This guide provides a comprehensive performance comparison of the versatile 1,4-dithiane-2,5-diol (B140307) against prominent novel synthons, offering researchers, scientists, and drug development professionals a data-driven overview to inform their synthetic strategies.
Executive Summary
This guide benchmarks the performance of 1,4-dithiane-2,5-diol against three classes of novel synthons: nitroalkanes, cyanohydrins, and N-heterocyclic carbenes (NHCs). The comparison focuses on key performance indicators such as reaction yields, conditions, and substrate scope. While 1,4-dithiane-2,5-diol remains a valuable reagent for the synthesis of sulfur-containing heterocycles, novel synthons present compelling alternatives, particularly in the realm of asymmetric synthesis and milder reaction conditions. Nitroalkanes, through the Henry reaction, offer a versatile entry to β-nitro alcohols, which can be subsequently converted to carbonyls. Cyanohydrins, utilized in the classic Benzoin (B196080) condensation, provide high yields for aromatic aldehydes. N-Heterocyclic carbenes have emerged as powerful organocatalysts in reactions like the Stetter reaction, enabling transformations under mild conditions with high enantioselectivity.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of 1,4-dithiane-2,5-diol and its alternatives in analogous synthetic transformations.
Table 1: Synthesis of Heterocycles and Related Structures
| Synthon | Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dithiane-2,5-diol | Gewald Reaction | Cyclohexanone | Malononitrile (B47326) | Triethylamine (B128534) | Ethanol (B145695) | Reflux | - | High | [1] |
| 1,4-Dithiane-2,5-diol | Sulfa-Michael/Aldol | Chalcone | - | Triethylamine | DCM | RT | - | High | [1] |
| 1,4-Dithiane-2,5-diol | [3+3] Cycloaddition | Azomethine imine | - | DABCO | - | - | - | Good | |
| Nitroalkane | Michael-Henry | α,β-Unsaturated aldehyde | Nitroalkane | PS-BEMP | Solvent-free | 45 | 15 | 90 | [2] |
Table 2: Acyl Anion Equivalent Reactions
| Synthon | Reaction Type | Aldehyde | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Nitroalkane | Henry Reaction | Benzaldehyde | Imidazole | Solid-state | RT | 0.08 | 60-95 | [3][4] |
| Nitroalkane | Henry Reaction | Aromatic Aldehydes | DBU | THF | 0 | - | High | [5] |
| Cyanohydrin | Benzoin Condensation | Benzaldehyde | NaCN | EtOH/H₂O | Reflux | 0.5 | 90-92 | [4][6] |
| N-Heterocyclic Carbene | Stetter Reaction | Benzaldehyde & Chalcone | Thiazolium salt | Water | 75 | 20 | up to 90 | [7] |
| N-Heterocyclic Carbene | Intramolecular Stetter | Aromatic Aldehydes | Triazolium salt | Toluene | RT | - | Good | [8] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below.
1,4-Dithiane-2,5-diol in the Gewald Reaction
This protocol describes a general one-pot procedure for the synthesis of 2-aminothiophenes.[1]
-
Materials: Appropriate ketone (e.g., cyclohexanone), malononitrile, 1,4-dithiane-2,5-diol, triethylamine (Et₃N), ethanol (EtOH).
-
Procedure:
-
To a solution of the ketone (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add 1,4-dithiane-2,5-diol (0.5 mmol).
-
Add triethylamine (0.2 mL) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
-
Nitroalkanes in the Henry (Nitroaldol) Reaction
This is a general procedure for the base-catalyzed addition of a nitroalkane to an aldehyde.[4]
-
Materials: Aldehyde, nitroalkane, a base (e.g., DBU), anhydrous solvent (e.g., THF).
-
Procedure:
-
To a flask, add the aldehyde (1.0 eq) and the nitroalkane (1.2-2.0 eq).
-
Dissolve the reactants in the anhydrous solvent.
-
Add the base (0.1-1.0 eq) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor by TLC. Reaction times can vary from a few hours to 24 hours.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography.
-
Cyanohydrins in the Benzoin Condensation
This procedure is adapted from established methods for the cyanide-catalyzed Benzoin condensation.[6]
-
Materials: Benzaldehyde, sodium cyanide (NaCN), 95% ethanol, water.
-
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, place 95% ethanol, water, pure benzaldehyde, and sodium cyanide.
-
Heat the mixture to boiling for 30 minutes.
-
Cool the solution, and collect the crystallized product by suction filtration.
-
Wash the crude product with a little water.
-
The crude benzoin can be recrystallized from 95% ethanol to obtain a pure product.
-
N-Heterocyclic Carbenes in the Intramolecular Stetter Reaction
A general procedure for the asymmetric intramolecular Stetter reaction.[8]
-
Materials: Triazolium salt catalyst, base (e.g., KHMDS), toluene, substrate (aldehyde tethered to a Michael acceptor).
-
Procedure:
-
In a flame-dried round-bottom flask, charge the triazolium salt (0.2 equiv) and toluene.
-
Add KHMDS (0.2 equiv) via syringe and stir at ambient temperature for 5 minutes.
-
Add a solution of the substrate (1 eq) in toluene.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction is quenched and worked up.
-
The product is purified by column chromatography.
-
Visualizing Reaction Pathways
The following diagrams illustrate the fundamental transformations discussed in this guide.
Caption: Workflow of the Gewald reaction for 2-aminothiophene synthesis.
Caption: Comparison of acyl anion equivalent generation from dithianes and novel synthons.
Caption: Comparative pathways of the Stetter and Benzoin reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Dithiane Diol: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of dithiane diol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. This compound may cause eye and skin irritation, with the potential for serious eye damage, and may lead to skin sensitization.[1][2][3][4] Ingestion is toxic, and inhalation may be fatal.[4][5] this compound is also characterized by a strong, unpleasant odor.[3][4]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[6]
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: If dust formation is likely or work is not being performed in a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][7]
-
Do not eat, drink, or smoke when handling this product.[3]
II. This compound Properties and Hazards
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C4H8O2S2 | [4] |
| Molecular Weight | 152.23 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Incompatible Materials | Acids, Bases, Strong oxidizing agents | [3] |
| UN Number | 2811 | [5][8] |
| Transport Hazard Class | 6.1 (Toxic) | [5] |
III. Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[9][10][11]
Step 1: Waste Collection and Segregation
-
Container: Place solid this compound waste and any contaminated materials (e.g., gloves, weighing paper) into a designated, properly labeled hazardous waste container.[12] The container must be in good condition, compatible with the chemical, and have a secure lid.[13] The original product container is often a suitable choice.[13]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[12]
-
Segregation: Store the this compound waste container away from incompatible materials such as acids, bases, and strong oxidizing agents.[3]
Step 2: On-site Accumulation
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory where the waste was generated.[12] Do not store waste containers in hallways or public areas.[9]
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment pan to prevent the spread of potential spills.[9]
-
Container Management: Keep the waste container closed except when adding waste.[11][12] Do not overfill the container; a fill level of 90% is a common recommendation.[14]
Step 3: Arranging for Disposal
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[6][8] Your institution's Environmental Health and Safety (EH&S) department will manage the pick-up and disposal process.
-
Waste Pickup Request: Contact your EH&S office to schedule a waste pickup. Be prepared to provide information about the contents of the waste container.
Step 4: Spill Management
In the event of a spill:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[2][8]
-
Remove all sources of ignition.[2]
-
Wearing appropriate PPE, clean up the spill immediately.[7]
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, closed container for disposal.[7][15] Avoid generating dust.[15] Use non-sparking tools.[2]
-
All materials used for cleanup (e.g., absorbent pads, gloves) must be disposed of as hazardous waste.[11][13]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within their research environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fr [fishersci.fr]
- 5. merckmillipore.com [merckmillipore.com]
- 6. himediadownloads.com [himediadownloads.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 2,5-Dihydroxy-1,4-dithiane - Safety Data Sheet [chemicalbook.com]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. vumc.org [vumc.org]
- 14. ethz.ch [ethz.ch]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Dithiane Diol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dithiane diol (CAS No. 40018-26-6), a compound noted for its versatility in organic synthesis. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is classified as causing serious eye damage, may lead to an allergic skin reaction, and is harmful if ingested.[1] A characteristic stench is also associated with this compound.[2]
The following table summarizes the required PPE for handling this compound.
| Area of Protection | Required PPE | Standard |
| Eye Protection | Goggles | European standard - EN 166 |
| Hand Protection | Protective gloves (Chemical resistant) | |
| Skin and Body | Long-sleeved clothing | |
| Respiratory | Half mask with particle filtering | EN149:2001 (for dust) |
Always use PPE in conjunction with a chemical fume hood and ensure adequate ventilation.[3][4]
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to post-handling procedures.
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First-Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |
| Skin Contact | Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice/attention. Wash contaminated clothing before reuse.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
Storage and Disposal Plan
Proper storage and disposal are essential for maintaining a safe laboratory and protecting the environment.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Refrigeration is recommended to maintain product quality.[3][5]
-
Store away from incompatible materials such as acids, bases, and strong oxidizing agents.[3][5]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[3][5]
-
This material and its container must be disposed of as hazardous waste.
-
Do not allow the material to contaminate the ground water system or flush it into surface water or the sanitary sewer system.[3]
-
Waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3]
Chemical and Physical Properties
Understanding the properties of this compound can inform safe handling practices.
| Property | Value |
| Molecular Formula | C4H8O2S2 |
| Molecular Weight | 152.23 g/mol |
| Appearance | White to light yellow crystalline powder[6] |
| Solubility | Soluble in water |
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- 1. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.fr [fishersci.fr]
- 3. fishersci.com [fishersci.com]
- 4. 2,5-Dihydroxy-1,4-dithiane - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
